molecular formula C19H18N3O5S- B1235473 Prostaphlin

Prostaphlin

Cat. No.: B1235473
M. Wt: 400.4 g/mol
InChI Key: UWYHMGVUTGAWSP-JKIFEVAISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaphlin is a brand name for the chemical compound Oxacillin, a semisynthetic, penicillinase-resistant beta-lactam antibiotic . Its primary research application is in the study of gram-positive aerobic cocci, particularly penicillinase-producing strains of Staphylococcus aureus and Staphylococcus epidermidis that are resistant to other penicillins . Oxacillin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan cross-linking essential for cell wall structural integrity. Cell lysis is then mediated by bacterial autolytic enzymes . A key feature of oxacillin is its stability against hydrolysis by a variety of beta-lactamases, including penicillinases and cephalosporinases, making it a valuable tool for investigating antibiotic resistance mechanisms . In a research context, it has been used in studies of infections such as osteomyelitis and endocarditis caused by susceptible organisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18N3O5S-

Molecular Weight

400.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/p-1/t13-,14+,17-/m1/s1

InChI Key

UWYHMGVUTGAWSP-JKIFEVAISA-M

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-]

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Synonyms

Methylphenylisoxazolyl Penicillin
Oxacillin
Oxacillin Sodium
Oxacillin, Monosodium Salt, Anhydrous
Oxacillin, Monosodium Salt, Monohydrate
Oxacillin, Sodium
Oxazocilline
Penicillin, Methylphenylisoxazolyl
Prostaphlin
Sodium Oxacillin
Sodium, Oxacillin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Oxacillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of oxacillin (B1211168), a penicillinase-resistant β-lactam antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and the primary mechanisms by which bacteria develop resistance. Furthermore, it includes a detailed experimental protocol for determining its minimum inhibitory concentration (MIC), a critical metric in antimicrobial susceptibility testing.

Chemical Structure

Oxacillin is a semisynthetic antibiotic belonging to the penicillin family.[1] Its core structure is the 6-aminopenicillanic acid nucleus, which consists of a thiazolidine (B150603) ring fused to a β-lactam ring.[2] The β-lactam ring is the active moiety responsible for the antibacterial activity.[2] Attached to this nucleus is a 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) side chain, which provides steric hindrance, protecting the β-lactam ring from hydrolysis by many bacterial β-lactamase enzymes.[3][4]

Table 1: Chemical Identifiers for Oxacillin
IdentifierValue
IUPAC Name (2S,5R,6R)-3,3-dimethyl-6-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3]
CAS Number 66-79-5[3]
Molecular Formula C₁₉H₁₉N₃O₅S[3]
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[3]
InChI Key UWYHMGVUTGAWSP-JKIFEVAISA-N[3]

G cluster_rings 6-Aminopenicillanic Acid Nucleus cluster_side_chain Isoxazolyl Side Chain N1 N C_beta_lactam_carbonyl C=O N1->C_beta_lactam_carbonyl β-Lactam CH_side_chain CH C_beta_lactam_carbonyl->CH_side_chain CH_thiazolidine_N CH CH_side_chain->CH_thiazolidine_N amide_carbonyl C=O (Amide) CH_side_chain->amide_carbonyl Amide Linkage (NH) CH_thiazolidine_N->N1 S1 S CH_thiazolidine_N->S1 Thiazolidine C_gem_dimethyl C(CH₃)₂ S1->C_gem_dimethyl CH_carboxyl CH-COOH C_gem_dimethyl->CH_carboxyl CH_carboxyl->N1 isoxazole_ring 5-Methyl-3-Phenyl Isoxazole Ring amide_carbonyl->isoxazole_ring

Schematic representation of Oxacillin's core structure.

Physicochemical Properties

The physicochemical properties of oxacillin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Key properties are summarized below.

Table 2: Physicochemical Data for Oxacillin
PropertyValueReference
Molecular Weight 401.4 g/mol [3][5]
Exact Mass 401.10454189 g/mol [5]
XLogP3 2.4[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 7[5]
Rotatable Bond Count 4[5]
Topological Polar Surface Area 138 Ų[5]
Solubility (Water) 50-52 mg/mL (for sodium salt monohydrate)
Biological Half-Life 20 to 30 minutes[5][6]

Mechanism of Action

As a β-lactam antibiotic, oxacillin's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[3][5] The process is initiated by the drug's binding to specific penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan provides structural integrity to the bacterial cell wall.[7]

By covalently binding to the active site of PBPs, oxacillin blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan strands.[2][7] This inhibition weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure, ultimately leading to cell lysis and death.[7][8]

G Oxacillin Oxacillin Binding Covalent Binding to PBP Active Site Oxacillin->Binding PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase Enzymes) PBP->Binding Inhibition Inhibition of Transpeptidation Binding->Inhibition Peptidoglycan Peptidoglycan Cross-linking Blocked Inhibition->Peptidoglycan CellWall Weakened Bacterial Cell Wall Peptidoglycan->CellWall Lysis Cell Lysis and Bacterial Death CellWall->Lysis

Mechanism of action pathway for Oxacillin.

Mechanisms of Resistance

Bacterial resistance to oxacillin can emerge through several mechanisms, posing significant clinical challenges.

  • Target Site Modification (mecA-mediated): The most critical resistance mechanism in staphylococci is the acquisition of the mecA gene.[9] This gene encodes for a modified penicillin-binding protein, PBP2a, which has a very low affinity for oxacillin and other β-lactam antibiotics.[9][10] Consequently, even in the presence of oxacillin, PBP2a can continue to carry out the transpeptidation reaction, allowing for cell wall synthesis and bacterial survival.[10]

  • Enzymatic Inactivation: While oxacillin is designed to be resistant to many penicillinases, some bacteria can produce β-lactamase enzymes capable of hydrolyzing its β-lactam ring, thereby inactivating the antibiotic.[7][11] Class D β-lactamases, also known as oxacillinases (OXAs), are particularly noted for this capability.[11][12]

  • Other Mechanisms: Additional, though less common, mechanisms include mutations in core genes related to cell-wall metabolism (mec-independent resistance) and the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[9][10]

G cluster_mecA Target Modification cluster_enzyme Enzymatic Inactivation cluster_other Other Mechanisms Oxacillin_Action Oxacillin Attempts to Inhibit Cell Wall Synthesis Resistance Bacterial Resistance and Survival Oxacillin_Action->Resistance Action Blocked By: mecA Acquisition of mecA gene PBP2a Expression of PBP2a mecA->PBP2a LowAffinity PBP2a has low affinity for Oxacillin PBP2a->LowAffinity LowAffinity->Resistance BetaLactamase Production of β-Lactamases (e.g., Oxacillinases) Hydrolysis Hydrolysis of β-Lactam Ring BetaLactamase->Hydrolysis Hydrolysis->Resistance Efflux Efflux Pumps (Active Export) Efflux->Resistance

Primary mechanisms of bacterial resistance to Oxacillin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method

Determining the MIC of oxacillin against a bacterial isolate is fundamental for assessing its susceptibility and guiding clinical therapy. The broth microdilution method is a reference standard.[13]

Objective: To determine the lowest concentration of oxacillin that prevents the visible growth of a target microorganism in vitro.[13]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxacillin powder (analytical grade)

  • Sterile 96-well microtiter plates

  • Bacterial isolate(s) for testing

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35°C ± 2°C)

Methodology:

  • Prepare Oxacillin Stock Solution: Accurately weigh oxacillin powder and dissolve it in a suitable solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Sterilize by filtration.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the oxacillin stock solution using CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).[13] Ensure each well contains a final volume of 50 µL. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB so that when 50 µL is added to each well, it results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Incubation: Cover the microtiter plate and incubate at 35°C for 16-20 hours in ambient air. For detecting oxacillin resistance in staphylococci, a full 24-hour incubation is recommended.[13][15]

  • Reading Results: After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the wells). The MIC is the lowest concentration of oxacillin at which there is no visible growth.[13] The growth control well must show turbidity for the test to be valid.

G start Start prep_oxacillin Prepare Oxacillin Stock & Serial Dilutions in Plate start->prep_oxacillin prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_oxacillin->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read Visually Inspect Wells for Bacterial Growth incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end

Experimental workflow for MIC determination by broth microdilution.
Experimental workflow for MIC determination by broth microdilution.

References

The Dawn of a New Defense: The Discovery and History of Penicillinase-Resistant Penicillins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of penicillin by Alexander Fleming in 1928 heralded a new age in medicine, but the widespread emergence of penicillin-resistant Staphylococcus aureus in the 1940s and 1950s posed a grave threat to this therapeutic revolution. The primary mechanism of this resistance was the bacterial production of penicillinase, an enzyme that inactivates penicillin by hydrolyzing its β-lactam ring. This technical guide provides a comprehensive overview of the discovery and history of penicillinase-resistant penicillins, a pivotal development in the ongoing battle against bacterial resistance. We delve into the key scientific breakthroughs, the chemical innovations that conferred resistance to these novel compounds, and the experimental methodologies that underpinned their development. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering historical context, quantitative data, and foundational experimental protocols.

The Rise of Penicillin Resistance: A Post-War Crisis

Following the mass production of penicillin in the 1940s, a dramatic increase in the prevalence of penicillin-resistant S. aureus was observed in hospitals worldwide. By the late 1940s and early 1950s, a significant percentage of staphylococcal infections were caused by strains that were no longer susceptible to the "wonder drug." This alarming trend was primarily attributed to the production of penicillinase, a β-lactamase enzyme. The first definitive identification of this enzyme was made by Edward Abraham and Ernst Chain in 1940, who observed that an extract from a resistant strain of E. coli could inactivate penicillin.

The mechanism of penicillinase-mediated resistance is the enzymatic hydrolysis of the amide bond in the β-lactam ring of the penicillin molecule. This structural modification renders the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.

The Breakthrough at Beecham Research Laboratories: 6-Aminopenicillanic Acid

The critical breakthrough in overcoming penicillinase-mediated resistance came from a team of scientists at Beecham Research Laboratories in Surrey, UK. In 1959, F.R. Batchelor, F.P. Doyle, J.H.C. Nayler, and G.N. Rolinson published a landmark paper in Nature detailing their isolation of the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), from penicillin fermentation broths.[1][2] This discovery was revolutionary because it provided a versatile chemical scaffold upon which new side chains could be attached, opening the door to the creation of a vast array of semi-synthetic penicillins with modified properties.

The ability to manipulate the acyl side chain of the penicillin molecule was the key to designing compounds that could resist the destructive action of penicillinase.

Methicillin (B1676495) (BRL 1241): The First Penicillinase-Resistant Penicillin

Building on their discovery of 6-APA, the Beecham team rapidly synthesized a series of new penicillins. By acylating 6-APA with 2,6-dimethoxybenzoyl chloride, they created a novel compound designated BRL 1241, which would later be known as methicillin.[3] The key innovation of methicillin was its bulky 2,6-dimethoxybenzoyl side chain. This chemical group provided steric hindrance, effectively creating a physical barrier that prevented the active site of the staphylococcal penicillinase from accessing and hydrolyzing the β-lactam ring.[3]

In 1960, the first reports of the successful use of methicillin (marketed as Celbenin) in treating infections caused by penicillin-resistant staphylococci were published in the British Medical Journal.[4][5][6] This marked a turning point in the management of staphylococcal infections.

Oxacillin (B1211168) and Other Early Penicillinase-Resistant Penicillins

Following the success of methicillin, other penicillinase-resistant penicillins were developed, including oxacillin and its chlorinated derivatives, cloxacillin (B1194729) and dicloxacillin. These compounds, like methicillin, featured bulky side chains that conferred resistance to penicillinase. The isoxazolyl side chain of oxacillin and its analogs also offered improved acid stability, allowing for oral administration in some cases.

Quantitative Assessment of Efficacy

The effectiveness of the new penicillinase-resistant penicillins was quantified through the determination of their Minimum Inhibitory Concentrations (MICs) against various strains of S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Historical Minimum Inhibitory Concentrations (MICs) of Early Penicillins against Staphylococcus aureus

AntibioticS. aureus StrainTypical MIC (µg/mL)
Penicillin G Penicillin-Susceptible (non-penicillinase-producing)0.01 - 0.1
Penicillin-Resistant (penicillinase-producing)> 10
Methicillin Penicillin-Susceptible (non-penicillinase-producing)1 - 4
Penicillin-Resistant (penicillinase-producing)1 - 4
Oxacillin Penicillin-Susceptible (non-penicillinase-producing)0.25 - 0.5
Penicillin-Resistant (penicillinase-producing)0.25 - 0.5

Note: These values are representative of data from the early 1960s and may vary between specific strains and testing methodologies.

The Emergence of Methicillin-Resistant Staphylococcus aureus (MRSA)

The triumph of penicillinase-resistant penicillins was unfortunately short-lived. In 1961, just a year after the introduction of methicillin, the first strains of S. aureus resistant to the new drug were reported in the United Kingdom.[4] These strains, designated Methicillin-Resistant Staphylococcus aureus (MRSA), posed a new and formidable challenge.

The mechanism of resistance in MRSA is fundamentally different from that of penicillinase-producing staphylococci. MRSA strains have acquired a mobile genetic element, the staphylococcal cassette chromosome mec (SCCmec), which carries the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for all β-lactam antibiotics, including methicillin and oxacillin. Consequently, even in the presence of these drugs, PBP2a can continue to carry out its function in cell wall synthesis, rendering the bacteria resistant. Methicillin resistance is now defined by an oxacillin minimum inhibitory concentration (MIC) of greater than or equal to 4 micrograms/mL.[7]

Experimental Protocols

The development and characterization of penicillinase-resistant penicillins relied on a set of key experimental protocols. The following sections provide detailed methodologies for these foundational experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Sterile test tubes or 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Stock solution of the antibiotic to be tested

  • Sterile pipettes and diluents

Procedure (Macrodilution Method):

  • Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold dilutions of the antibiotic in sterile test tubes, each containing a final volume of 1 mL of MHB. The concentration range should span the expected MIC of the organism. b. Include a positive control tube with 1 mL of MHB and no antibiotic, and a negative control tube with 1 mL of MHB, no antibiotic, and no bacteria.

  • Inoculum Preparation: a. Prepare a suspension of the test organism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Within 15 minutes of preparation, add 1 mL of the standardized inoculum to each of the antibiotic-containing tubes and the positive control tube. This will result in a final volume of 2 mL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Incubation: a. Incubate all tubes at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: a. Following incubation, examine the tubes for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Penicillinase Activity Assay (Iodometric Method)

Objective: To qualitatively or quantitatively determine the production of penicillinase by a bacterial strain.

Materials:

  • Bacterial culture

  • Penicillin G solution (e.g., 10,000 units/mL)

  • Phosphate (B84403) buffer (pH 6.5)

  • Iodine solution (e.g., I2 in KI)

  • Starch indicator solution

  • Sodium thiosulfate (B1220275) solution for titration (for quantitative assay)

Procedure (Qualitative):

  • Inoculation: Grow the test organism on a nutrient agar (B569324) plate.

  • Penicillin Exposure: Place a filter paper disc impregnated with a high concentration of penicillin G onto the agar surface near the bacterial growth.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Iodine Addition: Flood the plate with the iodine solution.

  • Observation: A clear, colorless zone around the bacterial growth indicates the hydrolysis of penicillin by penicillinase, as the resulting penicilloic acid reduces the iodine. The surrounding agar will turn a dark blue/purple color due to the reaction of iodine with the starch that can be included in the agar.

Procedure (Quantitative - Titrimetric):

  • Reaction Mixture: Prepare a reaction mixture containing the bacterial extract (source of penicillinase), phosphate buffer, and a known concentration of penicillin G.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: Stop the reaction by adding an iodine solution.

  • Titration: The amount of unreacted iodine is then titrated with a standardized solution of sodium thiosulfate, using a starch indicator.

  • Calculation: The amount of penicillin hydrolyzed is calculated based on the amount of iodine consumed.

Visualizing the Pathways and Relationships

The Problem of Penicillin Resistance

Penicillin_Resistance_Problem Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Inhibits Hydrolysis Hydrolysis of β-lactam ring Penicillin->Hydrolysis Staphylococcus_aureus Staphylococcus aureus Infection Infection Staphylococcus_aureus->Infection Causes Penicillinase Penicillinase (β-lactamase) Staphylococcus_aureus->Penicillinase Produces Cell_Wall_Synthesis Cell Wall Synthesis Cell_Wall_Synthesis->Staphylococcus_aureus Maintains integrity of PBP->Cell_Wall_Synthesis Essential for Penicillinase->Hydrolysis Catalyzes Inactive_Penicillin Inactive Penicillin Hydrolysis->Inactive_Penicillin

Caption: The mechanism of penicillin action and penicillinase-mediated resistance.

The Solution: Penicillinase-Resistant Penicillins

Penicillinase_Resistant_Solution Six_APA 6-Aminopenicillanic Acid (6-APA) Acylation Acylation with bulky side chain Six_APA->Acylation Methicillin Methicillin Acylation->Methicillin Steric_Hindrance Steric Hindrance Methicillin->Steric_Hindrance PBP Penicillin-Binding Proteins (PBPs) Methicillin->PBP Inhibits Penicillinase Penicillinase Steric_Hindrance->Penicillinase Blocks access of Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis_Inhibition Leads to Bacterial_Death Bacterial Death Cell_Wall_Synthesis_Inhibition->Bacterial_Death

Caption: Development and mechanism of action of penicillinase-resistant penicillins.

Conclusion

The development of penicillinase-resistant penicillins was a triumph of medicinal chemistry and a critical response to the first major crisis of the antibiotic era. The story of methicillin and its successors is a powerful illustration of the iterative nature of drug development in the face of evolving microbial resistance. While the emergence of MRSA presented a new and more complex challenge, the foundational discoveries made at Beecham Research Laboratories in the late 1950s laid the groundwork for decades of subsequent β-lactam antibiotic research. Understanding this history, including the experimental methodologies that drove these innovations, remains essential for today's scientists working to develop the next generation of antimicrobial agents.

References

Prostaphlin (Oxacillin): A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaphlin, the sodium salt of oxacillin (B1211168), is a penicillinase-resistant, semi-synthetic penicillin antibiotic. This technical guide provides an in-depth analysis of its antibacterial spectrum and efficacy against a range of clinically significant Gram-positive bacteria. A comprehensive review of available data on its mechanism of action, susceptibility profiles, and methodologies for in vitro testing is presented. Quantitative data, including Minimum Inhibitory Concentration (MIC) values, are summarized in structured tables for comparative analysis. Detailed experimental protocols for susceptibility testing are provided to ensure reproducibility. Furthermore, this guide incorporates visual representations of key pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying molecular and procedural concepts.

Introduction

Oxacillin, marketed as this compound, is a narrow-spectrum beta-lactam antibiotic that has been a mainstay in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its chemical structure, featuring a bulky side chain, confers resistance to degradation by staphylococcal β-lactamases. This guide focuses on the antibacterial activity of oxacillin against Gram-positive cocci, including staphylococci, streptococci, and enterococci, providing critical data and methodologies for researchers and drug development professionals.

Mechanism of Action

Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The core mechanism involves the acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, oxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][3]

cluster_bacterium Bacterial Cell UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid Peptide_Side_Chain Pentapeptide Side Chain Lipid_I Lipid I Peptide_Side_Chain->Lipid_I Formation of Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Chain->PBP Cross-linking (Transpeptidation) This compound This compound (Oxacillin) This compound->PBP Inhibition

Figure 1: Mechanism of Action of this compound (Oxacillin).

Antibacterial Spectrum and Susceptibility Data

The in vitro activity of oxacillin is primarily directed against Gram-positive cocci. Its efficacy varies among different species and is significantly impacted by the presence of resistance mechanisms.

Staphylococcus Species

Oxacillin is highly active against penicillinase-producing strains of Staphylococcus aureus that are methicillin-susceptible (MSSA).[2] However, its utility is limited against methicillin-resistant S. aureus (MRSA), which harbors the mecA gene encoding for an altered PBP (PBP2a) with low affinity for beta-lactam antibiotics. The activity of oxacillin against coagulase-negative staphylococci (CoNS) is variable, with high rates of resistance reported in species such as Staphylococcus epidermidis and Staphylococcus haemolyticus.[4][5]

Gram-Positive SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MRSA)190>32>32[6]
Staphylococcus epidermidis---[5]
Staphylococcus haemolyticus---[4]
Staphylococcus saprophyticus---[2]

Note: Specific MIC50/90 values for CoNS are highly variable and dependent on the study population and geographic location. The references indicate high resistance rates.

Streptococcus Species

Oxacillin generally demonstrates good activity against most streptococcal species, although penicillin remains the drug of choice for susceptible isolates. For Streptococcus pneumoniae, oxacillin susceptibility testing is often used as a surrogate to predict penicillin resistance.[7][8][9] Strains with an oxacillin zone of inhibition ≤19 mm are considered potentially resistant to penicillin.[9]

Gram-Positive SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae571--[10]
Streptococcus pyogenes----
Streptococcus agalactiae----

Note: MIC50/90 values for Streptococci are not consistently reported for oxacillin as penicillin is the primary agent tested. The reference indicates a correlation between oxacillin disk diffusion and penicillin MICs.

Enterococcus Species

Enterococci, including Enterococcus faecalis and Enterococcus faecium, are intrinsically resistant to oxacillin. Therefore, this compound is not clinically effective against infections caused by these organisms. Some studies have shown that Enterococcus faecalis isolates can have MIC values ranging from 16 to 32 µg/mL.[11]

Gram-Positive SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
Enterococcus faecalis-16 - 32[11]

Mechanisms of Resistance

The primary mechanism of resistance to oxacillin in staphylococci is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes for PBP2a, a penicillin-binding protein that has a very low affinity for beta-lactam antibiotics, including oxacillin. This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.

cluster_resistance Oxacillin Resistance in Staphylococcus aureus This compound This compound (Oxacillin) PBP Native PBPs This compound->PBP Inhibition PBP2a PBP2a (Low affinity for Oxacillin) This compound->PBP2a No significant inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to mecA_gene mecA gene on SCCmec element mecA_gene->PBP2a Encodes Resistant_Cell_Wall_Synthesis Resistant Cell Wall Synthesis PBP2a->Resistant_Cell_Wall_Synthesis Catalyzes Bacterial_Survival Bacterial Survival Resistant_Cell_Wall_Synthesis->Bacterial_Survival Allows for

Figure 2: Mechanism of Oxacillin Resistance in MRSA.

Experimental Protocols

Accurate determination of oxacillin susceptibility is crucial for clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for antimicrobial susceptibility testing.[12][13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antibiotic.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl for testing staphylococci

  • Oxacillin powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Oxacillin Stock Solution: Aseptically prepare a stock solution of oxacillin at a known concentration.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the oxacillin stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted oxacillin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours (up to 24 hours for staphylococci).

  • Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

cluster_workflow Broth Microdilution MIC Testing Workflow Start Start Prepare_Stock Prepare Oxacillin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-24 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 3: Experimental Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound (oxacillin) remains a valuable therapeutic agent for infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. However, the emergence and spread of resistance, especially in staphylococci, necessitate continuous surveillance and accurate susceptibility testing. This guide provides a comprehensive overview of the antibacterial spectrum of oxacillin, detailed methodologies for its in vitro evaluation, and visual aids to enhance understanding. The presented data and protocols are intended to support researchers and drug development professionals in their efforts to combat infections caused by Gram-positive pathogens.

References

The Role of the mecA Gene in Oxacillin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin (B1211168) resistance in Staphylococcus aureus, a critical challenge in clinical medicine and drug development, is primarily mediated by the acquisition and expression of the mecA gene. This gene is the defining characteristic of methicillin-resistant S. aureus (MRSA), a pathogen responsible for a significant burden of healthcare-associated and community-acquired infections. The mecA gene encodes a unique penicillin-binding protein, PBP2a, which confers resistance to nearly all β-lactam antibiotics, including oxacillin. Understanding the molecular mechanisms underpinning mecA-mediated resistance is paramount for the development of novel therapeutic strategies to combat MRSA. This technical guide provides an in-depth exploration of the core components of this resistance mechanism, including the function of PBP2a, the regulation of mecA expression, and the genetic vehicle for its dissemination. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

The Core Mechanism: Penicillin-Binding Protein 2a (PBP2a)

The fundamental basis of oxacillin resistance in MRSA lies in the function of PBP2a.[1] Native penicillin-binding proteins (PBPs) in S. aureus are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. β-lactam antibiotics, such as oxacillin, act by binding to the active site of these PBPs, leading to their inactivation and subsequent cell lysis.

The mecA-encoded PBP2a is a transpeptidase with a significantly lower affinity for β-lactam antibiotics compared to native PBPs.[1] This reduced affinity is attributed to a closed active site, which sterically hinders the binding of β-lactam molecules.[2] Consequently, in the presence of oxacillin concentrations that would inhibit the native PBPs, PBP2a remains functional and continues to catalyze the transpeptidation reactions necessary for cell wall synthesis, allowing the bacterium to survive and replicate.[1] While PBP2a is the key determinant of resistance, its function is also dependent on the transglycosylase activity of the native PBP2.[2][3]

Genetic Context: The Staphylococcal Cassette Chromosome mec (SCCmec)

The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1] This element is integrated into the S. aureus chromosome and is responsible for the horizontal transfer of methicillin (B1676495) resistance between staphylococcal species. SCCmec elements are characterized by the presence of the mec gene complex, which includes mecA and its regulatory genes, and the ccr gene complex, which encodes for cassette chromosome recombinases that mediate the integration and excision of the cassette.[4]

To date, several types of SCCmec have been identified, differing in their genetic composition and size. The type of SCCmec element can influence the level of oxacillin resistance and the repertoire of other resistance genes carried by the MRSA strain.

Regulation of mecA Expression

The expression of the mecA gene is tightly controlled by a regulatory system encoded within the mec gene complex, primarily involving the mecI and mecR1 genes.[1][5][6]

  • mecI : Encodes a repressor protein that binds to the promoter region of the mecA gene, preventing its transcription in the absence of an inducing agent (i.e., a β-lactam antibiotic).

  • mecR1 : Encodes a transmembrane sensor-transducer protein.

In the absence of a β-lactam, the MecI repressor is bound to the mecA operator, and transcription is repressed. When a β-lactam antibiotic is present, it binds to the extracellular sensor domain of MecR1. This binding event triggers a conformational change in MecR1, leading to the activation of its intracellular protease domain. The activated MecR1 then cleaves and inactivates the MecI repressor, allowing for the transcription of the mecA gene and the production of PBP2a.

mecA_Regulation cluster_0 No β-Lactam Present cluster_1 β-Lactam Present MecI MecI mecA_promoter mecA promoter MecI->mecA_promoter binds & represses mecA_gene mecA gene PBP2a PBP2a (not produced) beta_lactam β-Lactam MecR1 MecR1 beta_lactam->MecR1 binds & activates MecI_active MecI (active) MecR1->MecI_active cleaves MecI_inactive MecI (inactive) MecI_active->MecI_inactive mecA_promoter_active mecA promoter MecI_active->mecA_promoter_active dissociates from mecA_gene_active mecA gene mecA_promoter_active->mecA_gene_active transcription PBP2a_produced PBP2a (produced) mecA_gene_active->PBP2a_produced translation

Caption: Regulation of mecA gene expression.

Quantitative Data on Oxacillin Resistance

The presence of the mecA gene generally correlates with increased minimum inhibitory concentrations (MICs) for oxacillin. However, the level of resistance can be heterogeneous and is influenced by the genetic background of the strain, the type of SCCmec element, and the integrity of the regulatory system.

Strain TypemecA StatusTypical Oxacillin MIC Range (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)Negative≤ 2[7]
Methicillin-Resistant S. aureus (MRSA)Positive≥ 4[7]
MRSA with specific SCCmec typesPositiveVaries (e.g., Type IV associated with lower-level resistance)[8]
Oxacillin-Susceptible MRSA (OS-MRSA)Positive≤ 2[7]
SCCmec TypeAssociated Oxacillin Resistance LevelReference
Type I, II, IIIOften associated with high-level resistance[9]
Type IV, VOften associated with lower-level resistance[9]

Experimental Protocols

Oxacillin Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol determines the minimum inhibitory concentration (MIC) of oxacillin for a S. aureus isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxacillin stock solution

  • 96-well microtiter plates

  • S. aureus isolate

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

  • Spectrophotometer (optional)

Procedure:

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Oxacillin Dilutions: Perform serial twofold dilutions of oxacillin in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculate Plate: Add the diluted bacterial suspension to each well containing the oxacillin dilutions. Include a growth control well (no oxacillin) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.

Molecular Detection of the mecA Gene by PCR

This protocol describes a standard polymerase chain reaction (PCR) for the detection of the mecA gene.

Materials:

  • DNA extraction kit

  • S. aureus isolate

  • mecA-specific primers (e.g., mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'; mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3')

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA ladder

  • Positive control (mecA-positive S. aureus)

  • Negative control (nuclease-free water)

Procedure:

  • DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers, and the extracted DNA template.

    • Perform PCR in a thermocycler with the following typical cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose gel containing a DNA stain.

    • Include a DNA ladder, a positive control, and a negative control.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size for the mecA amplicon indicates a positive result.

Detection of PBP2a by Latex Agglutination

This protocol provides a rapid method for the detection of PBP2a protein.

Materials:

  • PBP2a latex agglutination test kit (containing test latex with anti-PBP2a antibodies, control latex, and extraction reagents)

  • S. aureus isolate

  • Test cards

  • Mixing sticks

Procedure:

  • Bacterial Lysis:

    • Suspend a loopful of bacterial colonies in the provided extraction reagent.

    • Heat the suspension according to the kit's instructions to lyse the cells and release PBP2a.

    • Centrifuge the lysate to pellet the cell debris.

  • Agglutination Test:

    • Place a drop of the test latex and a drop of the control latex onto separate circles on the test card.

    • Add a drop of the supernatant from the bacterial lysate to each circle.

    • Mix the lysate and latex with a mixing stick.

    • Rock the card gently for the time specified in the kit's instructions (typically 1-3 minutes).

  • Read Results:

    • Positive: Agglutination (clumping) of the test latex but not the control latex.

    • Negative: No agglutination in either the test or control latex.

    • Invalid: Agglutination of the control latex.

MRSA_Detection_Workflow Clinical_Sample Clinical Sample (e.g., wound swab, blood culture) Culture Culture on Selective Media Clinical_Sample->Culture Isolate S. aureus Isolate (Gram stain, Coagulase test) Culture->Isolate Susceptibility_Testing Oxacillin Susceptibility Testing (Broth Microdilution or Disk Diffusion) Isolate->Susceptibility_Testing Resistant Resistant (Oxacillin MIC ≥ 4 µg/mL) Susceptibility_Testing->Resistant Susceptible Susceptible (Oxacillin MIC ≤ 2 µg/mL) Susceptibility_Testing->Susceptible Report_MRSA Report as MRSA Resistant->Report_MRSA Confirms MRSA Molecular_Testing Molecular Testing Susceptible->Molecular_Testing Further Investigation for OS-MRSA mecA_PCR mecA PCR Molecular_Testing->mecA_PCR PBP2a_Test PBP2a Latex Agglutination Molecular_Testing->PBP2a_Test mecA_Positive mecA Positive mecA_PCR->mecA_Positive mecA_Negative mecA Negative mecA_PCR->mecA_Negative PBP2a_Test->mecA_Positive Positive Result PBP2a_Test->mecA_Negative Negative Result mecA_Positive->Report_MRSA Report_MSSA Report as MSSA mecA_Negative->Report_MSSA

Caption: Experimental workflow for MRSA identification.

Conclusion

The mecA gene and its product, PBP2a, are the central pillars of oxacillin resistance in Staphylococcus aureus. A thorough understanding of the molecular intricacies of this resistance mechanism, from the enzymatic function of PBP2a to the regulation of mecA expression and the genetics of its dissemination via SCCmec, is essential for the ongoing development of effective anti-MRSA therapies. The data and protocols provided in this guide offer a foundational resource for researchers and professionals dedicated to addressing the persistent challenge of MRSA. The continued investigation into the nuances of mecA-mediated resistance will undoubtedly pave the way for novel strategies to overcome this formidable pathogen.

References

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Prostaphlin (Oxacillin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Prostaphlin (oxacillin), a penicillinase-resistant penicillin antibiotic. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed experimental protocols, quantitative data, and visual representations of key molecular interactions and experimental workflows.

Pharmacodynamics: Mechanism of Action and In Vitro Activity

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By binding to these proteins, oxacillin (B1211168) blocks the transpeptidation reaction, leading to a weakened cell wall and eventual cell lysis. A key feature of oxacillin is its resistance to hydrolysis by penicillinases, enzymes produced by some bacteria that inactivate many other penicillins.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The interaction of oxacillin with bacterial cell wall synthesis machinery can be visualized as a targeted disruption of a critical enzymatic pathway.

G cluster_synthesis Peptidoglycan Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Conversion Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_Chain->Cross_linked_Peptidoglycan Transpeptidase (PBP) Oxacillin Oxacillin PBP Penicillin-Binding Proteins (PBPs) Oxacillin->PBP transpeptidation transpeptidation PBP->transpeptidation caption Figure 1. Mechanism of action of oxacillin.

Figure 1. Mechanism of action of oxacillin.
In Vitro Susceptibility Testing

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. For oxacillin, MIC values are determined against various bacterial isolates, with a primary focus on Staphylococcus species.

Table 1: Oxacillin MIC Distribution for Staphylococcus aureus

MIC (µg/mL)Percentage of Isolates (%)Reference
≤0.2563[1]
0.532.5[1]
1.04.5[1]
0.25 - 1.0-[2]
0.5 - 256Wide Range for MDR isolates[3]

Table 2: CLSI Interpretive Criteria for Oxacillin MICs (µg/mL)

OrganismSusceptibleIntermediateResistantReference
Staphylococcus aureus≤2-≥4[4][5]
Staphylococcus lugdunensis≤2-≥4[4][5]
Staphylococcus epidermidis≤0.25-≥0.5[6]
Other Staphylococcus spp.≤0.5-≥1[5][7]

Experimental Protocols for In Vitro Pharmacodynamic Assessments

Standardized protocols are essential for the accurate and reproducible evaluation of antibiotic activity in vitro.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of oxacillin.

G start Start prep_oxacillin Prepare serial two-fold dilutions of oxacillin in Mueller-Hinton Broth (MHB) start->prep_oxacillin prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_oxacillin->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end caption Figure 2. Workflow for MIC determination.

Figure 2. Workflow for MIC determination.

Protocol:

  • Preparation of Oxacillin Dilutions: Prepare serial two-fold dilutions of oxacillin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For staphylococci, the broth should be supplemented with 2% NaCl.[8]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the oxacillin dilutions with the standardized bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C for 16 to 20 hours in ambient air.[5]

  • Result Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.

Time-Kill Curve Analysis

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

G start Start prep_cultures Prepare bacterial cultures in logarithmic growth phase start->prep_cultures add_oxacillin Add oxacillin at various multiples of the MIC prep_cultures->add_oxacillin incubate Incubate cultures at 37°C with shaking add_oxacillin->incubate sample Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 24h) incubate->sample plate Perform serial dilutions and plate on agar (B569324) sample->plate count Incubate plates and count CFU/mL plate->count plot Plot log10 CFU/mL versus time count->plot end End plot->end caption Figure 3. Workflow for time-kill curve analysis.

Figure 3. Workflow for time-kill curve analysis.

Protocol:

  • Inoculum Preparation: Grow the test organism in a suitable broth to the logarithmic phase of growth. Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Antibiotic Exposure: Add oxacillin at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the logarithm of CFU/mL against time for each oxacillin concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic.

Protocol:

  • Antibiotic Exposure: Expose a bacterial culture in the logarithmic growth phase to a specific concentration of oxacillin (e.g., 2-4x MIC) for a defined period (e.g., 1-2 hours).

  • Antibiotic Removal: Remove the antibiotic by dilution (e.g., 1:1000) or by washing the bacterial cells.

  • Monitoring of Regrowth: Incubate the antibiotic-free culture and a control culture (not exposed to the antibiotic) under normal growth conditions.

  • Viable Counts: At regular intervals, determine the viable cell counts (CFU/mL) for both the test and control cultures.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Pharmacokinetics: In Vitro Models

While true pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) are determined in vivo, in vitro models can simulate certain aspects of drug exposure over time.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models

These models aim to simulate the changing concentrations of an antibiotic that occur in the body and observe the effect on a bacterial population.

Types of In Vitro PK/PD Models:

  • One-Compartment Model: A simple model where the antibiotic is introduced into a central compartment containing the bacterial culture and is then diluted at a rate that mimics its elimination half-life.[10]

  • Two-Compartment Model: A more complex model that can simulate the distribution of the antibiotic into a peripheral compartment.[11]

  • Hollow-Fiber Infection Model: A dynamic system that allows for the continuous infusion of fresh medium and removal of waste products, providing a more realistic simulation of in vivo conditions.

These models are valuable for studying the time-dependent killing activity of antibiotics like oxacillin and for optimizing dosing regimens.

Conclusion

The in vitro evaluation of this compound's pharmacokinetics and pharmacodynamics provides crucial data for understanding its antibacterial activity and for guiding its effective clinical use. The experimental protocols and data presented in this guide offer a foundation for further research and development in the field of antimicrobial therapy. The use of standardized methodologies is paramount for generating reliable and comparable data that can ultimately contribute to improved patient outcomes.

References

A Technical Guide to In Vitro Susceptibility Testing: A Comparative Analysis of Prostaphlin (Oxacillin) and Methicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth comparison of Prostaphlin (a brand name for oxacillin) and methicillin (B1676495) for the in vitro susceptibility testing of Staphylococcus aureus. Historically, methicillin was the cornerstone for detecting resistance in S. aureus, leading to the term Methicillin-Resistant Staphylococcus aureus (MRSA).[1] However, due to issues with stability and the challenge of detecting heteroresistant strains, methicillin is no longer commercially available or recommended for routine testing in the United States.[2][3]

Oxacillin (B1211168) (this compound) replaced methicillin as it provides greater stability during storage and is more reliable in detecting heteroresistant populations.[2][3] Subsequently, cefoxitin (B1668866) has been established, particularly for disk diffusion methods, as a superior inducer of the mecA gene, which is the primary mediator of resistance. Cefoxitin testing provides clearer and more reproducible endpoints.[2][4] Current standards from the Clinical and Laboratory Standards Institute (CLSI) recommend oxacillin for broth dilution testing and cefoxitin as the preferred agent for disk diffusion testing to infer oxacillin and methicillin resistance.[2][5] This guide details the mechanisms of resistance, comparative performance data, and standardized protocols essential for accurate MRSA detection.

The Evolution from Methicillin to Oxacillin and Cefoxitin

The landscape of staphylococcal susceptibility testing has evolved significantly since the introduction of methicillin in 1959.[1]

  • Methicillin (1959-1990s): Introduced to treat infections caused by penicillinase-producing S. aureus, resistance was identified as early as 1960.[1][6] For decades, methicillin was the agent used to test for this resistance phenotype. However, it was found to be unstable, and its ability to detect resistance could be unreliable, especially for strains exhibiting heteroresistance—where only a subpopulation of cells expresses the resistance gene.[2][7]

  • Oxacillin (1990s-Present): Oxacillin was adopted as the replacement for methicillin in susceptibility testing. It is a more stable penicillinase-stable penicillin, and its use improves the detection of heteroresistant MRSA strains.[2][3] It remains the primary agent for determining minimum inhibitory concentrations (MICs) via broth or agar (B569324) dilution.

  • Cefoxitin (Surrogate Marker): For disk diffusion testing, CLSI now recommends using a cefoxitin disk as a surrogate to predict oxacillin resistance. Cefoxitin is a more potent inducer of mecA gene expression, resulting in more easily interpretable and accurate results compared to an oxacillin disk.[2][4][5] The historical term "MRSA" is retained even when testing is performed with oxacillin or cefoxitin.[2]

Core Mechanism of Resistance: The mecA-PBP2a Pathway

The predominant mechanism of methicillin resistance in staphylococci is the acquisition of the mecA gene.[8] This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[9][10]

The mecA gene encodes a unique Penicillin-Binding Protein, PBP2a (or PBP2').[10] Standard PBPs are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. Beta-lactam antibiotics, including methicillin and oxacillin, typically bind to these PBPs and inhibit their function, leading to cell lysis. However, PBP2a has a very low affinity for most beta-lactam antibiotics.[9][10] In the presence of these drugs, PBP2a takes over the cell wall synthesis function from the susceptible native PBPs, allowing the bacterium to survive and replicate.[8]

G cluster_0 cluster_1 cluster_2 BetaLactam Beta-Lactam Antibiotic (Methicillin, Oxacillin) PBP2a Penicillin-Binding Protein 2a (PBP2a) BetaLactam->PBP2a Low Affinity (No Inhibition) PBPs Native Penicillin- Binding Proteins (PBPs) CellWall_S Cell Wall Synthesis (Inhibited) PBPs->CellWall_S CellWall_R Cell Wall Synthesis (Continues) PBP2a->CellWall_R Bypasses Inhibition mecA mecA Gene mecA->PBP2a Encodes Lysis Cell Lysis CellWall_S->Lysis Survival Bacterial Survival & Resistance CellWall_R->Survival

Caption: The mecA-mediated resistance pathway in S. aureus.

Data Presentation: Performance and Interpretation

Comparative Performance of Phenotypic Tests

The detection of mecA-mediated resistance is the goal of phenotypic testing. Cefoxitin has demonstrated superior sensitivity in some studies compared to oxacillin for routine disk diffusion testing. The gold standard for comparison is typically the detection of the mecA gene by Polymerase Chain Reaction (PCR).

Table 1: Comparison of Sensitivity and Specificity for MRSA Detection

Method Sensitivity Specificity Reference(s)
Cefoxitin Disk Diffusion 86.05% - 100% 96.2% - 100% [5][11][12][13][14]
Oxacillin Disk Diffusion 65.3% - 99.0% 73.6% - 100% [11][12][14][15][16]

| Oxacillin Agar Screen | 81.9% - 99.0% | 96.0% - 98.1% |[14][15] |

Note: Sensitivity and specificity values can vary based on the specific isolates tested and procedural nuances.

CLSI Interpretive Criteria

Adherence to standardized interpretive criteria is critical for accurate reporting. The following tables summarize the 2023 CLSI M100 guidelines for Staphylococcus aureus.

Table 2: CLSI Breakpoints for Oxacillin Broth Microdilution (MIC)

Organism MIC (µg/mL) - Susceptible MIC (µg/mL) - Resistant
S. aureus ≤ 2 ≥ 4
S. lugdunensis ≤ 2 ≥ 4
Other Staphylococcus spp. ≤ 0.5 ≥ 1

Source: CLSI M100 Document.[2][17][18]

Table 3: CLSI Breakpoints for Cefoxitin Disk Diffusion

Organism Zone Diameter (mm) - Susceptible Zone Diameter (mm) - Resistant
S. aureus ≥ 22 ≤ 21
S. lugdunensis ≥ 22 ≤ 21
S. epidermidis ≥ 25 ≤ 24
Other Staphylococcus spp. ≥ 25 ≤ 24

Source: CLSI M100 Document.[2][17]

Standardized Experimental Protocols

Accurate and reproducible results depend on the strict application of standardized protocols. The following methodologies are based on CLSI M02 (Disk Diffusion) and M07 (Broth Dilution) standards.

Oxacillin Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of oxacillin.

  • Inoculum Preparation: Prepare a direct colony suspension from a non-selective agar plate (e.g., Blood Agar) incubated overnight. The suspension should be adjusted to match a 0.5 McFarland turbidity standard in sterile saline or broth.

  • Inoculation: Within 15 minutes of standardization, dilute the suspension and inoculate a cation-adjusted Mueller-Hinton broth (CAMHB) panel containing serial twofold dilutions of oxacillin. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Supplementation: The CAMHB must be supplemented with 2% NaCl. This is critical for the expression of oxacillin resistance.

  • Incubation: Incubate the panels at 35°C ± 2°C. Temperatures above 35°C may fail to detect some resistant strains.[2]

  • Reading: After 24 hours of incubation, examine the panel for growth. The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

  • Interpretation: Use the breakpoints defined in Table 2 to classify the isolate as susceptible or resistant.

Cefoxitin Disk Diffusion

This is the recommended method for routine screening for potential methicillin resistance.

  • Inoculum Preparation: Prepare a direct colony suspension adjusted to a 0.5 McFarland standard as described above.

  • Inoculation: Within 15 minutes, use a sterile cotton swab to evenly inoculate a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Aseptically apply a 30-µg cefoxitin disk to the surface of the inoculated agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading: Measure the diameter of the zone of complete growth inhibition in millimeters.

  • Interpretation: Use the breakpoints defined in Table 3 to classify the isolate. A result of resistant indicates the presence of mecA-mediated resistance and the isolate should be reported as oxacillin-resistant.[2]

Oxacillin Salt Agar Screen

This method provides a categorical result (growth or no growth).

  • Medium: Use Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/mL of oxacillin.

  • Inoculum: Prepare a 0.5 McFarland suspension. Spot-inoculate approximately 10 µL of the suspension onto the screen plate.

  • Incubation: Incubate at 35°C for a full 24 hours.

  • Reading: Any growth (more than one colony) on the plate indicates resistance. No growth indicates susceptibility.

Laboratory Workflow for MRSA Detection

The modern clinical laboratory uses a combination of phenotypic and, at times, genotypic methods to accurately identify MRSA. The following workflow illustrates a typical decision-making process.

G start S. aureus Isolate from Culture cefoxitin_disk Perform Cefoxitin Disk Diffusion Test start->cefoxitin_disk interpret_cefoxitin Interpret Zone Diameter (CLSI M100) cefoxitin_disk->interpret_cefoxitin resistant Report as Methicillin-Resistant (MRSA) interpret_cefoxitin->resistant ≤21 mm (Resistant) susceptible Report as Methicillin-Susceptible (MSSA) interpret_cefoxitin->susceptible ≥22 mm (Susceptible) supplemental_test Equivocal Result? Consider Supplemental Test interpret_cefoxitin->supplemental_test Borderline/ Inconsistent Result oxacillin_mic Perform Oxacillin Broth Microdilution (MIC) supplemental_test->oxacillin_mic Phenotypic Confirmation mecA_pcr Perform mecA PCR Test supplemental_test->mecA_pcr Genotypic Confirmation (Gold Standard) oxacillin_mic->resistant MIC ≥4 µg/mL oxacillin_mic->susceptible MIC ≤2 µg/mL mecA_pcr->resistant mecA Positive mecA_pcr->susceptible mecA Negative

Caption: A typical laboratory workflow for MRSA/MSSA determination.

Conclusion

While methicillin is the historic namesake for resistance in S. aureus, it is no longer the agent of choice for in vitro susceptibility testing. This compound (oxacillin) and cefoxitin have replaced it due to their superior stability, reliability, and ability to detect the underlying mecA-mediated resistance mechanism. Oxacillin remains the standard for MIC determination, while cefoxitin is the preferred surrogate for disk diffusion assays, offering clearer and more accurate results. For researchers and drug development professionals, understanding the evolution of these testing standards and the strict adherence to current CLSI protocols is paramount for the accurate identification and classification of MRSA, which is essential for clinical treatment, infection control, and the development of new antimicrobial agents.

References

The Core Mechanism of Oxacillin: A Technical Guide to the Inhibition of Bacterial Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin (B1211168), a narrow-spectrum β-lactam antibiotic of the penicillin class, has long been a critical tool in the arsenal (B13267) against penicillinase-producing staphylococci.[1] Its efficacy lies in the targeted disruption of a fundamental bacterial process: the synthesis of the cell wall. This in-depth technical guide elucidates the biochemical pathway inhibited by oxacillin, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the key molecular interactions and experimental workflows.

The Biochemical Pathway: Inhibition of Peptidoglycan Synthesis

The primary target of oxacillin and other β-lactam antibiotics is the intricate process of peptidoglycan biosynthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.[2] Oxacillin specifically interferes with the final and crucial step of this pathway: the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands.[3]

This vital cross-linking is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4] Oxacillin, through its characteristic β-lactam ring, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[5] This mimicry allows it to bind to the active site of PBPs, leading to the acylation of the catalytic serine residue. This covalent modification is effectively irreversible and inactivates the enzyme, thereby halting peptidoglycan synthesis.[6] The consequence of this inhibition is a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[1][4]

In methicillin-resistant Staphylococcus aureus (MRSA), resistance to oxacillin is primarily mediated by the acquisition of the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[7] PBP2a exhibits a significantly lower affinity for β-lactam antibiotics, including oxacillin, allowing it to continue catalyzing the transpeptidation reaction even in the presence of the drug.[7]

Peptidoglycan_Synthesis_Inhibition UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Nascent_PG Nascent Peptidoglycan Lipid_II_out->Nascent_PG Transglycosylation (catalyzed by PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (catalyzed by PBPs) PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP1, PBP2, PBP3, PBP4) Oxacillin Oxacillin Oxacillin->PBPs

Caption: Inhibition of bacterial peptidoglycan synthesis by oxacillin.

Quantitative Data on Oxacillin Activity

The inhibitory activity of oxacillin can be quantified through various metrics, including the 50% inhibitory concentration (IC50) against specific PBPs and the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.

Target Bacterial Strain Parameter Value (µg/mL) Reference
PBP2AS. aureus (LGA251)IC5085 ± 9[8]
PBP2AS. aureus (COL-S)IC50340 ± 30[8]
PBP2 & PBP3S. aureusIC50-[9]
GrowthS. aureus (mecA-negative)MIC≤ 2[9]
GrowthS. aureus (mecA-positive)MIC≥ 4[9]
GrowthS. epidermidis (mecA-negative)MIC≤ 0.25
GrowthS. epidermidis (mecA-positive)MIC≥ 0.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxacillin powder

  • Sterile 96-well microtiter plates

  • Bacterial isolate for testing (e.g., S. aureus)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Oxacillin Stock Solution: Prepare a concentrated stock solution of oxacillin in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the oxacillin stock solution with CAMHB to achieve the desired concentration range. Leave a well with only broth as a positive control for growth.

  • Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to all wells containing oxacillin and the positive control well.

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of oxacillin in which there is no visible bacterial growth (turbidity).

PBP Binding Assay (Competition Assay)

This assay measures the affinity of oxacillin for specific PBPs by competing with a fluorescently labeled β-lactam.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Bocillin FL (fluorescent penicillin derivative)

  • Oxacillin

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs.

  • Competition Reaction: Incubate the membrane preparations with varying concentrations of oxacillin for a set period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.

  • Fluorescent Labeling: Add a fixed concentration of Bocillin FL to the reaction mixtures and incubate for a further period (e.g., 15 minutes at 37°C). Bocillin FL will bind to any PBPs not already inhibited by oxacillin.

  • SDS-PAGE: Stop the reaction and separate the PBP-Bocillin FL complexes by SDS-PAGE.

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the concentration of oxacillin.

  • IC50 Determination: Quantify the band intensities and plot them against the oxacillin concentration. The IC50 value is the concentration of oxacillin that results in a 50% reduction in the fluorescent signal for a specific PBP.

Inhibition of Peptidoglycan Synthesis Assay (Whole-Cell Assay)

This assay directly measures the effect of oxacillin on the incorporation of radiolabeled precursors into the peptidoglycan.

Materials:

  • Bacterial cells (e.g., E. coli or S. aureus)

  • [¹⁴C]-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

  • Oxacillin

  • Appropriate buffer and growth medium

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Cell Preparation: Grow bacterial cells to the desired growth phase and permeabilize them (e.g., by freeze-thawing in an osmotically stabilizing buffer) to allow the uptake of the radiolabeled substrate.

  • Inhibition Reaction: Incubate the permeabilized cells with various concentrations of oxacillin.

  • Labeling: Add [¹⁴C]UDP-GlcNAc to the cell suspensions and incubate to allow for its incorporation into the peptidoglycan.

  • Termination and Filtration: Stop the reaction (e.g., by adding a strong acid) and collect the insoluble peptidoglycan on a filter membrane by vacuum filtration.

  • Washing: Wash the filters to remove any unincorporated radiolabeled substrate.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the rate of peptidoglycan synthesis. A decrease in radioactivity in the presence of oxacillin indicates inhibition of the pathway.

Experimental Workflow

A typical workflow to characterize the inhibition of a bacterial biochemical pathway by an antibiotic like oxacillin involves a multi-step process, from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_workflow Experimental Workflow: Characterizing Oxacillin's Activity Start Start: Bacterial Isolate (e.g., S. aureus) MIC 1. MIC Determination (Broth/Agar Dilution) Start->MIC Initial Screening for Inhibitory Concentration Growth_Kinetics 2. Bacterial Growth Kinetics (Time-Kill Assays) MIC->Growth_Kinetics Assess Bactericidal/ Bacteriostatic Effect PG_Synthesis 3. Peptidoglycan Synthesis Assay (Radiolabeled Precursor Incorporation) Growth_Kinetics->PG_Synthesis Confirm Inhibition of Cell Wall Synthesis Pathway PBP_Binding 4. PBP Binding Affinity (Competition Assay with Fluorescent Penicillin) PG_Synthesis->PBP_Binding Identify Specific Enzymatic Targets (PBPs) Resistance 5. Resistance Mechanism (mecA gene PCR for MRSA) PBP_Binding->Resistance Investigate Mechanisms of Resistance (e.g., PBP2a) Conclusion Conclusion: Characterization of Oxacillin's Inhibitory Profile PBP_Binding->Conclusion Resistance->Conclusion

Caption: A logical workflow for the characterization of oxacillin's antibacterial activity.

Conclusion

Oxacillin's mechanism of action is a well-defined and potent example of targeted antibiotic therapy. By irreversibly inhibiting the Penicillin-Binding Proteins essential for peptidoglycan synthesis, oxacillin effectively dismantles the structural integrity of the bacterial cell wall. Understanding the intricacies of this biochemical pathway, the quantitative measures of its inhibition, and the experimental methodologies to study these interactions is paramount for the continued development of new antimicrobial agents and for devising strategies to combat the growing threat of antibiotic resistance.

References

Structural Analogs of Prostaphlin: A Technical Guide for Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of Prostaphlin (oxacillin) and its structural analogs, pivotal in the ongoing battle against bacterial resistance. This document provides a comprehensive overview of their mechanism of action, the evolution of resistance, and detailed methodologies for their evaluation, serving as a critical resource for researchers in antibiotic discovery and development.

Introduction to this compound and its Analogs

This compound, chemically known as oxacillin (B1211168), is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It was developed to be effective against penicillinase-producing Staphylococcus aureus. Its structural analogs, including cloxacillin, dicloxacillin (B1670480), nafcillin (B1677895), and flucloxacillin (B1213737), feature modifications to the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. These alterations are designed to enhance stability against bacterial β-lactamases, improve oral bioavailability, and modulate the antibacterial spectrum. The isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, are particularly noted for their resistance to staphylococcal β-lactamase and gastric acidity, allowing for oral administration.[1]

Mechanism of Action and Resistance

Like other β-lactam antibiotics, this compound and its analogs exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis. By acylating the active site of PBPs, these antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[2]

Bacterial resistance to these antibiotics primarily occurs through two mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of this compound and its analogs was a direct response to this resistance mechanism in Staphylococcus aureus.

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam antibiotics. A critical example is the acquisition of the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for a low-affinity PBP2a.[3]

Quantitative Data on Antibiotic Activity

The antibacterial efficacy of this compound and its analogs is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for these compounds against key Gram-positive pathogens.

Table 1: In Vitro Activity of this compound and Analogs against Methicillin-Susceptible Staphylococcus aureus (MSSA)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Oxacillin0.25 - 0.50.5 - 1.0
Cloxacillin~1.0~1.0
Dicloxacillin≤0.1250.25
Nafcillin0.250.5
Flucloxacillin0.250.5

Note: MIC values can vary depending on the specific strains tested and the methodology used. The values presented are a synthesis of data from multiple sources.

Table 2: In Vitro Activity of this compound and Analogs against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Oxacillin32 - 128>128
Cloxacillin>64>64
Dicloxacillin>64>64
Nafcillin>64>128
Flucloxacillin>64>128

Note: MRSA strains are inherently resistant to this compound and its analogs due to the presence of PBP2a. The high MIC values reflect this resistance.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to antibiotic research. This section provides detailed protocols for key assays used in the evaluation of this compound analogs.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antibiotic susceptibility.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Antibiotic disks (e.g., oxacillin 1 µg)

  • Bacterial culture in logarithmic growth phase

  • Incubator at 35°C ± 2°C

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each application to ensure confluent growth.

  • Application of Antibiotic Disks: Aseptically apply the antibiotic disks to the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (24 hours for staphylococci being tested against oxacillin).[4]

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antibiotic that inhibits bacterial growth.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Serial dilutions of the test antibiotic

  • Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL

  • Incubator at 35°C ± 2°C

  • Plate reader or visual inspection aid

Procedure:

  • Antibiotic Dilution: Prepare a two-fold serial dilution of the antibiotic in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined visually or with a plate reader.

Representative Synthesis of a this compound Analog: Dicloxacillin

The synthesis of isoxazolyl penicillins like dicloxacillin typically involves the acylation of 6-aminopenicillanic acid (6-APA).

Materials:

Procedure:

  • Preparation of 6-APA Solution: Suspend 6-aminopenicillanic acid in a mixture of acetone and water. Cool the mixture to 0-4°C.

  • pH Adjustment: Adjust the pH of the 6-APA suspension to 7.0-8.0 with a sodium hydroxide solution until the 6-APA dissolves completely.

  • Acylation Reaction: Prepare a solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in acetone. Add this solution to the 6-APA solution while maintaining the pH at 7.0-8.0 with the dropwise addition of sodium hydroxide solution.

  • Extraction: After the reaction is complete, add dichloromethane or methyl acetate to the reaction mixture. Acidify the mixture to a pH of approximately 2.0 with dilute sulfuric acid.

  • Phase Separation: Separate the organic phase, which contains the dicloxacillin acid.

  • Purification and Salt Formation: The dicloxacillin acid can then be further purified and converted to its sodium salt for pharmaceutical use.

Signaling Pathways and Resistance Mechanisms

Understanding the molecular signaling pathways that govern antibiotic resistance is crucial for developing novel therapeutic strategies.

AmpC-Mediated Resistance

The AmpC β-lactamase is a cephalosporinase (B13388198) that can be induced in many Gram-negative bacteria upon exposure to β-lactam antibiotics. The induction pathway is intricately linked to peptidoglycan recycling.

AmpC_Induction cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP Muropeptides Muropeptides PBP->Muropeptides Increased release AmpG AmpG (Permease) Muropeptides->AmpG Muropeptides_cyto Muropeptides AmpD AmpD UDP_MurNAc_penta UDP-MurNAc- pentapeptide AmpR_repressed AmpR (Repressed) UDP_MurNAc_penta->AmpR_repressed Binds and represses AmpR_activated AmpR (Activated) AmpR_repressed->AmpR_activated Conformational change ampC ampC gene AmpR_activated->ampC Activates transcription AmpC_protein AmpC β-lactamase ampC->AmpC_protein Translation BetaLactam β-Lactam Antibiotic AmpC_protein->BetaLactam Hydrolyzes BetaLactam->PBP Inhibits Muropeptides_cyto->AmpD Processed by Muropeptides_cyto->AmpR_repressed Displaces UDP-MurNAc- pentapeptide

Caption: AmpC β-lactamase induction pathway.

In the absence of a β-lactam antibiotic, peptidoglycan turnover products are transported into the cytoplasm by AmpG and processed by AmpD.[5] UDP-MurNAc-pentapeptide binds to the transcriptional regulator AmpR, repressing the expression of the ampC gene. When a β-lactam antibiotic inhibits PBPs, there is an accumulation of muropeptides in the periplasm, which are transported into the cytoplasm. This excess of muropeptides overwhelms AmpD and leads to their accumulation. These accumulated muropeptides displace UDP-MurNAc-pentapeptide from AmpR, causing a conformational change that converts AmpR into an activator of ampC transcription, leading to the production of AmpC β-lactamase.

mecA-Regulated Resistance in MRSA

The primary mechanism of resistance in MRSA is the expression of the mecA gene, which is carried on the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes PBP2a, a penicillin-binding protein with low affinity for β-lactam antibiotics.

mecA_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1_inactive MecR1 (Inactive) MecR1_active MecR1 (Active) MecR1_inactive->MecR1_active Conformational change MecI MecI (Repressor) MecR1_active->MecI Cleaves mecA_operon mecA operon MecI->mecA_operon Represses transcription PBP2a PBP2a mecA_operon->PBP2a Transcription & Translation CellWall Cell Wall Synthesis (Resistant) PBP2a->CellWall Peptidoglycan synthesis BetaLactam β-Lactam Antibiotic BetaLactam->MecR1_inactive Binds and activates BetaLactam->CellWall Ineffective against PBP2a-mediated synthesis

Caption: mecA-mediated resistance signaling pathway.

In the absence of β-lactam antibiotics, the repressor protein MecI binds to the operator region of the mecA operon, preventing its transcription.[3] The sensor-transducer protein MecR1 is inactive. Upon exposure to a β-lactam, the antibiotic binds to the sensor domain of MecR1, triggering a conformational change that activates its protease activity. Activated MecR1 then cleaves MecI, leading to its dissociation from the mecA operator. This de-repression allows for the transcription of the mecA gene and the subsequent translation of PBP2a. PBP2a then takes over the function of the native PBPs, allowing for continued cell wall synthesis in the presence of the antibiotic.[3]

Experimental Workflow for Analog Screening

The discovery and development of new this compound analogs require a systematic screening process to identify candidates with improved properties.

Analog_Screening_Workflow Start Design and Synthesize Structural Analogs PrimaryScreening Primary Screening: Kirby-Bauer Disk Diffusion Start->PrimaryScreening MIC_Determination Secondary Screening: Broth Microdilution (MIC) PrimaryScreening->MIC_Determination Active Compounds Spectrum Determine Antibacterial Spectrum MIC_Determination->Spectrum Toxicity In Vitro Cytotoxicity Assay Spectrum->Toxicity Lead_Identification Lead Candidate Identification Toxicity->Lead_Identification In_Vivo In Vivo Efficacy and Pharmacokinetic Studies Lead_Identification->In_Vivo Promising Leads Final Preclinical Development In_Vivo->Final

Caption: Experimental workflow for screening this compound analogs.

This workflow begins with the rational design and chemical synthesis of novel structural analogs of this compound. These new compounds then undergo a primary screening, typically using a high-throughput method like the Kirby-Bauer disk diffusion assay, to identify compounds with any antibacterial activity. Active compounds from the primary screen are then subjected to a more quantitative secondary screening using the broth microdilution method to determine their MIC values. Compounds with potent activity are further characterized to determine their full antibacterial spectrum against a panel of relevant bacterial pathogens. Promising candidates are then evaluated for their potential toxicity using in vitro cytotoxicity assays. Based on the combined data of activity and toxicity, lead candidates are selected for more extensive in vivo studies to assess their efficacy and pharmacokinetic properties in animal models, ultimately leading to preclinical development.

Conclusion

The isoxazolyl penicillins, including this compound and its structural analogs, remain important tools in the clinical management of staphylococcal infections. However, the rise of MRSA has significantly limited their utility. The continued exploration of novel structural analogs is a critical area of research. By leveraging a deep understanding of their structure-activity relationships, mechanisms of resistance, and robust screening methodologies, the scientific community can work towards the development of new β-lactam antibiotics that can overcome existing resistance and provide effective treatments for bacterial infections. This guide provides a foundational framework of data and protocols to support these vital research and development efforts.

References

Prostaphlin (Oxacillin) Degradation and Stability in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of Prostaphlin (oxacillin) in solution. The information is compiled from various studies to assist researchers and drug development professionals in understanding the chemical behavior of this penicillinase-resistant antibiotic. This document details the primary degradation mechanisms, factors influencing stability, and methodologies for its assessment.

Core Concepts: Oxacillin's Chemical Instability

Oxacillin (B1211168), a member of the penicillin family, is characterized by a β-lactam ring, which is the core of its antibacterial activity.[1] This four-membered ring is inherently strained and susceptible to cleavage, leading to the inactivation of the antibiotic.[2] The primary degradation pathway for oxacillin in aqueous solutions is hydrolysis, which involves the opening of this β-lactam ring.[2][3] Other degradation mechanisms, such as oxidation, can also contribute to its breakdown under certain conditions.[4][5]

This compound Degradation Pathways

The degradation of oxacillin primarily proceeds through hydrolytic and oxidative pathways, resulting in several degradation products. The specific pathway and the resulting products are highly dependent on the pH, temperature, and presence of other reactive species in the solution.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for oxacillin in aqueous solutions. The reaction is catalyzed by both acidic and alkaline conditions.

  • Acid-Catalyzed Hydrolysis: In acidic environments (e.g., pH 1.2), oxacillin is highly unstable and undergoes rapid degradation.[6] The acidic conditions promote the cleavage of the β-lactam ring, leading to the formation of penicilloic acid derivatives.

  • Alkaline-Catalyzed Hydrolysis: In alkaline media, the degradation of oxacillin is also accelerated. The reaction follows pseudo-first-order kinetics.[4][5] The primary degradation products in an alkaline medium have been identified as 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid and 2-(Amino(Carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide.[5]

Oxidative Degradation

Oxacillin can also be degraded through oxidation. Studies have shown that oxidation can occur in the presence of oxidizing agents like monoperiodatocuprate [MPC (III)] in an alkaline medium.[4][5] The reaction products are identified using techniques such as FT-IR and LC-MS.[4][5]

The following diagram illustrates the general hydrolytic degradation pathway of oxacillin.

G General Hydrolytic Degradation Pathway of Oxacillin This compound This compound (Oxacillin) (Active β-lactam ring) Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) This compound->Hydrolysis InactiveProducts Inactive Degradation Products (e.g., Oxacilloic Acid) Hydrolysis->InactiveProducts

Caption: General hydrolytic degradation pathway of Oxacillin.

Stability of this compound in Solution

The stability of oxacillin in solution is influenced by several factors, including pH, temperature, the type of intravenous solution, and the presence of other substances.

Influence of pH

Oxacillin is most stable in solutions with a pH around 5.85.[7] It is highly unstable in acidic environments, such as a pH of 1.2, where it can completely decompose within a few hours.[6] Alkaline conditions also promote degradation.[4][5]

Influence of Temperature

Temperature plays a crucial role in the stability of oxacillin solutions.

  • Room Temperature (23-25°C): At room temperature, oxacillin solutions show significant degradation over time.[8] For instance, a 5.0 mg/mL solution in 0.9% sodium chloride (NS) showed a decrease to 36.57% of its initial concentration after 6 weeks at 25°C.[8][9] In 5% dextrose water (D5W), it was almost completely degraded under the same conditions.[8][9]

  • Refrigerated Temperature (4°C): When stored at 4°C, oxacillin solutions are significantly more stable.[8][10] A 5.0 mg/mL solution in both NS and D5W showed no significant change in concentration for up to 6 weeks.[8] Reconstituted solutions for intramuscular use are stable for one week under refrigeration.[11]

  • Frozen Temperature (-15°C): Frozen solutions of oxacillin are stable for at least 30 days.[11]

Influence of Intravenous Solution Composition

The composition of the intravenous solution affects oxacillin's stability.

  • Dextrose Solutions: Oxacillin degrades faster in dextrose solutions compared to sodium chloride solutions.[12][13] This is attributed to a catalytic effect of dextrose on the hydrolysis of oxacillin.[12][13]

  • Sodium Chloride Solutions: Oxacillin is more stable in 0.9% sodium chloride (NS) solutions compared to dextrose solutions.[8][9]

  • Other IV Fluids: Stability studies have shown that oxacillin at concentrations of 0.5 mg/mL and 2 mg/mL loses less than 10% activity at room temperature over a 6-hour period in various intravenous solutions, including 5% Dextrose in Normal Saline, 10% D-Fructose in Water, and Lactated Potassic Saline Injection.[11][14]

Influence of Other Substances

The presence of other molecules can impact oxacillin's stability. For example, cyclodextrins have been shown to significantly improve the stability of oxacillin in acidic environments.[6]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of oxacillin under various conditions.

Table 1: Stability of Reconstituted Oxacillin Solutions

ConcentrationDiluentStorage TemperatureDurationRemaining Concentration (%)Reference
250 mg/1.5 mLSterile Water for Injection, USP70°F (21°C)3 days>90%[11][14]
250 mg/1.5 mLSterile Water for Injection, USP40°F (4°C)1 week>90%[11][14]
100 mg/mLSterile Water for Injection, USP or Sodium Chloride Injection, USPRoom Temperature4 daysStable[11]
100 mg/mLSterile Water for Injection, USP or Sodium Chloride Injection, USPRefrigerated7 daysStable[11]

Table 2: Stability of Oxacillin in Intravenous Solutions at Room Temperature (23-25°C)

ConcentrationIntravenous SolutionDurationRemaining Concentration (%)Reference
0.5 mg/mL & 2 mg/mLVarious IV Solutions*6 hours>90%[11][14]
1-50 mg/mL0.9% Sodium Chloride24 hoursStable[12][13]
1-50 mg/mL5% Dextrose in Water24 hoursStable[12][13]
1 g/100 mL0.9% Sodium Chloride7 days>90%[10]
5.0 mg/mL0.9% Sodium Chloride2 weeksSignificant decrease[8]
5.0 mg/mL0.9% Sodium Chloride6 weeks36.57%[8][9]
5.0 mg/mL5% Dextrose in Water2 weeksSignificant decrease[8]
5.0 mg/mL5% Dextrose in Water6 weeksNearly 0%[8][9]

*Various IV solutions include 5% Dextrose in Normal Saline, 10% D-Fructose in Water, 10% D-Fructose in Normal Saline, Lactated Potassic Saline Injection, 10% Invert Sugar in Normal Saline.[11][14]

Table 3: Stability of Oxacillin in Intravenous Solutions at Refrigerated Temperature (4°C)

ConcentrationIntravenous SolutionDurationRemaining Concentration (%)Reference
1 g/100 mL0.9% Sodium Chloride30 days>95%[10]
5.0 mg/mL0.9% Sodium Chloride6 weeksNo significant change[8]
5.0 mg/mL5% Dextrose in Water6 weeksNo significant change[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the stability of oxacillin.

Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on methods described for stability-indicating assays of penicillins.[6][9][15][16]

Objective: To determine the concentration of oxacillin and its degradation products in a solution over time.

Materials:

  • Oxacillin sodium reference standard

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid or sodium hydroxide (B78521) (for pH adjustment)

  • The solution to be tested (e.g., oxacillin in 0.9% NaCl or 5% Dextrose)

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a buffer solution, for example, 0.01 M potassium dihydrogen phosphate.[15]

    • Adjust the pH of the buffer to a suitable value (e.g., pH 5.0) using orthophosphoric acid or sodium hydroxide.[15]

    • Mix the buffer with acetonitrile in a specified ratio (e.g., 15:85 v/v).[15]

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh a quantity of oxacillin sodium reference standard and dissolve it in the mobile phase or a suitable diluent to obtain a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to cover a range of concentrations (e.g., 0.5 - 7.5 mg/mL).[9]

  • Preparation of Sample Solutions:

    • Prepare the oxacillin solution to be tested at the desired concentration in the chosen vehicle (e.g., 5.0 mg/mL in NS or D5W).[8][9]

    • Store the samples under the specified conditions (e.g., room temperature or refrigeration).

    • At each time point for analysis, withdraw an aliquot of the sample.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 225 nm).[15]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Identify the oxacillin peak based on its retention time compared to the standard.

    • Quantify the concentration of oxacillin in the samples using the calibration curve.

The following diagram illustrates a typical experimental workflow for HPLC-based stability testing.

G Experimental Workflow for HPLC Stability Testing of Oxacillin cluster_prep Preparation cluster_analysis Analysis MobilePhase Prepare Mobile Phase HPLC HPLC Analysis (Injection and Data Acquisition) MobilePhase->HPLC Standards Prepare Standard Solutions Calibration Generate Calibration Curve Standards->Calibration Samples Prepare and Store Test Samples Samples->HPLC Quantification Quantify Oxacillin Concentration HPLC->Quantification Calibration->Quantification

Caption: Workflow for HPLC stability testing of Oxacillin.

Protocol for Forced Degradation Studies

This protocol is based on ICH guidelines for stress testing of new drug substances and products.[16]

Objective: To identify the potential degradation products and degradation pathways of oxacillin under various stress conditions.

Materials:

  • Oxacillin sodium

  • Hydrochloric acid (e.g., 0.001 N)

  • Sodium hydroxide (e.g., 0.001 N)

  • Hydrogen peroxide (e.g., 0.3%)

  • High-purity water

  • Heating apparatus (e.g., water bath or oven)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Acidic Hydrolysis:

    • Dissolve oxacillin in an acidic solution (e.g., 0.001 N HCl).

    • Reflux the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[16]

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Dissolve oxacillin in an alkaline solution (e.g., 0.001 N NaOH).

    • Reflux the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[16]

    • Neutralize the solution before analysis.

  • Neutral Hydrolysis:

    • Dissolve oxacillin in high-purity water.

    • Reflux the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[16]

  • Oxidative Degradation:

    • Dissolve oxacillin in a solution of hydrogen peroxide (e.g., 0.3%).

    • Keep the solution at room temperature for a specific duration (e.g., 2 hours).[16]

  • Thermal Degradation:

    • Place solid oxacillin powder in a glass vial.

    • Heat in an oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 72 hours).[16]

    • Dissolve the powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of oxacillin or the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples and compare them to a dark control.

  • Analysis of Stressed Samples:

    • Analyze all stressed samples using a stability-indicating method, such as HPLC-UV or LC-MS, to separate the drug from its degradation products.

    • Characterize the degradation products using techniques like mass spectrometry (MS).

The following diagram illustrates the logical relationship in a forced degradation study.

G Forced Degradation Study Logic cluster_stress Stress Conditions This compound This compound (Oxacillin) Drug Substance/Product Acid Acidic Hydrolysis This compound->Acid Alkali Alkaline Hydrolysis This compound->Alkali Neutral Neutral Hydrolysis This compound->Neutral Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolytic This compound->Photo Analysis Analysis (HPLC, LC-MS) Acid->Analysis Alkali->Analysis Neutral->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Elucidation of Degradation Pathways Analysis->Pathway

Caption: Logical flow of a forced degradation study.

Conclusion

The stability of this compound (oxacillin) in solution is a critical factor for its therapeutic efficacy. The primary degradation pathway is the hydrolysis of the β-lactam ring, which is significantly influenced by pH and temperature. Oxacillin is most stable in slightly acidic to neutral pH and its stability is greatly enhanced at refrigerated temperatures. Dextrose-containing solutions can accelerate its degradation. Understanding these stability characteristics and employing validated analytical methods for their assessment are essential for the development, formulation, and clinical use of oxacillin.

References

Methodological & Application

Application Notes and Protocols for Prostaphlin (Oxacillin) Stock Solution Preparation and Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaphlin, the sodium salt of oxacillin, is a penicillinase-resistant β-lactam antibiotic crucial for treating infections caused by penicillinase-producing staphylococci.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4] Accurate and reproducible MIC data are paramount for surveillance, infection control, and the development of new antimicrobial agents.[3] This document provides detailed protocols for the preparation of this compound stock solutions and their application in MIC assays.

Data Presentation: this compound (Oxacillin) Stock Solution Parameters

The following table summarizes key quantitative data for the preparation and storage of this compound stock solutions for use in MIC assays.

ParameterRecommendationSource(s)
Primary Solvents Sterile Water for Injection, USP or Sodium Chloride Injection, USP.[1][2] Organic solvents like DMSO, ethanol, and dimethyl formamide (B127407) can also be used.[5][1][2][5]
Solubility - In PBS (pH 7.2): ~10 mg/mL[5]- In Ethanol: ~2 mg/mL[5]- In DMSO: ~16 mg/mL[5]- In Dimethyl formamide: ~20 mg/mL[5][5]
Stock Concentration A common starting stock concentration is 1280 µg/mL.[3] Higher concentrations, such as 10 mg/mL, can also be prepared.[6][3][6]
Storage Temperature Aliquoted stock solutions should be stored at -20°C for up to 1 month or -80°C for up to 6 months.[7][7]
Stability Reconstituted solutions are stable for 3 days at room temperature (70°F) or for one week under refrigeration (40°F).[1][2] Aqueous solutions are not recommended for storage for more than one day.[5] Repeated freeze-thaw cycles should be avoided.[7][1][2][5][7]

Experimental Protocols

Protocol 1: Preparation of this compound (Oxacillin) Stock Solution (Aqueous)

This protocol describes the preparation of a 1280 µg/mL this compound stock solution using sterile water.

Materials:

  • This compound (Oxacillin Sodium Salt) powder

  • Sterile Water for Injection, USP

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (for aliquoting)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the Required Mass: Use the following formula to calculate the weight of this compound powder needed, accounting for the potency of the powder lot: Weight (mg) = (Desired Concentration (µg/mL) × Desired Volume (mL)) / Potency (µg/mg) Example for 10 mL of 1280 µg/mL stock with a potency of 980 µg/mg: (1280 µg/mL × 10 mL) / 980 µg/mg = 13.06 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Dissolution: Aseptically add the weighed powder to a sterile conical tube. Add the desired volume of sterile water.

  • Mixing: Vortex the solution until the powder is completely dissolved and the solution is clear.

  • Sterilization (Optional): If the initial components were not sterile, the stock solution may be filter-sterilized using a 0.22 µm syringe filter. Ensure the filter material is compatible with the antibiotic.

  • Aliquoting and Storage: Dispense the stock solution into sterile, labeled microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7]

Protocol 2: Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™)

  • Sterile saline or deionized water

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare this compound Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the 1280 µg/mL this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. e. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] c. Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells (this is typically a 1:100 dilution in CAMHB).[3][8]

  • Inoculation: a. Inoculate wells 1 through 11 with 100 µL of the standardized bacterial suspension. The final volume in these wells will be 200 µL. b. Well 12 receives no inoculum and serves as a sterility control.

  • Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air. For detecting methicillin (B1676495) resistance in Staphylococcus, a full 24-hour incubation is recommended.[3]

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3] This can be determined by visual inspection, preferably using a reading aid against a dark background.

Visualizations

Workflow for this compound Stock Solution Preparation

G cluster_prep Stock Solution Preparation calc Calculate Mass of This compound Powder weigh Weigh this compound Powder calc->weigh dissolve Dissolve in Sterile Water/Solvent weigh->dissolve mix Vortex until Clear dissolve->mix filter Filter Sterilize (Optional) mix->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Workflow for Broth Microdilution MIC Assay

G cluster_mic Broth Microdilution MIC Assay prep_dilutions Prepare Serial Dilutions of this compound in Plate inoculate Inoculate Plate Wells prep_dilutions->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to 5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read Read MIC Result incubate->read

Caption: Workflow for performing a broth microdilution MIC assay.

References

Application Notes and Protocols for Oxacillin Susceptibility Testing of Staphylococcus species (CLSI Guidelines)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methicillin resistance in Staphylococcus species, mediated by the mecA gene, presents a significant challenge in clinical settings. The mecA gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics, rendering them ineffective.[1][2][3] Oxacillin (B1211168) is the representative penicillinase-stable penicillin used for susceptibility testing to detect this resistance mechanism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols and interpretive criteria for antimicrobial susceptibility testing to ensure accurate and reproducible results. These guidelines are essential for surveillance, infection control, and the development of new antimicrobial agents.

This document outlines the standard protocols for oxacillin susceptibility testing of Staphylococcus species, including S. aureus, S. lugdunensis, and other coagulase-negative staphylococci (CoNS), based on the latest CLSI M100 guidelines. It includes detailed methodologies for broth microdilution and disk diffusion testing, along with interpretive criteria. For certain species, particularly S. aureus, cefoxitin (B1668866) is now the preferred agent for predicting mecA-mediated oxacillin resistance due to its better induction of the mecA gene and clearer endpoints.[4][5]

Signaling Pathways and Resistance Mechanisms

The primary mechanism of oxacillin resistance in staphylococci involves the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[3] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a).[1][2][6] In susceptible staphylococci, β-lactam antibiotics like oxacillin bind to native PBPs, inhibiting cell wall synthesis and leading to bacterial cell death. However, in resistant strains, PBP2a's low affinity for β-lactams allows it to continue functioning in cell wall synthesis even in the presence of the antibiotic, leading to resistance.[1][2][3]

G cluster_0 Susceptible Staphylococcus (mecA negative) cluster_1 Resistant Staphylococcus (mecA positive) Oxacillin_S Oxacillin PBP Penicillin-Binding Proteins (PBPs) Oxacillin_S->PBP Binds to and inhibits CellWall_S Cell Wall Synthesis PBP->CellWall_S Essential for Lysis_S Cell Lysis CellWall_S->Lysis_S Inhibition leads to Oxacillin_R Oxacillin PBP_R Penicillin-Binding Proteins (PBPs) Oxacillin_R->PBP_R Inhibits mecA mecA gene PBP2a PBP2a mecA->PBP2a Encodes CellWall_R Cell Wall Synthesis PBP2a->CellWall_R Bypasses inhibition, continues synthesis Survival Cell Survival and Growth CellWall_R->Survival

Caption: Mechanism of Oxacillin Resistance in Staphylococcus.

Quantitative Data: Interpretive Criteria (CLSI M100)

Accurate interpretation of susceptibility testing results relies on established breakpoints. These breakpoints are species-specific.

Table 1: Oxacillin MIC Breakpoints (µg/mL)
OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus & Staphylococcus lugdunensis≤ 2-≥ 4
Staphylococcus epidermidis, Staphylococcus pseudintermedius, Staphylococcus schleiferi≤ 0.5-≥ 1
Other Staphylococcus spp.≤ 0.51-2≥ 4

Note: For serious infections with "Other Staphylococcus spp." and oxacillin MICs of 1-2 µg/mL, mecA or PBP2a testing is recommended. If negative, report as susceptible.[7]

Table 2: Cefoxitin MIC and Disk Diffusion Breakpoints

Cefoxitin is used as a surrogate to predict mecA-mediated oxacillin resistance.

OrganismTestSusceptible (S)Resistant (R)
S. aureus & S. lugdunensisMIC (µg/mL)≤ 4≥ 8
Disk Diffusion (mm)≥ 22≤ 21
S. epidermidisDisk Diffusion (mm)≥ 25≤ 24
Other Staphylococcus spp.Disk Diffusion (mm)≥ 25-

Note: Oxacillin disk diffusion is not reliable for S. aureus.[4] For coagulase-negative staphylococci other than S. lugdunensis and S. epidermidis, cefoxitin disk diffusion is the preferred method for predicting mecA-mediated resistance.[8]

Experimental Protocols

Adherence to standardized protocols is crucial for accurate and reproducible results.

Broth Microdilution Method

This is a reference method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxacillin powder

  • Sterile 96-well microtiter plates

  • Staphylococcus isolate(s) for testing

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Oxacillin Stock Solution: Prepare a stock solution of oxacillin at a concentration that will allow for serial dilutions to the desired final concentrations in the microtiter plate.

  • Prepare Microtiter Plates: Dispense CAMHB into each well of a 96-well plate. Perform two-fold serial dilutions of the oxacillin stock solution across the wells to achieve the desired concentration range (e.g., 0.06 to 32 µg/mL).[9]

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Each well should contain a final volume of 100 µL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[9] Testing at temperatures above 35°C may not detect all methicillin-resistant staphylococci.[4]

  • Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.

G cluster_workflow Broth Microdilution Workflow start Start prep_plates Prepare Serial Dilutions of Oxacillin in 96-Well Plates start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Standardized Bacteria prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Caption: Broth Microdilution Experimental Workflow.
Disk Diffusion Method (Kirby-Bauer)

This method is used to determine the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Oxacillin (1 µg) or Cefoxitin (30 µg) disks

  • Staphylococcus isolate(s) and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers for measuring zone diameters

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[10]

  • Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.[10]

  • Apply Antimicrobial Disks: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. Aseptically apply the oxacillin or cefoxitin disk to the center of the inoculated area.[10]

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours for cefoxitin and a full 24 hours for oxacillin for S. aureus.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. For oxacillin with S. aureus, it is crucial to use transmitted light to detect subtle growth within the zone.[5]

G cluster_workflow Disk Diffusion Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply Oxacillin or Cefoxitin Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Disk Diffusion Experimental Workflow.

Result Interpretation and Logical Relationships

The interpretation of results depends on the species of Staphylococcus and the test performed.

G cluster_interpretation Logical Interpretation of Oxacillin/Cefoxitin Results isolate Staphylococcus Isolate species_id Identify to Species Level isolate->species_id sa_sl S. aureus or S. lugdunensis species_id->sa_sl Is it? cons Other CoNS species_id->cons Is it? cefoxitin_test Perform Cefoxitin Disk/MIC Test sa_sl->cefoxitin_test Yes oxacillin_mic Perform Oxacillin MIC Test cons->oxacillin_mic Yes cefoxitin_dd Perform Cefoxitin Disk Diffusion cons->cefoxitin_dd Yes (Preferred) interpret_sa_sl Interpret using S. aureus Breakpoints cefoxitin_test->interpret_sa_sl interpret_cons_ox Interpret using CoNS Breakpoints oxacillin_mic->interpret_cons_ox interpret_cons_cef Interpret using CoNS Breakpoints cefoxitin_dd->interpret_cons_cef report Report as Susceptible or Resistant interpret_sa_sl->report interpret_cons_ox->report interpret_cons_cef->report

Caption: Logical Flow for Interpreting Susceptibility Results.

References

Application Notes and Protocols for the Selection of Methicillin-Resistant Staphylococcus aureus (MRSA) using Prostaphlin (Oxacillin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prostaphlin, the brand name for oxacillin (B1211168), is a penicillinase-resistant β-lactam antibiotic crucial for the identification of methicillin-resistant Staphylococcus aureus (MRSA). MRSA exhibits resistance to oxacillin and other β-lactam antibiotics due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2] PBP2a has a low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis in their presence.[3] The selection of MRSA in a culture-based setting relies on incorporating oxacillin into the growth medium to inhibit the growth of susceptible S. aureus (MSSA) strains. This document provides detailed protocols and application notes for the use of oxacillin in selective media for MRSA isolation and identification.

The accurate detection of oxacillin resistance is critical for both clinical diagnostics and research. However, it can be challenging due to the potential for heterogeneous expression of resistance, where only a subpopulation of cells may express the resistance phenotype.[4] Therefore, specific culture conditions, including optimized oxacillin concentrations, salt content, and incubation temperatures, are necessary for reliable MRSA selection.

Key Experimental Protocols

Several agar-based methods utilizing oxacillin are recommended for MRSA screening. The two most common are Oxacillin Resistance Screening Agar (B569324) (ORSA) and Mannitol (B672) Salt Agar (MSA) supplemented with oxacillin.

Protocol 1: Oxacillin Resistance Screening Agar (ORSA)

ORSA is a selective and differential medium designed for the rapid screening of MRSA from clinical samples. It is based on mannitol salt agar with modifications to enhance the growth and identification of MRSA.[5]

Principle: ORSA contains peptones and yeast extract as nutrient sources. The salt concentration is reduced compared to traditional mannitol salt agar to promote the growth of MRSA. Mannitol fermentation by MRSA produces acid, which, in the presence of the pH indicator aniline (B41778) blue, results in intense blue colonies.[5] The medium is made selective by the inclusion of oxacillin to inhibit MSSA, and other antimicrobials like polymyxin (B74138) B and lithium chloride to suppress the growth of other bacteria.[5]

Media Composition and Preparation:

ComponentConcentrationPurpose
PeptoneVariesNutrient source
Yeast ExtractVariesNutrient source
MannitolVariesDifferentiates mannitol fermenters
Sodium ChlorideReduced concentrationInhibits non-staphylococci
Lithium ChlorideVariesInhibits contaminating organisms[6]
Aniline BlueVariespH indicator for mannitol fermentation
Oxacillin2 µg/mLSelective agent against MSSA[5]
Polymyxin BVariesInhibits Gram-negative bacteria
AgarVariesSolidifying agent

Procedure:

  • Prepare the Oxacillin Resistance Screening Agar Base according to the manufacturer's instructions by suspending the powder in purified water.[6]

  • Heat to boiling to dissolve the medium completely.[6]

  • Sterilize by autoclaving at 121°C for 15 minutes.[6]

  • Cool the medium to 45-50°C.

  • Aseptically add the rehydrated contents of a selective supplement vial containing oxacillin and other antimicrobials.[6]

  • Mix well and pour into sterile Petri plates.

  • Allow the medium to solidify at room temperature.

  • Store the prepared plates at 2-8°C, protected from light.[5]

Inoculation and Incubation:

  • Allow the ORSA plates to reach room temperature before use.[5]

  • Take a specimen swab and roll it over a small area of the agar surface.

  • Using a sterile loop, perform a four-quadrant streak to obtain isolated colonies.[5]

  • Incubate the plates aerobically at 35°C for 24-48 hours.[5]

Interpretation of Results:

  • Positive (Presumptive MRSA): Look for intense blue colonies, which may have a blue halo.[5]

  • Negative: No growth or growth of colorless colonies.

Confirmation: Any growth, even a single colony, should be considered potentially resistant.[6] All presumptive MRSA colonies should be confirmed using a coagulase test to verify they are S. aureus.[5] Further confirmation can be achieved through molecular methods like PCR to detect the mecA gene.[7]

Protocol 2: Mueller-Hinton Agar (MHA) with Oxacillin and NaCl (Oxacillin Screen Agar)

This method is a standardized screening test recommended by the Clinical and Laboratory Standards Institute (CLSI) for the detection of MRSA.[4]

Principle: Mueller-Hinton agar is a standard medium for antimicrobial susceptibility testing. The addition of a specific concentration of oxacillin and sodium chloride enhances the expression and detection of methicillin (B1676495) resistance. The higher salt concentration is crucial for the reliable detection of heteroresistant strains.

Media Composition and Preparation:

ComponentConcentrationPurpose
Mueller-Hinton AgarStandardBase medium
Sodium Chloride (NaCl)4% (w/v)Enhances expression of resistance[4]
Oxacillin6 µg/mLSelective agent against MSSA[4]

Procedure:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions.

  • Add 4% (w/v) sodium chloride to the medium.

  • Autoclave at 121°C for 15 minutes to sterilize.

  • Cool the medium to 45-50°C.

  • Aseptically add a stock solution of oxacillin to achieve a final concentration of 6 µg/mL.

  • Mix thoroughly and dispense into sterile Petri plates.

  • Allow the plates to solidify and store at 2-8°C.

Inoculation and Incubation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dip a sterile swab into the inoculum and press it against the inside of the tube to remove excess liquid.

  • Swab the entire surface of the MHA plate with oxacillin and NaCl.

  • Incubate the plates at 35°C for 24 hours. Incubation at temperatures above 35°C may inhibit the growth of some MRSA strains.[4]

Interpretation of Results:

  • Resistant (MRSA): Any growth on the plate indicates resistance to oxacillin.[6]

  • Susceptible (MSSA): No growth on the plate.

Protocol 3: Mannitol Salt Agar (MSA) with Oxacillin

This is another selective and differential medium used for the isolation of MRSA.

Principle: MSA contains a high concentration of salt (typically 7.5%, though some formulations for MRSA use 6.5%) which selects for staphylococci.[8][9] Mannitol is the carbohydrate source, and phenol (B47542) red is the pH indicator. Mannitol-fermenting staphylococci, like S. aureus, produce acid, turning the indicator from red to yellow.[9] The addition of oxacillin makes the medium selective for MRSA.

Media Composition and Preparation:

ComponentConcentrationPurpose
Mannitol Salt Agar BaseStandardBase medium
Oxacillin4 µg/mLSelective agent against MRSA[8]

Procedure:

  • Prepare Mannitol Salt Agar according to the manufacturer's instructions.

  • Sterilize by autoclaving.

  • Cool to 45-50°C.

  • Aseptically add a stock solution of oxacillin to a final concentration of 4 µg/mL.

  • Mix and pour into sterile Petri plates.

  • Store prepared plates at 2-8°C.[9]

Inoculation and Incubation:

  • Bring plates to room temperature.

  • Inoculate the plate with the specimen using a four-quadrant streak to get isolated colonies.[9]

  • Incubate aerobically at 35°C for 24-48 hours.[9] A 48-hour incubation is recommended for definitive results as staphylococci grow slower on high-salt media.[9]

Interpretation of Results:

  • Presumptive MRSA: Yellow colonies surrounded by a yellow halo.[9]

  • Negative: No growth or growth of red/pink colonies without a color change in the medium.

Note: Some coagulase-negative staphylococci can be resistant to oxacillin and ferment mannitol, leading to false-positive results.[9] Confirmation with a coagulase test and/or molecular methods is necessary.

Quantitative Data Summary

The following table summarizes the different oxacillin concentrations used in various screening agars for MRSA selection.

MediumOxacillin Concentration (µg/mL)Key SupplementsIncubation Temperature (°C)Incubation Time (hours)
Oxacillin Resistance Screening Agar (ORSA)2Reduced NaCl, Polymyxin B, Lithium Chloride[5]3524-48
Mueller-Hinton Agar (MHA) Screen64% NaCl[4]3524
Mannitol Salt Agar (MSA) with Oxacillin46.5% NaCl[8]3524-48

Signaling Pathways and Experimental Workflows

Mechanism of Oxacillin Resistance in S. aureus

The primary mechanism of oxacillin resistance in S. aureus is the expression of the mecA gene, which is regulated by the MecR1-MecI system.

MecA_Regulation cluster_cytoplasm Cytoplasm MecR1 MecR1 (Sensor) MecI MecI (Repressor) MecR1->MecI Cleaves mecA_promoter mecA promoter MecI->mecA_promoter Represses mecA mecA mecA_promoter->mecA Induces transcription PBP2a PBP2a mecA->PBP2a Translates to Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis Catalyzes Oxacillin Oxacillin Oxacillin->MecR1 Binds to

Caption: Regulation of mecA expression by the MecR1-MecI system in MRSA.

In the absence of β-lactam antibiotics, the MecI repressor binds to the promoter of the mecA gene, preventing its transcription.[3] When a β-lactam like oxacillin is present, it binds to the MecR1 sensor protein, leading to a conformational change that results in the cleavage and inactivation of MecI.[10] This derepression allows for the transcription of mecA and the subsequent translation of PBP2a, conferring resistance.

Experimental Workflow for MRSA Selection

The following diagram illustrates the general workflow for the selection and identification of MRSA from a clinical or research sample.

MRSA_Selection_Workflow start Sample Collection (e.g., nasal swab, wound) inoculation Inoculation onto Selective Agar (ORSA, MHA+Ox, or MSA+Ox) start->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation observation Observation of Colony Morphology (e.g., blue colonies on ORSA, yellow on MSA) incubation->observation subculture Subculture of Presumptive Colonies on non-selective medium observation->subculture confirmation Confirmatory Tests subculture->confirmation coagulase Coagulase Test confirmation->coagulase Positive msssa MSSA or other bacteria confirmation->msssa Negative pcr mecA PCR coagulase->pcr Positive coagulase->msssa Negative pcr->msssa Negative mrsa Confirmed MRSA pcr->mrsa Positive

Caption: General workflow for the selection and confirmation of MRSA.

This workflow begins with sample collection and inoculation onto a selective medium containing oxacillin. Following incubation, presumptive MRSA colonies are identified based on their characteristic appearance on the differential medium. These colonies are then subcultured and subjected to confirmatory tests, such as the coagulase test to identify S. aureus and PCR for the mecA gene to confirm methicillin resistance.

References

Application Notes and Protocols for Determining the Optimal Concentration of Prostaphlin (Oxacillin) for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaphlin, the brand name for oxacillin (B1211168), is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] It is particularly effective against penicillinase-producing staphylococci.[2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a crucial process for bacterial viability.[2][3] By binding to penicillin-binding proteins (PBPs), enzymes essential for the synthesis of peptidoglycan, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2][4][5] These application notes provide detailed protocols for determining the optimal concentration of this compound required to inhibit the growth of various bacterial species, a critical step in both clinical diagnostics and antimicrobial drug development. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter in assessing antibiotic efficacy.[6]

Data Presentation: this compound (Oxacillin) MIC Values

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (oxacillin) against various clinically relevant bacteria. These values have been compiled from multiple studies and serve as a reference for expected inhibitory concentrations. It is important to note that MIC values can vary between different strains of the same bacterial species.

Table 1: this compound (Oxacillin) MICs for Staphylococcus Species

Bacterial SpeciesOxacillin MIC (µg/mL)Notes
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.1 - 1.1[7]The MIC breakpoint for susceptibility is ≤2 µg/mL.[8]
Staphylococcus aureus (Methicillin-Resistant, MRSA)≥0.5[9]Resistance is mediated by the mecA gene.
Staphylococcus epidermidis≤0.25 (susceptible)[8]The MIC breakpoint for susceptibility is ≤0.25 µg/mL.[8] Heteroresistance has been reported.[8]
Staphylococcus lugdunensis≤2 (susceptible)[8]The MIC breakpoint for susceptibility is ≤2 µg/mL.[8]
Other Coagulase-Negative Staphylococci (CoNS)≥0.5 (resistant)[9]The oxacillin breakpoint to detect methicillin (B1676495) resistance in CoNS is ≥0.5 mg/liter.[9]

Table 2: this compound (Oxacillin) MICs for Other Bacterial Species

Bacterial SpeciesOxacillin MIC (µg/mL)Notes
Streptococcus pneumoniae≤0.06 (susceptible)[10][11]Strains with oxacillin zones of ≤19 mm may have MICs at the upper limit of susceptibility.[10][11]
Enterococcus faecalis7.9 - 8.4[7]A high rate of resistance (around 93%) has been reported in some studies.[12]

Experimental Protocols

Accurate determination of the MIC is crucial for understanding the efficacy of an antibiotic. The following are detailed protocols for two standard methods of MIC determination.

Protocol 1: Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antibiotic.

Materials:

  • This compound (oxacillin) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates to be tested

  • Quality control (QC) strains (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Prepare Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility and can be correlated with MIC values.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound (oxacillin) disks (1 µg)

  • Bacterial isolates to be tested

  • Quality control (QC) strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Apply Antibiotic Disk: Aseptically place a this compound (1 µg) disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints (e.g., from CLSI guidelines).

Visualizations

Mechanism of Action of this compound (Oxacillin)

Prostaphlin_Mechanism cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup Stock Prepare this compound Stock Solution Dilution Serial Dilution of this compound in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read plate for visible growth Incubation->Reading Result Determine MIC: Lowest concentration with no visible growth Reading->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Factors Influencing this compound Efficacy

Several factors can influence the effectiveness of this compound against bacteria:

  • Bacterial Inoculum Size: A higher initial number of bacteria may require a higher concentration of the antibiotic to be effective.

  • Growth Phase of Bacteria: this compound is most effective against actively dividing bacteria, as this is when cell wall synthesis is most active.[13]

  • Presence of Resistance Mechanisms: The primary mechanism of resistance to this compound in staphylococci is the acquisition of the mecA gene, which codes for a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics.[9]

  • Biofilm Formation: Bacteria growing in biofilms can be less susceptible to antibiotics due to reduced penetration of the drug and altered metabolic states of the bacteria. Sub-MIC concentrations of oxacillin have been shown to reduce biofilm formation in some cases.[14]

Conclusion

Determining the optimal concentration of this compound is essential for its effective use in research and clinical settings. The provided protocols for MIC determination offer standardized methods for assessing the in vitro activity of this antibiotic. The summarized MIC data serves as a valuable reference, but it is crucial to determine the MIC for specific clinical or research isolates. Understanding the mechanism of action and the factors that influence efficacy will aid in the development of more effective antimicrobial strategies.

References

Application Notes and Protocols for Prostaphlin (Oxacillin) Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prostaphlin, a brand name for the semi-synthetic penicillin antibiotic oxacillin (B1211168), is a crucial agent in treating infections caused by penicillinase-producing staphylococci. The agar (B569324) dilution method is a standardized reference technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1] This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is subsequently inoculated with the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism after a specified incubation period.[2] Accurate MIC determination is essential for monitoring antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. Oxacillin is used as the representative drug for testing and reporting resistance to all penicillinase-stable penicillins.[3]

These application notes provide a detailed protocol for performing the this compound (oxacillin) agar dilution method for MIC determination, primarily for Staphylococcus species, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Test

The agar dilution method is based on the principle of exposing a standardized bacterial inoculum to a series of two-fold dilutions of an antimicrobial agent incorporated into a solid growth medium. Following incubation, the plates are examined for the presence or absence of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism.[2] For the interpretation of results, a faint haze or the growth of one or two colonies is disregarded.[4]

Experimental Protocols

I. Materials

A. Reagents and Media:

  • This compound (Oxacillin sodium) analytical powder

  • Mueller-Hinton Agar (MHA)[1]

  • Sterile deionized water

  • Sterile 0.85% saline

  • 2% NaCl solution (for supplementing MHA when testing oxacillin against Staphylococcus spp.)[5]

B. Equipment and Consumables:

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile serological pipettes and pipette tips

  • Sterile test tubes

  • Vortex mixer

  • Incubator (35°C ± 2°C)[2]

  • Water bath (45-50°C)

  • Analytical balance

  • pH meter

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)[1]

  • Inoculum replicating apparatus (optional, but recommended for testing multiple isolates)

  • Sterile swabs

  • Biosafety cabinet

C. Quality Control (QC) Strains:

  • Staphylococcus aureus ATCC® 29213™ (methicillin-susceptible)[6]

  • Staphylococcus aureus ATCC® 43300 (methicillin-resistant)[7]

II. Methodology

A. Preparation of this compound (Oxacillin) Stock Solution:

  • Weigh a precise amount of this compound (oxacillin) analytical powder.

  • Reconstitute the powder with sterile deionized water to a high concentration stock solution (e.g., 1280 µg/mL).[8] The exact concentration will depend on the desired final concentration range in the agar plates.

  • Ensure the stock solution is thoroughly dissolved. Sterilization by filtration may be necessary if the solution is not prepared aseptically.

  • Prepare serial two-fold dilutions of the stock solution in sterile deionized water to obtain the working solutions for the agar plates.

B. Preparation of this compound (Oxacillin) Agar Plates:

  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions. For testing Staphylococcus spp. against oxacillin, supplement the MHA with 2% NaCl.[5]

  • Autoclave the MHA and allow it to cool in a water bath to 45-50°C.[1]

  • Label sterile petri dishes with the corresponding this compound (oxacillin) concentration.

  • Add the appropriate volume of each this compound (oxacillin) working solution to the molten MHA to achieve the desired final concentrations. A common dilution scheme is to add 1 part antimicrobial solution to 9 parts molten agar (e.g., 2 mL of drug solution to 18 mL of agar).[8]

  • Mix the agar and antimicrobial solution thoroughly by gentle inversion to avoid air bubbles.

  • Pour the agar mixture into the labeled petri dishes to a depth of 3-4 mm.

  • Allow the agar plates to solidify at room temperature on a level surface.

  • Prepared plates can be stored in sealed plastic bags at 2-8°C for up to five days.

C. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.[4] This is typically a 1:10 dilution of the 0.5 McFarland suspension.

D. Inoculation of Agar Plates:

  • The inoculum should be applied to the agar surface within 30 minutes of preparation.[4]

  • Using an inoculum replicating apparatus or a calibrated loop, deliver approximately 1-2 µL of the diluted bacterial suspension to the surface of each agar plate, including a growth control plate (with no antibiotic).[4]

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

E. Incubation:

  • Incubate the plates at 35°C ± 2°C for a full 24 hours for the detection of oxacillin resistance.[6] Testing at temperatures above 35°C may not reliably detect methicillin-resistant staphylococci.[2]

  • Incubate in an inverted position to prevent condensation from dripping onto the agar surface.

F. Reading and Interpretation of Results:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound (oxacillin) that completely inhibits visible growth. Disregard a faint haze or the growth of a single colony.[4]

  • Interpret the MIC values according to the CLSI M100 guidelines.

Data Presentation

The following table summarizes the CLSI M100 interpretive criteria for oxacillin against Staphylococcus species.

OrganismMethodMIC (µg/mL) SusceptibleMIC (µg/mL) IntermediateMIC (µg/mL) Resistant
S. aureus & S. lugdunensisBroth/Agar Dilution≤ 2N/A≥ 4
S. epidermidisBroth/Agar Dilution≤ 0.25N/A≥ 0.5
Other Coagulase-Negative StaphylococciBroth/Agar Dilution≤ 0.25N/A≥ 0.5

Data sourced from CLSI guidelines.[2][9]

Quality Control

It is imperative to perform quality control testing with each batch of MIC determinations to ensure the accuracy and reproducibility of the results. The MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
S. aureus ATCC® 29213™Oxacillin0.12 - 0.5
S. aureus ATCC® 43300Oxacillin32 - 128

Acceptable ranges are subject to change and should be verified against the current CLSI M100 document.

Mandatory Visualization

Experimental Workflow Diagram

AgarDilutionWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare this compound (Oxacillin) Stock Solution prep_plates Prepare Mueller-Hinton Agar Plates with Serial Dilutions prep_stock->prep_plates Incorporate into molten agar inoculate Inoculate Agar Plates (including growth control) prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plates (35°C for 24 hours) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic interpret Interpret Results (Using CLSI Breakpoints) determine_mic->interpret

Caption: Workflow for MIC determination using the this compound agar dilution method.

References

Application Note and Protocol: Time-Kill Assay for Prostaphlin against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics.[1][2] Prostaphlin, which contains active ingredients like oxacillin (B1211168) or nafcillin, belongs to the penicillinase-resistant penicillin class of antibiotics.[3][4] These antibiotics typically act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5][4][6] However, MRSA has acquired the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][7] PBP2a has a low affinity for most β-lactam antibiotics, including this compound, allowing the bacteria to continue cell wall synthesis and rendering the antibiotic ineffective.[1][2][8] The time-kill assay is a dynamic method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10] This protocol provides a detailed methodology for performing a time-kill assay to evaluate the efficacy of this compound against MRSA.

Signaling Pathways and Resistance Mechanisms

The efficacy of β-lactam antibiotics like this compound is dependent on their ability to inhibit the transpeptidase activity of PBPs, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. In susceptible S. aureus, this inhibition leads to a weakened cell wall and ultimately cell lysis. In MRSA, the presence of PBP2a, encoded by the mecA gene, provides a bypass mechanism. PBP2a takes over the cell wall synthesis process, as it is not effectively inhibited by β-lactam antibiotics.[1][2][6]

MRSA_Resistance cluster_0 Susceptible S. aureus cluster_1 MRSA This compound (Oxacillin) This compound (Oxacillin) PBPs PBPs This compound (Oxacillin)->PBPs Binds and Inhibits Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis Essential for Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to Prostaphlin_MRSA This compound (Oxacillin) PBP2a PBP2a Prostaphlin_MRSA->PBP2a Low Affinity Cell_Wall_Synthesis_MRSA Cell Wall Synthesis (continues) PBP2a->Cell_Wall_Synthesis_MRSA Bypasses inhibition mecA gene mecA gene mecA gene->PBP2a Encodes Bacterial Survival Bacterial Survival Cell_Wall_Synthesis_MRSA->Bacterial Survival

Mechanism of this compound action and MRSA resistance.

Experimental Workflow

The time-kill assay involves exposing a standardized inoculum of MRSA to various concentrations of this compound over a 24-hour period. Samples are collected at specified time intervals, serially diluted, and plated to enumerate the surviving bacteria. The results are plotted as the log10 of colony-forming units per milliliter (CFU/mL) versus time.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare MRSA inoculum (~5 x 10^5 CFU/mL) C Inoculate this compound solutions and growth control A->C B Prepare this compound concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Incubate at 37°C with shaking C->D E Collect aliquots at 0, 2, 4, 8, 24 hours D->E F Perform serial dilutions E->F G Plate dilutions on agar (B569324) plates F->G H Incubate plates and count colonies (CFU) G->H I Calculate log10 CFU/mL H->I J Plot time-kill curves I->J

General workflow of the time-kill assay.

Experimental Protocol

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

1. Materials

  • MRSA strain (e.g., ATCC 43300)

  • This compound (Oxacillin sodium salt)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator (37°C), shaking and static

  • Micropipettes and sterile tips

  • Sterile spreaders or plating beads

2. Inoculum Preparation

  • From a fresh 18-24 hour culture of MRSA on a TSA plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate at 37°C with shaking (200-250 rpm) for 2-6 hours until the culture reaches the mid-logarithmic phase of growth.

  • Adjust the bacterial suspension with sterile CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm.

  • Dilute the adjusted suspension in CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay tubes.[13]

3. Assay Setup

  • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water) and sterilize by filtration.

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound against the MRSA strain prior to the time-kill assay using a standard broth microdilution method.

  • Prepare tubes or flasks containing CAMHB with various concentrations of this compound, typically multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).[11]

  • Include a growth control tube containing only CAMHB and the bacterial inoculum, and a sterility control tube with only CAMHB.

  • Add the prepared MRSA inoculum (final concentration ~5 x 10^5 CFU/mL) to each tube (except the sterility control). The total volume in each tube should be consistent (e.g., 10 mL).

4. Incubation and Sampling

  • Incubate all tubes at 37°C with shaking (200-250 rpm).

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[14][15]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate or triplicate.

  • Incubate the plates at 37°C for 18-24 hours.

5. Data Analysis

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.

  • Interpretation:

    • Bactericidal activity is defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[10][11][16]

    • Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum.[11][16]

Data Presentation

The following table presents example data from a time-kill assay of this compound against an MRSA strain with an MIC of 128 µg/mL.

This compound Concentration0 Hours (log10 CFU/mL)2 Hours (log10 CFU/mL)4 Hours (log10 CFU/mL)8 Hours (log10 CFU/mL)24 Hours (log10 CFU/mL)
Growth Control (0 µg/mL) 5.706.507.808.909.20
0.5x MIC (64 µg/mL) 5.716.207.107.507.80
1x MIC (128 µg/mL) 5.695.505.305.105.40
2x MIC (256 µg/mL) 5.705.204.804.103.50
4x MIC (512 µg/mL) 5.684.503.10<2.00<2.00

Note: In this hypothetical data, this compound at 4x MIC demonstrates bactericidal activity against this MRSA strain, as it achieves a >3-log10 reduction in CFU/mL. Concentrations at and below 2x MIC show bacteriostatic or limited activity.

References

Application Notes and Protocols for Checkerboard Assay: Investigating Prostaphlin (Oxacillin) Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaphlin® (oxacillin) is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is particularly effective against penicillinase-producing Staphylococcus aureus. However, the emergence of methicillin-resistant Staphylococcus aureus (MRSA), where resistance is conferred by the mecA gene encoding for a modified penicillin-binding protein (PBP2a), has limited its clinical efficacy.[1] One promising strategy to overcome this resistance and enhance the therapeutic potential of oxacillin (B1211168) is through combination therapy with other antimicrobial agents. The checkerboard assay is a robust in vitro method used to systematically test pairs of antimicrobial agents to determine their interactions, which can be synergistic, additive, indifferent, or antagonistic.[2][3]

This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of this compound with other antibiotics against susceptible and resistant bacterial strains. It also includes guidelines for data interpretation and presentation.

Principle of the Checkerboard Assay

The checkerboard assay involves creating a two-dimensional matrix of antibiotic concentrations in a microtiter plate.[3] Serial dilutions of this compound are made along one axis (e.g., columns), and serial dilutions of a second antibiotic are made along the other axis (e.g., rows).[4] Each well of the plate contains a unique combination of concentrations of the two drugs.[3] After inoculation with a standardized bacterial suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[2] The interaction between the two agents is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[2][4][5]

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay to assess the synergy between this compound (Antibiotic A) and a test antibiotic (Antibiotic B).

Materials
  • 96-well microtiter plates (sterile, U- or V-bottom)

  • This compound (oxacillin sodium) powder

  • Test antibiotic powder

  • Appropriate solvents for dissolving antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), 2X and 1X concentrations[6]

  • Bacterial strains (e.g., MRSA ATCC 43300, MSSA ATCC 25923)[1][7]

  • Sterile saline (0.9%) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)[5]

  • Microplate reader (optional, for OD measurements)

Methods

1. Preparation of Antibiotic Stock Solutions:

  • Prepare stock solutions of this compound and the test antibiotic in their respective solvents at a concentration that is a multiple of the highest concentration to be tested (e.g., 100X the highest MIC).

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Prepare working solutions of each antibiotic in 2X CAMHB at four times the highest desired final concentration in the plate.[6]

2. Preparation of Bacterial Inoculum:

  • From a fresh overnight culture plate, select several colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Dilute this suspension in 1X CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

3. Setting up the Checkerboard Plate:

  • Aseptically add 50 µL of 1X CAMHB to all wells of a 96-well plate.

  • In the first column, add 50 µL of the working solution of this compound (Antibiotic A) to the wells in rows A through G. This will be the highest concentration.

  • Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, and so on, down to column 10. Discard 50 µL from column 10. Column 11 will serve as the control for Antibiotic B alone, and column 12 will contain the growth control.

  • In the first row (row A), add 50 µL of the working solution of the test antibiotic (Antibiotic B) to the wells in columns 1 through 10.

  • Perform serial two-fold dilutions of Antibiotic B by transferring 50 µL from row A to row B, and so on, down to row G. Discard 50 µL from row G. Row H will serve as the control for this compound alone.

  • The final plate will have decreasing concentrations of this compound from left to right and decreasing concentrations of the test antibiotic from top to bottom.

  • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Well H12 should contain only broth and inoculum (growth control), and another well can be used for a sterility control (broth only).[4]

4. Incubation and Determination of MIC:

  • Seal the plate or cover it with a lid to prevent evaporation.

  • Incubate the plate at 35°C for 16-20 hours under aerobic conditions.[8]

  • Following incubation, determine the MIC for each antibiotic alone (in row H for this compound and column 11 for the test antibiotic) and for each combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The interaction between this compound and the test antibiotic is determined by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of the FIC Index

The FIC index is calculated using the following formula:

FIC Index = FICA + FICB [5]

Where:

  • FICA = (MIC of this compound in combination) / (MIC of this compound alone)

  • FICB = (MIC of Test Antibiotic in combination) / (MIC of Test Antibiotic alone)

The ΣFIC is calculated for each well that shows growth inhibition. The FIC index for the combination is the lowest ΣFIC value obtained.[2]

Interpretation of Results

The calculated FIC index is used to classify the interaction between the two antibiotics:[4][5]

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Table 1: Example of Checkerboard Assay Results for this compound and Antibiotic B against MRSA

This compound (µg/mL)Antibiotic B (µg/mL)MIC of this compound in CombinationMIC of Antibiotic B in CombinationFICAFICBΣFICInterpretation
128 (MIC alone)64 (MIC alone)N/AN/AN/AN/AN/AN/A
1641640.1250.06250.1875 Synergy
3223220.250.031250.28125Synergy
88880.06250.1250.1875Synergy

Note: This is a hypothetical data table for illustrative purposes. A study on the combination of oxacillin with non-beta-lactam antibiotics like bacitracin, flavomycin, and tunicamycin (B1663573) showed a significant increase in the susceptibility of MRSA to oxacillin, with FIC values indicating synergy (≤ 0.5).[9] Similarly, combinations of vancomycin (B549263) with oxacillin have demonstrated synergistic activity against MRSA.[7] The combination of nisin and oxacillin has also shown a synergistic inhibitory effect on MRSA strains.[1]

Visualizations

Experimental Workflow

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions dispense_broth Dispense Broth to 96-well Plate prep_antibiotics->dispense_broth prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to all wells prep_inoculum->add_inoculum serial_dilute_A Serial Dilute This compound (A) dispense_broth->serial_dilute_A serial_dilute_B Serial Dilute Antibiotic B dispense_broth->serial_dilute_B serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Determine MICs (Visual or OD) incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Additive, etc.) calculate_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Conceptual Mechanism of Synergy

This compound (oxacillin) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[10][11] In MRSA, the presence of PBP2a, which has a low affinity for beta-lactams, confers resistance.[1] Synergy can occur if the second antibiotic acts on a different target that weakens the bacterium or facilitates the action of oxacillin. For example, an agent that disrupts the bacterial membrane could enhance the penetration of oxacillin to its target PBPs.

Synergy_Mechanism cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis This compound This compound (Oxacillin) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits antibiotic_b Synergistic Agent (Antibiotic B) target_b Alternative Target (e.g., Membrane, Ribosome) antibiotic_b->target_b Inhibits/ Disrupts cell_wall Peptidoglycan Cross-linking pbp->cell_wall Catalyzes cell_lysis Cell Lysis & Death pbp->cell_lysis Inhibition leads to target_b->cell_lysis Weakening leads to

Caption: Conceptual diagram of synergistic antibiotic action.

References

Application Notes and Protocols: Prostaphlin (Oxacillin) in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the murine thigh infection model for evaluating the efficacy of Prostaphlin (oxacillin), a penicillinase-resistant penicillin. The protocols and data herein are synthesized from established preclinical research to facilitate the design and execution of robust in vivo studies.

Introduction

The neutropenic murine thigh infection model is a standardized and widely used preclinical model for assessing the in vivo efficacy of antimicrobial agents.[1][2] This model is particularly valuable for studying the pharmacodynamics of antibiotics against specific pathogens in a setting that minimizes the influence of the host immune system, allowing for a focused evaluation of the drug's activity. This compound, containing the active ingredient oxacillin (B1211168), is a beta-lactam antibiotic effective against penicillinase-producing staphylococci.

Data Presentation: Efficacy of Oxacillin and Comparators

The following tables summarize the quantitative data on the efficacy of oxacillin and similar penicillinase-resistant penicillins in murine thigh infection models, primarily against Staphylococcus aureus.

Table 1: Efficacy of Oxacillin in a Murine Thigh Infection Model

Mouse ModelBacterial StrainTreatmentDosage Range (mg/kg)Dosing FrequencyEfficacy Endpoint (log10 CFU/thigh reduction vs. control)Reference
NeutropenicS. aureus (clinical isolate)Oxacillin2.93 - 750 (total daily dose)Every 1 hourDose-dependent reduction[3]
ImmunocompetentS. aureus (E19977)Dicloxacillin0.1 - 400Single doseED50: 20.6 ± 1.3 mg/kg[4]
NeutropenicS. aureus (E19977)Dicloxacillin0.1 - 400Single doseED50: 28.2 ± 1.6 mg/kg[4]

Table 2: Pharmacodynamic Parameters of Flucloxacillin against S. aureus in a Neutropenic Murine Thigh Infection Model

ParameterValueDescriptionReference
PK/PD Index%fT > MICPercentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration.[5][6]
1-log reduction15%Median %fT > 0.25 x MIC required for a 1-log10 CFU reduction.[5][6][7]
2-log reduction20%%fT > 0.25 x MIC required for a 2-log10 CFU reduction.[5][6][7]

Experimental Protocols

This section provides a detailed methodology for conducting a murine thigh infection model to evaluate the efficacy of this compound (oxacillin).

Animal Model and Strain Selection
  • Animal Strain: Commonly used mouse strains include ICR (CD-1) or BALB/c.[3]

  • Age and Weight: Use female mice, 5-6 weeks old, weighing approximately 23-27 grams.[8]

  • Acclimatization: Allow mice to acclimate to the facility for at least 48 hours before the start of the experiment.

Induction of Neutropenia

To minimize the contribution of the host immune response, mice are often rendered neutropenic.

  • Agent: Cyclophosphamide is the most frequently used immunosuppressive agent for this model.[2]

  • Regimen: Administer two intraperitoneal (IP) injections of cyclophosphamide:

    • 150 mg/kg four days prior to infection.

    • 100 mg/kg one day prior to infection.[8]

  • Verification (Optional): Neutropenia (<100 neutrophils/mm³) can be confirmed by analyzing blood samples.

Bacterial Inoculum Preparation
  • Bacterial Strain: Use a well-characterized strain of Staphylococcus aureus. Both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains can be used depending on the research question.

  • Culture: Grow the bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth) at 37°C with shaking.

  • Preparation: Centrifuge the overnight culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend the bacteria in PBS to the desired concentration (typically around 1 x 10⁷ CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions.

Infection Procedure
  • Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane (B1672236) inhalation.

  • Infection: Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the right thigh of each mouse.[9]

Treatment Regimen
  • Timing: Initiate treatment at a specified time post-infection, commonly 2 hours.

  • Drug Preparation: Prepare this compound (oxacillin) in a sterile vehicle (e.g., 0.9% saline).

  • Administration: Administer the treatment via a clinically relevant route, such as subcutaneous (SC) or intraperitoneal (IP) injection.

  • Dosage and Frequency: The dosage and frequency will depend on the experimental design. Dose-ranging studies are often performed. For oxacillin, frequent administration (e.g., every 1-2 hours) may be necessary to maintain concentrations above the MIC.

Efficacy Assessment
  • Endpoint: The primary endpoint is typically the bacterial load in the infected thigh at 24 hours post-treatment initiation.

  • Procedure:

    • Euthanize mice at the designated time point.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile PBS.

    • Perform serial ten-fold dilutions of the homogenate.

    • Plate the dilutions on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C.

  • Quantification: Count the number of colonies to determine the colony-forming units (CFU) per thigh. The results are typically expressed as log10 CFU/thigh.

Visualizations

Experimental Workflow

G cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection and Treatment Phase cluster_assessment Efficacy Assessment Phase animal_selection Animal Selection (e.g., ICR mice, 5-6 weeks old) neutropenia Induction of Neutropenia (Cyclophosphamide IP) animal_selection->neutropenia infection Thigh Infection (Intramuscular Injection) neutropenia->infection inoculum_prep Bacterial Inoculum Preparation (S. aureus culture) inoculum_prep->infection treatment Treatment Administration (this compound - SC or IP) infection->treatment euthanasia Euthanasia (24h post-treatment) treatment->euthanasia dissection Thigh Dissection euthanasia->dissection homogenization Tissue Homogenization dissection->homogenization plating Serial Dilution and Plating homogenization->plating quantification CFU Quantification (log10 CFU/thigh) plating->quantification

Caption: Workflow for the neutropenic murine thigh infection model.

Signaling Pathway: VraS/VraR Regulation of Oxacillin Resistance

The VraS/VraR two-component system is a key regulator of the cell wall stress response in Staphylococcus aureus and plays a significant role in oxacillin resistance.[10][11][12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm vraS VraS (Histidine Kinase) vraR VraR (Response Regulator) vraS->vraR Phosphorylates vraR_P VraR-P vraR->vraR_P dna DNA vraR_P->dna Binds to Promoter cell_wall_genes Cell Wall Stress Regulon (e.g., pbp2) dna->cell_wall_genes Induces Transcription oxacillin Oxacillin (Cell Wall Stress) cell_wall_genes->oxacillin Contributes to Resistance oxacillin->vraS Activates

Caption: VraS/VraR signaling in response to oxacillin-induced stress.

References

Application Notes and Protocols for Studying Prostaphlin (Oxacillin) Efficacy Against Staphylococcus aureus Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a leading cause of infections on medical implants and is notorious for its ability to form biofilms.[1][2] These structured communities of bacterial cells are encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from the host immune system and antimicrobial agents.[1][3][4] This biofilm lifestyle contributes significantly to the persistence of chronic infections and treatment failures.

Prostaphlin (oxacillin), a penicillinase-resistant β-lactam antibiotic, is a common treatment for staphylococcal infections. However, its efficacy is dramatically reduced against biofilm-embedded bacteria.[5] This necessitates robust in vitro models to study the anti-biofilm activity of oxacillin (B1211168) and to screen for compounds that can enhance its efficacy.

These application notes provide detailed protocols for establishing an in vitroS. aureus biofilm model and quantifying the efficacy of oxacillin using established methods such as the crystal violet (CV) assay for biomass quantification and the Minimum Biofilm Eradication Concentration (MBEC) assay.

Key Signaling Pathways in S. aureus Biofilm Formation

Understanding the regulatory networks governing biofilm formation is crucial for developing targeted anti-biofilm strategies. The formation of S. aureus biofilms is a multi-step process involving initial attachment, proliferation, and maturation, regulated by a complex interplay of genetic and environmental factors.[1][2]

Two key regulatory systems are the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (SarA). The agr system is cell-density dependent and generally acts as a negative regulator of biofilm formation, promoting biofilm dispersal.[1][2][6] Conversely, SarA is a global regulator that promotes biofilm formation, in part by upregulating the synthesis of Polysaccharide Intercellular Adhesin (PIA).[1] PIA, encoded by the icaADBC operon, is a major component of the S. aureus biofilm matrix.[1][7]

G Simplified Signaling Pathway of S. aureus Biofilm Formation cluster_regulation Regulatory Elements cluster_matrix Biofilm Matrix Production cluster_biofilm Biofilm Phenotype SarA SarA icaADBC icaADBC operon SarA->icaADBC Activates agr agr Quorum Sensing Biofilm_Formation Biofilm Formation agr->Biofilm_Formation Inhibits Biofilm_Dispersal Biofilm Dispersal agr->Biofilm_Dispersal Promotes PIA Polysaccharide Intercellular Adhesin (PIA) icaADBC->PIA Synthesizes PIA->Biofilm_Formation Promotes

Caption: Simplified signaling pathway in S. aureus biofilm formation.

Experimental Protocols

Protocol 1: Quantification of Biofilm Formation using Crystal Violet (CV) Assay

This protocol allows for the quantification of biofilm biomass.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of S. aureus in TSB at 37°C. Dilute the overnight culture 1:100 in fresh TSBG.[8]

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile TSBG as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions.[8]

  • Washing: Carefully discard the planktonic bacteria by inverting the plate. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[9]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[8]

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a microplate reader.[10]

Caption: Experimental workflow for the Crystal Violet biofilm assay.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[11]

Materials:

  • Staphylococcus aureus strain

  • TSBG

  • Sterile 96-well microtiter plates

  • This compound (oxacillin) stock solution

  • Resazurin (B115843) solution (optional, for viability assessment)

  • Sonicator bath

  • Plate reader

Procedure:

  • Biofilm Formation: Grow S. aureus biofilms in a 96-well plate as described in Protocol 1, steps 1 and 2.

  • Antibiotic Preparation: Prepare serial dilutions of oxacillin in fresh TSBG in a separate 96-well plate. Concentrations should span a wide range (e.g., from sub-MIC to well above MIC values).[12] Include wells with no antibiotic as a growth control.

  • Washing: After biofilm formation, remove the planktonic cells and wash the wells twice with sterile PBS.

  • Antibiotic Challenge: Add 200 µL of the prepared oxacillin dilutions to the wells containing the established biofilms.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Post-treatment Processing:

    • Option A (Viable Cell Counting):

      • Carefully remove the antibiotic solution and wash the wells with PBS.

      • Add 200 µL of fresh TSBG to each well.

      • Disrupt the biofilm by sonication for 10-15 minutes.

      • Perform serial dilutions of the sonicated cell suspension and plate on TSB agar (B569324) to determine the number of viable cells (CFU/mL). The MBEC is the lowest concentration of oxacillin that results in no viable cells.[13]

    • Option B (Resazurin Assay):

      • Wash the wells with PBS after antibiotic treatment.

      • Add a resazurin solution (e.g., 4 µg/mL) to each well and incubate in the dark.[13]

      • Monitor for a color change from blue (non-viable) to pink (viable). The MBEC is the lowest antibiotic concentration that prevents the color change.[13]

G cluster_pre Biofilm Formation cluster_treat Antibiotic Treatment cluster_post Eradication Assessment A Grow S. aureus biofilm in 96-well plate (24h) B Wash to remove planktonic cells A->B C Add serial dilutions of Oxacillin B->C D Incubate (24h) C->D E Wash to remove antibiotic D->E F Disrupt biofilm (Sonication) E->F G Plate for CFU counting F->G H Determine MBEC G->H

Caption: Logical workflow for the MBEC assay.

Protocol 3: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm architecture and the viability of embedded cells.[10][14]

Materials:

  • S. aureus strain

  • Glass-bottom dishes or chamber slides

  • TSBG

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and propidium (B1200493) iodide)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow S. aureus biofilms directly on glass-bottom dishes or chamber slides using the conditions described in Protocol 1.

  • Treatment (Optional): Treat the mature biofilms with desired concentrations of oxacillin for 24 hours. Include an untreated control.

  • Staining:

    • Gently wash the biofilms with sterile PBS.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. This typically involves mixing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

    • Add the staining solution to the biofilms and incubate in the dark for 15-20 minutes.[15]

  • Imaging:

    • Gently rinse with PBS to remove excess stain.

    • Image the biofilms using a confocal laser scanning microscope. Acquire z-stacks to reconstruct the 3D architecture of the biofilm.[14][15][16]

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Quantification of S. aureus Biofilm Biomass using Crystal Violet Assay

Treatment GroupMean OD590nmStandard Deviation% Biofilm Inhibition
Untreated Control1.2540.1120%
Oxacillin (1/2 MIC)1.0120.09819.3%
Oxacillin (MIC)0.7580.08539.6%
Oxacillin (2x MIC)0.5430.06756.7%

Table 2: Determination of MIC and MBEC for Oxacillin against S. aureus

StrainMIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
S. aureus ATCC 25923 (MSSA)0.25128512
Clinical Isolate 1 (MSSA)0.5256512
S. aureus ATCC 43300 (MRSA)128>1024>8

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. The MBEC is typically significantly higher than the MIC, highlighting the increased resistance of biofilms.[5][11]

Conclusion

The provided protocols offer a robust framework for establishing an in vitroS. aureus biofilm model and assessing the efficacy of this compound (oxacillin). The significant discrepancy between MIC and MBEC values underscores the challenge of treating biofilm-associated infections and highlights the importance of these specialized assays in the development of new anti-biofilm therapies. These models can be adapted to screen for synergistic interactions between oxacillin and other compounds, or to investigate the effects of novel anti-biofilm agents.

References

Application Notes & Protocols: Prostaphlin (Oxacillin) Susceptibility Testing in Automated Microbiology Systems

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Prostaphlin (Oxacillin) in Automated Microbiology Systems like Vitek® 2

Audience: Researchers, Scientists, and Drug Development Professionals

Application Overview

The accurate and rapid determination of staphylococcal resistance to beta-lactam antibiotics is critical for effective patient management and infection control. Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of nosocomial infections worldwide, associated with increased mortality and healthcare costs.[1] this compound (oxacillin) is a key penicillinase-resistant penicillin used to test for this resistance. Automated systems, such as the Vitek® 2 (bioMérieux), offer rapid and standardized antimicrobial susceptibility testing (AST), providing minimal inhibitory concentration (MIC) values that guide therapeutic decisions.

These notes provide a comprehensive guide to using the Vitek® 2 system for determining the susceptibility of Staphylococcus species to oxacillin (B1211168). This includes an overview of the system's performance, detailed experimental protocols, and a summary of its interpretive logic.

Principle of the Method

The Vitek® 2 system is an automated instrument that performs microbial identification and AST.[2] For susceptibility testing, the system utilizes compact, plastic reagent cards, such as the AST-P549 or AST-P559, which contain microwells with varying concentrations of different antimicrobial agents in a dehydrated form.[3][4][5]

A standardized suspension of the bacterial isolate is prepared and introduced into the AST card. As the organism grows in the presence of the antibiotics, the instrument's optical system monitors bacterial growth in each well over time. By analyzing these growth curves, the system calculates the MIC for each antibiotic, including oxacillin. The median time for results is approximately 7-8 hours, a significant reduction compared to the 24 hours required for traditional disk diffusion methods.[3][6]

Crucially, for MRSA detection, modern Vitek® 2 cards incorporate both oxacillin MIC determination and a cefoxitin (B1668866) screen (e.g., at 6 µg/ml).[1][3] Cefoxitin is a better inducer of the mecA gene, which is the primary mediator of oxacillin resistance, making the cefoxitin screen a more sensitive and reliable predictor of methicillin (B1676495) resistance than oxacillin alone.[1][4] The Vitek® 2 Advanced Expert System™ (AES) software analyzes both the oxacillin MIC and the cefoxitin screen result to provide a final, interpreted susceptibility report.[5][7]

Performance Characteristics

The Vitek® 2 system demonstrates high accuracy for detecting oxacillin resistance in Staphylococcus aureus when compared to the gold standard of mecA gene detection by PCR. The inclusion of a cefoxitin screen significantly improves sensitivity. However, performance can be challenged by isolates with low-level or heterogeneous resistance.[3][4]

Table 1: Performance of Vitek® 2 System for Oxacillin Resistance Detection in S. aureus

Study ReferenceVitek® 2 CardParameterSensitivitySpecificityAdditional Notes
Roisin S, et al. (2008)[3]AST-P549Overall System97.5%100%The cefoxitin screen (96.8% sens.) was more sensitive than the oxacillin MIC test (94.9% sens.).
Romero R, et al. (2008)[1]AST-P559Overall System98.8%100%Sensitivity increased to 100% after inducing resistance with cefoxitin pre-incubation.
Tenover FC, et al. (2007)[4]AST-P549Overall System99.0% (approx.)N/AFailed to detect only one of 104 mecA-positive isolates when considering both oxacillin MIC and cefoxitin screen.

Note: Sensitivity and specificity are typically calculated against PCR for the mecA gene.

It is important to note that some automated systems have faced challenges. In 2018, a Class I recall was issued for certain Vitek® 2 Gram-Positive AST cards due to the potential for false-negative results with some MRSA strains.[8][9] Laboratories were advised to implement software rules and enable the AES to mitigate this risk.[8][9]

Experimental Protocol: Oxacillin Susceptibility Testing using Vitek® 2

This protocol outlines the standard procedure for performing AST for oxacillin on Staphylococcus isolates using the Vitek® 2 system.

4.1 Materials

  • Vitek® 2 Gram-Positive AST Card (e.g., AST-GP71, AST-P549)

  • Vitek® 2 Instrument and software

  • Vitek® 2 DensiCHEK™ Plus

  • Sterile saline (0.45% to 0.50%)

  • Sterile plastic test tubes (12 x 75 mm)

  • Sterile swabs or inoculating loops

  • Fresh (18-24 hour) pure culture of Staphylococcus spp. on a non-inhibitory agar (B569324) plate (e.g., Tryptic Soy Agar with 5% Sheep Blood)

  • Quality control strains (e.g., S. aureus ATCC® 29213 [susceptible], S. aureus ATCC® 43300 [resistant])

4.2 Procedure

  • Isolate Preparation:

    • Ensure the bacterial culture is pure and has been incubated for 18-24 hours.

    • Perform quality control procedures by testing reference strains with each new batch of reagents or as per laboratory protocol.[7]

  • Inoculum Preparation:

    • Using a sterile swab, select several well-isolated colonies from the agar plate.

    • Emulsify the colonies in 3.0 mL of sterile saline in a clear plastic test tube.

    • Vortex the suspension gently to ensure it is homogeneous and free of clumps.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.50 McFarland standard using the Vitek® 2 DensiCHEK™ Plus. This is a critical step for accurate results.

  • Card Inoculation and Incubation:

    • Place the prepared bacterial suspension and the Vitek® 2 AST card into the instrument's loading cassette as prompted by the system software.

    • The Vitek® 2 instrument will automatically handle the filling of the card via an integrated vacuum system, sealing the card, and placing it into the incubation chamber.

    • The instrument maintains a constant temperature (e.g., 35°C) and reads each card kinetically.

  • Data Analysis and Interpretation:

    • The instrument software continuously monitors the growth in each microwell.

    • Once sufficient data is collected (typically within 8-12 hours), the software calculates the MIC for oxacillin.[1]

    • The Advanced Expert System™ (AES) analyzes the oxacillin MIC in conjunction with the cefoxitin screen result to provide a final interpretation (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints (e.g., CLSI, EUCAST).[5][7]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the interpretive logic used by the Vitek® 2 system for MRSA detection.

G cluster_prep Phase 1: Preparation cluster_auto Phase 2: Vitek 2 Automation cluster_analysis Phase 3: Analysis & Reporting Isolate Pure Staphylococcus Isolate (18-24h culture) Suspension Prepare Saline Suspension Isolate->Suspension Standardize Adjust to 0.5 McFarland (Vitek DensiCHEK) Suspension->Standardize Load Load Suspension & AST Card into Vitek 2 Cassette Standardize->Load Inoculate Automated Card Filling & Sealing Load->Inoculate Incubate Incubation & Kinetic Growth Monitoring Inoculate->Incubate Calculate Calculate Raw MIC (Oxacillin) Incubate->Calculate Interpret AES Interpretation (using Cefoxitin Screen) Calculate->Interpret Report Final Susceptibility Report (S/I/R) Interpret->Report

Caption: Vitek® 2 workflow for oxacillin susceptibility testing.

G cluster_data cluster_results start Vitek 2 Raw Data Oxacillin_MIC Oxacillin MIC Value start->Oxacillin_MIC Cefoxitin_Screen Cefoxitin Screen Result (Growth/No Growth) start->Cefoxitin_Screen AES Advanced Expert System™ (AES) Logic Oxacillin_MIC->AES Cefoxitin_Screen->AES MRSA Resistant (MRSA) AES->MRSA If Cefoxitin Screen is POSITIVE or Oxacillin MIC is ≥4 µg/mL MSSA Susceptible (MSSA) AES->MSSA If Cefoxitin Screen is NEGATIVE and Oxacillin MIC is ≤2 µg/mL

Caption: AES logic for interpreting oxacillin and cefoxitin results.

References

Application Notes and Protocols for Evaluating Prostaphlin (Oxacillin) Efficacy in Experimental Skin Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the efficacy of Prostaphlin (oxacillin), a penicillinase-resistant penicillin, against Staphylococcus aureus (S. aureus) skin infections using established in vitro and in vivo models. The following sections detail the methodologies for key experiments, present quantitative data in structured tables, and visualize relevant biological pathways and experimental workflows.

Introduction

Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs), ranging from superficial lesions to life-threatening invasive diseases. The emergence of methicillin-resistant S. aureus (MRSA) has complicated treatment strategies, making robust preclinical evaluation of antibiotics like this compound crucial. The experimental models described herein are designed to provide reliable and reproducible data on the antimicrobial efficacy of this compound against both methicillin-susceptible (S. aureus) and, in specific contexts, resistant strains.

In Vitro Efficacy Models

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution Method (CLSI Guidelines) [1][2]

  • Preparation of Oxacillin (B1211168) Stock Solution: Prepare a stock solution of oxacillin powder in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the oxacillin stock solution across the wells to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of oxacillin at which there is no visible growth (turbidity) of bacteria.

Table 1: Representative MIC Values for Oxacillin against S. aureus

S. aureus StrainOxacillin MIC (µg/mL)Reference(s)
Methicillin-Susceptible S. aureus (MSSA) ATCC 292130.25 - 0.5[3][4]
Methicillin-Resistant S. aureus (MRSA) ATCC 43300>16[4]
Oxacillin-Susceptible mecA-Positive S. aureus (OS-MRSA)0.25 - 1[3]
CA-MRSA USA300 (Strain 923)32[5]
CA-MRSA USA300 with vraSR deletion (Strain 923-M23)8[5]
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol: Time-Kill Kinetics [3]

  • Inoculum Preparation: Prepare a starting inoculum of S. aureus at approximately 10⁶ CFU/mL in Mueller-Hinton broth.

  • Antibiotic Addition: Add oxacillin at a predetermined concentration (e.g., 4x MIC). Include a growth control without antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

  • Bacterial Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar plates (e.g., Tryptic Soy Agar).

  • Data Analysis: After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[3]

Table 2: Representative Time-Kill Assay Data for Dicloxacillin (a related anti-staphylococcal penicillin) against OS-MRSA

Time (hours)Log₁₀ CFU/mL Reduction (vs. initial inoculum)Reference(s)
6>1 (in 10 isolates)[3]
24≥3 (in all isolates)[3]

In Vivo Efficacy Models

Animal models are crucial for evaluating the efficacy of antibiotics in a complex biological system. Murine models are widely used due to their cost-effectiveness and the availability of immunological reagents.

Murine Subcutaneous Skin Infection Model

This model mimics a localized skin abscess and is useful for assessing bacterial clearance and lesion development.[6][7][8]

Protocol: Subcutaneous Infection

  • Animal Preparation: Use 6-8 week old immunocompetent mice (e.g., BALB/c or SKH1 hairless). Anesthetize the mice. If using haired mice, shave a small area on the back.

  • Inoculum Preparation: Prepare a mid-exponential phase culture of S. aureus. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ to 1 x 10⁹ CFU).[8]

  • Infection: Inject a defined volume (e.g., 50-100 µL) of the bacterial suspension subcutaneously into the shaved area of the mouse's back.

  • Treatment: At a specified time post-infection (e.g., 2-4 hours), begin treatment with this compound (e.g., intraperitoneal or subcutaneous injection) at various doses. A control group should receive a vehicle control (e.g., saline).

  • Efficacy Assessment:

    • Lesion Size: Measure the size of the skin lesion (abscess) daily using calipers.

    • Bacterial Burden: At the end of the experiment (e.g., day 3 or 7), euthanize the mice, excise the skin lesion, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/g of tissue).[9]

Table 3: Efficacy of Oxacillin in a Murine Subcutaneous Skin Infection Model with Wild-Type and vraSR Deletion Mutant MRSA

Mouse GroupTreatmentMean Bacterial Burden (Log₁₀ CFU/lesion)OutcomeReference(s)
Infected with Wild-Type MRSA (Strain 923)Saline~7.5No significant reduction[10]
Infected with Wild-Type MRSA (Strain 923)Oxacillin~7.2No significant reduction vs. saline[10]
Infected with vraSR Deletion Mutant (Strain 923-M23)Saline~7.6-[10]
Infected with vraSR Deletion Mutant (Strain 923-M23)Oxacillin~4.5Significant reduction vs. saline and wild-type with oxacillin[10]
Murine Tape-Stripping Superficial Skin Infection Model

This model mimics a superficial skin infection where the epidermal barrier is compromised.[9][11][12][13][14]

Protocol: Tape-Stripping Infection

  • Animal Preparation: Anesthetize 6- to 8-week-old female BALB/c mice.

  • Skin Disruption: Repeatedly apply and remove adhesive tape (e.g., 6-8 times) to a small area on the back of the mouse to disrupt the stratum corneum.[9]

  • Infection: Apply a small volume (e.g., 5-10 µL) of a concentrated S. aureus suspension (e.g., 10⁷ CFU) onto the tape-stripped area.[9]

  • Treatment: For topical treatments, apply a measured amount of this compound-containing ointment to the infected area at specified intervals. For systemic treatments, administer this compound via injection.

  • Efficacy Assessment: At the end of the study, excise the infected skin area, homogenize, and determine the bacterial load (CFU/g of tissue) by plating serial dilutions.

Visualization of Key Pathways and Workflows

VraS/VraR Two-Component System in Oxacillin Resistance

The VraS/VraR two-component system is a key regulatory pathway in S. aureus that senses and responds to cell wall stress, such as that induced by beta-lactam antibiotics like oxacillin.[5][15][16][17] Inactivation of this system can lead to increased susceptibility to oxacillin, even in MRSA strains.[5]

VraSR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR Phosphorylates VraT VraT VraT->VraS Modulates Activity VraR_P VraR-P DNA DNA VraR_P->DNA Binds to Promoter Region CellWallGenes Cell Wall Stress Regulon (e.g., pbp2) DNA->CellWallGenes Activates Transcription CellWallGenes->VraS Contributes to Resistance Oxacillin Oxacillin (Cell Wall Stress) Oxacillin->VraS Induces

VraS/VraR signaling in response to oxacillin.
Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine skin infection model.

experimental_workflow start Start: S. aureus Culture Preparation animal_prep Animal Preparation (Anesthesia, Shaving) start->animal_prep infection Infection (Subcutaneous Injection or Tape-Stripping) animal_prep->infection treatment Treatment Initiation (this compound vs. Vehicle) infection->treatment monitoring Daily Monitoring (Lesion Size, Animal Health) treatment->monitoring endpoint Endpoint Determination (e.g., Day 3 or 7) monitoring->endpoint euthanasia Euthanasia & Tissue Collection (Skin Lesion) endpoint->euthanasia analysis Bacterial Load Analysis (Homogenization, Plating, CFU Count) euthanasia->analysis data_analysis Data Analysis & Statistical Comparison analysis->data_analysis end End: Efficacy Determination data_analysis->end

Workflow for in vivo this compound efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Prostaphlin (Oxacillin) MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Prostaphlin (oxacillin) Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my this compound (oxacillin) MIC results for Staphylococcus aureus inconsistent across different experiments?

Inconsistent oxacillin (B1211168) MIC results are a common challenge, often stemming from the complex interplay of biological and technical factors. The primary reason is the phenomenon of heteroresistance in Staphylococcus aureus. In a heteroresistant population, only a subpopulation of the bacteria expresses the resistance phenotype, which can lead to variable MIC results depending on the experimental conditions.[1][2]

Several key experimental factors can also significantly influence the outcome:

  • Incubation Temperature: Temperatures above 35°C may not reliably detect all methicillin-resistant staphylococci.[1][3]

  • Incubation Time: A full 24-hour incubation is often necessary to detect resistance, as shorter periods may not allow for the growth of the resistant subpopulation.[4][5]

  • Inoculum Density: A standardized inoculum is critical. Variations in the bacterial density can lead to the "inoculum effect," where a higher bacterial load can result in a higher MIC.[6][7]

  • Salt Concentration: The supplementation of Mueller-Hinton agar (B569324) with NaCl (typically 2% to 4% w/v) is crucial for the expression of oxacillin resistance.[1][8]

Q2: My MIC results are fluctuating between susceptible and resistant for the same S. aureus isolate. What should I do?

This is a classic indicator of heteroresistance. Here’s a troubleshooting workflow:

  • Verify Experimental Parameters: First, ensure that all critical experimental conditions were strictly followed as per CLSI or EUCAST guidelines. Refer to the table below for a checklist.

  • Confirm Isolate Purity: Streak the isolate on a fresh agar plate to ensure you are working with a pure culture.

  • Use a More Reliable Method: For detecting methicillin (B1676495) resistance, cefoxitin (B1668866) is a better inducer of the mecA gene and is often a more reliable predictor of resistance than oxacillin, especially in cases of heteroresistance.[1][3] Consider performing a cefoxitin disk diffusion test or determining the cefoxitin MIC.

  • Genotypic Confirmation: If phenotypic results remain ambiguous, the most definitive method is to test for the presence of the mecA gene using PCR.[1] The presence of mecA confirms the genetic potential for methicillin resistance.

Q3: I have a positive mecA gene PCR result, but the oxacillin MIC is in the susceptible range. How should I interpret this?

This phenomenon is known as "oxacillin-susceptible MRSA" (OS-MRSA).[9][10] It can occur for several reasons:

  • Low-level expression of mecA: The resistance gene may be present but not adequately expressed under standard laboratory conditions.[2]

  • Mutations in mecA or regulatory genes: Changes in the genetic sequence of mecA or genes that control its expression can lead to a susceptible phenotype despite the presence of the gene.[11]

  • Heterogeneous expression: As discussed, only a small fraction of the bacterial population may be expressing resistance.[2]

In such cases, the isolate should be considered potentially resistant, especially for treating serious infections. It is often recommended to report the isolate as methicillin-resistant based on the genotypic result.[3]

Key Experimental Parameters for Oxacillin MIC Testing

To ensure consistency and accuracy in your this compound (oxacillin) MIC results, adhere to the following standardized parameters.

ParameterCLSI RecommendationEUCAST RecommendationCommon Pitfalls
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 2% NaClMueller-Hinton Broth (MH)Forgetting to supplement with NaCl can lead to false susceptibility.
Inoculum Standardized to 5 x 10^5 CFU/mLStandardized to 5 x 10^5 CFU/mLInoculum effect: too high of an inoculum can lead to falsely elevated MICs.[6][7][12]
Incubation Temperature 35°C ± 2°C35°C ± 1°CTemperatures >35°C may suppress the expression of resistance.[1][3]
Incubation Time 24 hours for S. aureus24 hours for S. aureusShorter incubation (16-20 hours) may miss heteroresistant populations.[4][5]

Interpretive Criteria for Oxacillin MIC

The following tables summarize the clinical breakpoints for this compound (oxacillin) according to CLSI and EUCAST guidelines.

CLSI Breakpoints (μg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus & S. lugdunensis≤ 2-≥ 4
Staphylococcus epidermidis≤ 0.5-≥ 1
Other Coagulase-Negative Staphylococci≤ 0.5-≥ 1

Data sourced from CLSI M100 documents.[1][13]

EUCAST Breakpoints (μg/mL)

OrganismSusceptible (S)Resistant (R)
Staphylococcus aureus≤ 2> 2
Coagulase-Negative Staphylococci≤ 0.25> 0.25

Data sourced from EUCAST Breakpoint Tables.[14]

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Oxacillin)

This protocol outlines the reference method for determining the MIC of this compound (oxacillin) against Staphylococcus aureus.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% (w/v) NaCl.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension in the CAMHB with 2% NaCl to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound (oxacillin) in a suitable solvent.

    • Perform serial two-fold dilutions of the drug in CAMHB with 2% NaCl in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

    • The growth control well should show clear turbidity, and the sterility control well should remain clear.

Visualizations

Troubleshooting_MIC Troubleshooting Inconsistent Oxacillin MICs start Inconsistent Oxacillin MIC Results check_params Verify Experimental Parameters (Temp, Time, NaCl, Inoculum) start->check_params pure_culture Ensure Pure Culture check_params->pure_culture Parameters Correct cefoxitin_test Perform Cefoxitin Susceptibility Test pure_culture->cefoxitin_test Culture is Pure mecA_pcr Perform mecA PCR cefoxitin_test->mecA_pcr Results Still Ambiguous report_resistant Report as Resistant cefoxitin_test->report_resistant Cefoxitin Resistant report_susceptible Report as Susceptible cefoxitin_test->report_susceptible Cefoxitin Susceptible mecA_pcr->report_resistant mecA Positive mecA_pcr->report_susceptible mecA Negative

Caption: Troubleshooting workflow for inconsistent oxacillin MIC results.

Oxacillin_Resistance_Pathway Mechanism of Oxacillin Resistance in MRSA cluster_susceptible Susceptible Strain (MSSA) cluster_resistant Resistant Strain (MRSA) oxacillin Oxacillin (β-lactam) pbp Penicillin-Binding Proteins (PBPs) oxacillin->pbp Binds to and inhibits pbp2a Penicillin-Binding Protein 2a (PBP2a) oxacillin->pbp2a Low binding affinity cell_wall Peptidoglycan Synthesis (Cell Wall Formation) pbp->cell_wall Inhibited lysis Cell Lysis cell_wall->lysis Leads to mecA mecA gene mecA->pbp2a Encodes resistant_synthesis Peptidoglycan Synthesis (in presence of oxacillin) pbp2a->resistant_synthesis Catalyzes survival Bacterial Survival and Resistance resistant_synthesis->survival

Caption: Simplified signaling pathway of oxacillin action and resistance.

References

Technical Support Center: Optimizing Prostaphlin (Oxacillin) Concentration for Selective Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the concentration of Prostaphlin (oxacillin) in selective media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a selective agent?

This compound is a brand name for oxacillin (B1211168), a penicillinase-resistant β-lactam antibiotic.[1] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[2][3][4] Specifically, it binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis, a key component of the cell wall.[3][4] This interference weakens the cell wall, leading to cell lysis and bacterial death.[1][5] this compound's chemical structure makes it resistant to degradation by β-lactamase enzymes, which are produced by some bacteria to inactivate standard penicillins.[2][3] This property makes it highly effective for selecting bacteria that are resistant to it, such as Methicillin-Resistant Staphylococcus aureus (MRSA), while eliminating susceptible strains like Methicillin-Susceptible Staphylococcus aureus (MSSA).[2][4]

Q2: What is a typical starting concentration for this compound in selective media?

The optimal concentration of this compound can vary significantly depending on the bacterial species, the specific strain, and the type of media used. For screening MRSA, concentrations in selective agar (B569324) plates typically range from 2 µg/mL to 6 µg/mL.[6][7] It is crucial to determine the optimal concentration for your specific experimental conditions empirically.

Q3: How do bacteria become resistant to this compound?

Resistance to this compound in staphylococci is primarily mediated by the acquisition of the mecA gene.[8] This gene codes for a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics like oxacillin.[2] Consequently, even in the presence of the antibiotic, PBP2a can continue to function, allowing for the synthesis of the cell wall and bacterial survival.[2]

Q4: What is heteroresistance and how can it affect my results?

Heteroresistance is a phenomenon where only a subpopulation of a bacterial culture expresses resistance to an antibiotic.[8] This can lead to inconsistent results in susceptibility testing, as the resistant subpopulation may be difficult to detect under standard laboratory conditions.[8] Factors such as incubation time, temperature, and media composition can influence the expression of resistance.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No growth of any bacteria, including the expected resistant strain. This compound concentration is too high.Perform a dose-response experiment (kill curve) to determine the Minimum Inhibitory Concentration (MIC) for your susceptible strain and the tolerance of your resistant strain.[9]
Degraded this compound stock solution.Prepare a fresh stock solution and store it properly (typically at -20°C, protected from light).[9][10]
Growth of non-resistant (susceptible) bacteria or satellite colonies. This compound concentration is too low.Increase the this compound concentration in your media. Ensure it is added after the agar has cooled to approximately 50°C to prevent thermal degradation.[9]
Antibiotic has degraded in the plates.Use freshly prepared selective media plates for your experiments.[9]
Inconsistent results between experiments. Variation in inoculum density.Standardize your inoculum to a 0.5 McFarland standard before plating.[8]
Incubation time or temperature is not optimal.For MRSA, a full 24-hour incubation at 35°C is recommended.[8] Some protocols suggest up to 48 hours for definitive results.[6][11]
pH of the media.The pH of the culture medium can influence the bactericidal activity of oxacillin.[12] Ensure your media is buffered appropriately.

Experimental Protocols

Determining the Optimal this compound Concentration via Broth Microdilution (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (Oxacillin) powder

  • Sterile 96-well microtiter plates

  • Bacterial isolates (both resistant and susceptible strains)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)[8]

Procedure:

  • Prepare this compound Stock Solution: Create a concentrated stock solution of this compound (e.g., 1280 µg/mL) in an appropriate solvent.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.

  • Prepare Inoculum: Culture your bacterial strains overnight and then adjust the turbidity of the suspension to match a 0.5 McFarland standard. This should then be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours. For staphylococci, a full 24-hour incubation is recommended.[8]

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[3] The optimal concentration for your selective media will typically be slightly higher than the MIC for your susceptible strain, while still permitting robust growth of your resistant strain.

Visualizations

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis & Application stock Prepare this compound Stock Solution dilute Perform Serial Dilutions in 96-Well Plate stock->dilute inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria inoculum->inoculate dilute->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read Read MIC Value incubate->read determine Determine Optimal Concentration read->determine prepare_media Prepare Selective Media determine->prepare_media determine->prepare_media [Conc > MIC for Susceptible Strain & Allows Growth of Resistant Strain]

Caption: Workflow for Determining Optimal this compound Concentration.

G cluster_susceptible Susceptible Bacterium (e.g., MSSA) cluster_resistant Resistant Bacterium (e.g., MRSA) prostaphlin_s This compound pbp_s Penicillin-Binding Protein (PBP) prostaphlin_s->pbp_s Binds to synthesis_s Cell Wall Synthesis pbp_s->synthesis_s Inhibits lysis_s Cell Lysis synthesis_s->lysis_s Leads to prostaphlin_r This compound pbp2a Modified PBP (PBP2a from mecA gene) prostaphlin_r->pbp2a Cannot bind effectively synthesis_r Cell Wall Synthesis pbp2a->synthesis_r Continues survival Bacterial Survival & Growth synthesis_r->survival Leads to

Caption: Mechanism of this compound Action and Resistance.

References

Preventing Prostaphlin degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostaphlin (oxacillin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (oxacillin) degradation in experimental solutions?

A1: The primary cause of this compound degradation is the hydrolysis of its β-lactam ring.[1] This chemical reaction is influenced by several factors, including pH, temperature, and the composition of the solution. Elevated temperatures and non-optimal pH can significantly accelerate this degradation process, leading to a loss of antibacterial activity.

Q2: How should I store this compound powder and reconstituted solutions to ensure maximum stability?

A2: this compound (oxacillin sodium) powder should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). Once reconstituted, the stability of the solution is highly dependent on the storage temperature. For short-term storage, solutions are more stable when refrigerated (around 4°C) compared to room temperature. It is crucial to refer to the manufacturer's specific instructions for the concentration you are using.

Q3: Can I use this compound in cell culture media for long-term experiments?

A3: Yes, but with caution. This compound, like other β-lactam antibiotics, can degrade at 37°C in culture media over time.[2] For experiments lasting several days, it is advisable to replenish the medium with freshly prepared this compound periodically to maintain the desired concentration. The stability will depend on the specific components of your cell culture medium and its pH.

Q4: What are the signs of this compound degradation in my experimental setup?

A4: Visual signs of degradation are not always apparent. While precipitation or a change in color can indicate a problem, the loss of antibacterial activity due to the hydrolysis of the β-lactam ring is not visible. The most reliable way to assess degradation is to measure the concentration of active this compound over time using an analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: Inconsistent or unexpected results in long-term cell culture experiments with this compound.

  • Possible Cause 1: Degradation of this compound at 37°C.

    • Solution: For experiments extending beyond 24-48 hours, it is recommended to replace the cell culture medium with fresh medium containing the desired concentration of this compound every 1-2 days. This ensures that the effective concentration of the antibiotic is maintained throughout the experiment.[3]

  • Possible Cause 2: Suboptimal pH of the culture medium.

    • Solution: Ensure that the pH of your cell culture medium is maintained within the optimal physiological range (typically 7.2-7.4). Fluctuations in pH can accelerate the degradation of this compound. Use of a buffered medium like one containing HEPES can help maintain a stable pH.

  • Possible Cause 3: Interaction with components in the media.

    • Solution: Some components in complex media or serum may affect the stability of this compound. If you suspect this is an issue, you can perform a stability study of this compound in your specific medium (see Experimental Protocols section).

Issue: Variability in experimental results between different batches of this compound solutions.

  • Possible Cause 1: Improper preparation or storage of stock solutions.

    • Solution: Prepare stock solutions in a suitable solvent, such as sterile water or phosphate-buffered saline (PBS), and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, use the stock solution promptly and avoid prolonged storage at room temperature.

  • Possible Cause 2: Inaccurate initial concentration.

    • Solution: Ensure accurate weighing of the this compound powder and precise measurement of the solvent volume. It is good practice to verify the concentration of your stock solution using a validated analytical method like HPLC.

Data Presentation: this compound (Oxacillin) Stability

The following tables summarize the stability of oxacillin (B1211168) sodium in various solutions and temperatures.

Table 1: Stability of Reconstituted Oxacillin Sodium Solutions

Concentration Range (mg/mL)SolventTemperatureStability (Time to 10% loss)
10-100Sterile Water for InjectionRoom Temperature (25°C)4 days
10-1000.9% Sodium ChlorideRoom Temperature (25°C)4 days
10-100Sterile Water for InjectionRefrigerated (4°C)7 days
10-1000.9% Sodium ChlorideRefrigerated (4°C)7 days
0.5-25% Dextrose in WaterRoom Temperature (23°C)Less than 24 hours
0.5-20.9% Sodium ChlorideRoom Temperature (23°C)Approximately 24 hours

Data compiled from various sources.[4][5]

Table 2: Stability of Oxacillin Sodium in Intravenous Solutions at Room Temperature (23-25°C)

Concentration (mg/mL)SolutionStability (Time to <10% loss)
0.5 - 25% Dextrose in Normal Saline6 hours
105% Dextrose in Water24 hours
10Lactated Ringer's Solution4 days (Refrigerated)
1000.9% Sodium Chloride>95% stable at 24 hours

Data compiled from various sources.[4]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Cell Culture Medium using HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium at 37°C.

Materials:

  • This compound (oxacillin sodium) powder

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements

  • Sterile, conical tubes (15 mL or 50 mL)

  • Humidified incubator at 37°C with 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 3.6)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of this compound-containing medium:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Spike your complete cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the stock solution solvent (e.g., water) is minimal and does not affect the medium's properties.

    • Filter-sterilize the this compound-containing medium using a 0.22 µm syringe filter.

  • Incubation:

    • Dispense the this compound-containing medium into sterile conical tubes.

    • Place the tubes in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot (e.g., 1 mL) from one of the tubes.

    • Transfer the aliquot to a sterile microcentrifuge tube.

    • Immediately store the collected samples at -80°C until HPLC analysis to prevent further degradation.

  • HPLC Analysis:

    • Mobile Phase: Prepare a mobile phase consisting of, for example, a mixture of phosphate buffer and acetonitrile. A common mobile phase is 0.02 M KH₂PO₄ (pH 3.6) and acetonitrile in a 70:30 ratio.

    • Chromatographic Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Flow rate: 1.0 mL/min

      • Detection wavelength: 225 nm

      • Injection volume: 20 µL

    • Sample Preparation: Thaw the collected samples. If necessary, centrifuge to pellet any debris.

    • Analysis: Inject the samples onto the HPLC system.

    • Quantification: Create a standard curve using known concentrations of this compound. Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Mandatory Visualizations

Prostaphlin_Degradation_Pathway This compound This compound (Oxacillin) (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Inactive_Metabolite Oxacilloic Acid (Inactive) Hydrolysis->Inactive_Metabolite

Caption: Hydrolytic degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound Stock Solution B Spike Cell Culture Medium A->B C Filter Sterilize B->C D Incubate at 37°C C->D E Collect Samples at Time Points (0, 4, 8, 24, 48, 72h) D->E F Store Samples at -80°C E->F G Prepare HPLC Standards & Samples F->G H HPLC Analysis G->H I Quantify this compound Concentration H->I

Caption: Experimental workflow for this compound stability testing.

References

Issues with Prostaphlin solubility in different culture broths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Prostaphlin (oxacillin) solubility in different culture broths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a brand name for the antibiotic oxacillin (B1211168), a narrow-spectrum, second-generation beta-lactam of the penicillin class.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Oxacillin's β-lactam ring covalently binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall.[1][2] This interference with cell wall synthesis leads to cell lysis and bacterial death in actively growing bacteria.[1][2]

Q2: What are the recommended solvents for preparing this compound (oxacillin) stock solutions?

This compound, as oxacillin sodium salt, is soluble in a variety of solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice.[3][4] It is also soluble in water, ethanol, and dimethyl formamide (B127407) (DMF).[5][6] Aqueous solutions can be prepared by directly dissolving the crystalline solid in buffers like PBS.[5]

Q3: I observed a precipitate after adding my this compound (oxacillin) stock solution to the culture medium. What could be the cause?

Precipitation of oxacillin in culture media can be due to several factors:

  • Exceeding Solubility Limit: The final concentration of oxacillin in the medium may be higher than its solubility in that specific broth.

  • "Solvent Shock": Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous culture medium can cause the drug to "crash out" and precipitate.

  • pH of the Medium: The solubility and stability of β-lactam antibiotics like oxacillin are pH-dependent. Oxacillin is most stable in the pH range of 6.0-7.0. Deviations from this range in the culture broth can affect its solubility.

  • Temperature: Adding a cold stock solution to a warmer medium can decrease solubility. Conversely, prolonged incubation at 37°C can lead to degradation, with some degradation products being insoluble.

  • Interactions with Media Components: Components of the culture broth, such as salts and proteins, can interact with oxacillin, leading to the formation of insoluble complexes.

Q4: How can I differentiate between this compound (oxacillin) precipitation and microbial contamination?

Visual inspection under a microscope is the most effective way to distinguish between chemical precipitation and microbial growth. Chemical precipitates often appear as amorphous or crystalline particles, whereas bacterial contamination will be visible as distinct, often motile, microorganisms. Fungal contamination may present as filamentous structures.

Q5: What is the stability of this compound (oxacillin) in aqueous solutions and culture media?

The stability of oxacillin in aqueous solutions is influenced by temperature, pH, and the presence of other substances. It is most stable at a pH between 6.0 and 7.0. Solutions of sodium oxacillin in dextrose have been found to degrade faster than in sodium chloride injection, which is attributed to the catalytic effect of dextrose on oxacillin hydrolysis.[7] A study on the stability of various antibiotics in Tryptone Soy Broth (TSB) at 37°C showed that some antibiotics can degrade significantly over a 12-day period.[8] It is recommended to prepare fresh solutions of oxacillin for experiments and not to store aqueous solutions for more than one day.[5]

Troubleshooting Guides

Issue 1: this compound (oxacillin) powder does not dissolve completely in the chosen solvent.

Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of oxacillin in that particular solvent.

Troubleshooting Steps:

  • Verify Solubility Limits: Refer to the solubility data table below.

  • Use Sonication: Gentle sonication can aid in the dissolution of the powder.[9]

  • Gentle Warming: For some solvents, gentle warming (e.g., to 37°C) may improve solubility. However, avoid excessive heat as it can lead to degradation.

  • Choose an Alternative Solvent: If the desired concentration cannot be achieved, consider using a different solvent in which oxacillin has higher solubility, such as DMSO for high-concentration stock solutions.[3][4]

Issue 2: A precipitate forms immediately after adding the this compound (oxacillin) stock solution to the culture broth.

Possible Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the drug to precipitate.

Troubleshooting Steps:

  • Pre-warm the Culture Medium: Ensure your culture broth is at the experimental temperature (e.g., 37°C) before adding the oxacillin stock solution.

  • Slow, Dropwise Addition: Add the stock solution slowly and dropwise to the culture medium while gently vortexing or swirling the medium to ensure rapid and uniform mixing.

  • Serial Dilution: Instead of adding a highly concentrated stock directly, perform an intermediate dilution in a small volume of the culture medium first.

Issue 3: The this compound (oxacillin) solution is initially clear but a precipitate forms over time during incubation.

Possible Cause: This delayed precipitation can be due to several factors, including temperature changes, pH shifts in the medium due to cellular metabolism, or degradation of the antibiotic.

Troubleshooting Steps:

  • Monitor Medium pH: Check the pH of your culture medium over the course of the experiment to see if it is shifting outside the optimal range for oxacillin stability (pH 6.0-7.0).

  • Prepare Fresh Solutions: Prepare oxacillin-containing media fresh for each experiment to minimize the impact of degradation.

  • Determine Empirical Solubility: If precipitation persists, it may be necessary to determine the practical solubility limit of oxacillin in your specific culture broth under your experimental conditions (see Experimental Protocols section).

Data Presentation

Table 1: Solubility of Oxacillin Sodium Salt in Various Solvents

SolventSolubilityReference(s)
Water50-52 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[5][6]
Dimethyl Sulfoxide (DMSO)16-128 mg/mL[3][4][5][6][9]
Ethanol2-8 mg/mL[3][5][6]
Dimethylformamide (DMF)~20 mg/mL[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound (Oxacillin) Stock Solution in PBS (pH 7.2)
  • Materials:

    • This compound (Oxacillin sodium salt) powder

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh out the required amount of oxacillin sodium salt powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. It is recommended not to store aqueous solutions for more than one day.[5]

Protocol 2: Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Materials:

    • This compound (Oxacillin) stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial isolate to be tested

    • 0.5 McFarland turbidity standard

    • Sterile saline

  • Procedure:

    • Inoculum Preparation:

      • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

      • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]

    • Oxacillin Dilution Series:

      • Prepare a two-fold serial dilution of the oxacillin stock solution in CAMHB across the wells of the 96-well plate to achieve the desired concentration range.

    • Inoculation:

      • Add the prepared bacterial inoculum to each well containing the oxacillin dilutions.

      • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

    • Incubation:

      • Incubate the plate at 35°C for 18-24 hours. A full 24-hour incubation is recommended for oxacillin.[10]

    • Reading Results:

      • The MIC is the lowest concentration of oxacillin that shows no visible bacterial growth.[7]

Mandatory Visualizations

G cluster_0 Troubleshooting this compound Precipitation Start Precipitate observed in culture medium Check_Stock Is the stock solution properly prepared? Start->Check_Stock Check_Dilution Was the dilution into medium performed correctly? Check_Stock->Check_Dilution Yes Solution_1 Re-prepare stock solution (see Protocol 1) Check_Stock->Solution_1 No Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Yes Solution_2 Optimize dilution: - Pre-warm medium - Add dropwise with mixing - Perform serial dilution Check_Dilution->Solution_2 No Solution_3 Lower the final working concentration Check_Concentration->Solution_3 Yes End Problem Resolved Check_Concentration->End No Solution_1->Check_Stock Solution_2->Check_Dilution Solution_3->End

Caption: A flowchart for systematically troubleshooting this compound (oxacillin) precipitation.

G cluster_0 This compound (Oxacillin) Mechanism of Action Oxacillin This compound (Oxacillin) PBP Penicillin-Binding Proteins (PBPs) Oxacillin->PBP Binds to and inhibits Transpeptidation Transpeptidation (Peptidoglycan cross-linking) PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Is a key step in Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Signaling pathway of this compound's (oxacillin's) mechanism of action.

G cluster_0 MIC Determination Workflow Step1 1. Prepare bacterial inoculum (0.5 McFarland) Step2 2. Prepare two-fold serial dilutions of this compound in 96-well plate Step1->Step2 Step3 3. Inoculate plate with bacterial suspension Step2->Step3 Step4 4. Incubate at 35°C for 18-24 hours Step3->Step4 Step5 5. Read results: MIC = lowest concentration with no visible growth Step4->Step5

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: Prostaphlin (Oxacillin) Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostaphlin (oxacillin) broth microdilution susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges during their experiments, with a specific focus on the "trailing effect."

Frequently Asked Questions (FAQs)

Q1: What is the "trailing effect" in broth microdilution?

A1: The trailing effect, also known as trailing growth, is a phenomenon observed during broth microdilution susceptibility testing where a microorganism exhibits reduced but persistent growth across a range of antibiotic concentrations. This gradual fading of growth over two to three wells can make it difficult to determine the precise Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits visible growth.[1] This effect has been noted with various organism-drug combinations, including sulfonamides and azole antifungals.[2][3]

Q2: What causes the trailing effect?

A2: The exact causes of the trailing effect can be multifactorial and depend on the specific drug and microorganism. Some potential contributing factors include:

  • Bacteriostatic Drug Action: Drugs that inhibit bacterial growth rather than killing the bacteria (bacteriostatic) may allow for a few generations of growth before inhibition takes full effect.[2]

  • Inoculum Size: The density of the initial bacterial suspension can influence the outcome of the susceptibility test.[3][4]

  • Incubation Time and Temperature: The duration and temperature of incubation can significantly impact results. For some drug-organism combinations, resistance may not be fully expressed without a sufficient incubation period.[3][5]

  • Medium Composition: The pH and nutrient composition of the growth medium can alter the activity of the antibiotic or the expression of resistance by the microorganism.[3]

Q3: Are my inconsistent this compound (oxacillin) MIC results for Staphylococcus aureus due to a trailing effect?

A3: While not always described as a classic "trailing effect," inconsistent and difficult-to-read MIC endpoints for oxacillin (B1211168) against S. aureus are a well-documented challenge. This is often due to the heterogeneous expression of methicillin (B1676495) (oxacillin) resistance, where both susceptible and resistant subpopulations of cells can coexist in a culture.[5][6] Specific testing conditions are crucial to ensure the reliable expression and detection of this resistance, leading to clearer endpoints.

Q4: How can I overcome difficult-to-read endpoints in this compound (oxacillin) broth microdilution for Staphylococcus aureus?

A4: To obtain clear and reproducible MIC results for oxacillin against S. aureus, it is critical to follow the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The most important modifications to the standard broth microdilution protocol include:

  • Supplementation with Sodium Chloride (NaCl): The addition of 2% NaCl to cation-adjusted Mueller-Hinton broth (CAMHB) is essential. This allows for the reliable discrimination between resistant and susceptible staphylococci.[7]

  • Strict Temperature Control: Incubate the microdilution plates at a temperature that does not exceed 35°C. Temperatures above this may fail to detect some methicillin-resistant strains.[5][6]

  • Extended Incubation Period: A full 24-hour incubation is required to ensure the detection of resistance. Shorter incubation periods of 16-20 hours may not be sufficient.[5]

Troubleshooting Guide

If you are experiencing issues with your this compound (oxacillin) broth microdilution experiments, refer to the following guide.

Issue 1: Difficulty Determining the MIC Endpoint Due to Faint Growth in Multiple Wells.
  • Potential Cause: Suboptimal conditions for the expression of oxacillin resistance.

  • Troubleshooting Steps:

    • Verify Media Composition: Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl.[7]

    • Check Incubation Temperature: Confirm that your incubator is maintaining a stable temperature of 35°C (± 2°C).[5]

    • Confirm Incubation Duration: Ensure plates are incubated for a full 24 hours.[5]

    • Review Inoculum Preparation: Double-check that your inoculum density is standardized to a 0.5 McFarland standard before dilution.

Issue 2: MIC Values for Quality Control (QC) Strains are Out of Range.
  • Potential Cause: Deviation from the standardized protocol or issues with reagents.

  • Troubleshooting Steps:

    • Repeat QC Testing: Retest the QC strains (e.g., S. aureus ATCC® 29213™) following the precise CLSI protocol.

    • Check Reagents: Ensure the this compound (oxacillin) stock solution is potent and has been stored correctly. Verify the quality and expiration date of the CAMHB and NaCl.

    • Review Procedural Steps: Carefully re-examine each step of the protocol, from media preparation to final reading, for any deviations.

Data Presentation

The following table summarizes the critical parameters for this compound (oxacillin) broth microdilution susceptibility testing against Staphylococcus aureus as recommended by the Clinical and Laboratory Standards Institute (CLSI).

ParameterRecommendationRationale
Broth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing.
Supplement 2% Sodium Chloride (NaCl)Enhances the expression of oxacillin resistance, providing clearer endpoints.[7]
Inoculum Density Final concentration of approximately 5 x 10⁵ CFU/mLStandardized inoculum is crucial for reproducibility.
Incubation Temperature 35°C (± 2°C)Temperatures above 35°C may not detect all resistant strains.[6]
Incubation Duration 24 hoursA full 24-hour incubation is necessary to reliably detect resistance.[5]
Reading the MIC Lowest concentration with complete inhibition of visible growthRead against a dark, non-reflecting background.

Experimental Protocols

This compound (Oxacillin) Broth Microdilution Protocol for Staphylococcus aureus

This protocol is based on the CLSI M07 reference method for broth dilution antimicrobial susceptibility testing.

  • Media Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • Prepare a 4% (w/v) NaCl solution in sterile deionized water.

    • Add the 4% NaCl solution to the CAMHB to achieve a final concentration of 2% NaCl. For example, add 50 mL of 4% NaCl to 50 mL of 2x concentrated CAMHB and bring the final volume to 100 mL with sterile water.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the adjusted suspension in the 2% NaCl-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation and Incubation:

    • Dispense the standardized inoculum into each well of the microtiter plate containing the serial dilutions of this compound (oxacillin).

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.

  • Result Interpretation:

    • After incubation, examine the plate for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).

    • The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear.

    • Interpret the MIC value according to the current CLSI M100 breakpoints for oxacillin and Staphylococcus spp.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Oxacillin MICs start Inconsistent or Trailing Oxacillin MIC Results check_media Is CAMHB supplemented with 2% NaCl? start->check_media check_temp Is incubation temperature 35°C ± 2°C? check_media->check_temp Yes correct_media Prepare fresh CAMHB with 2% NaCl. check_media->correct_media No check_time Is incubation time a full 24 hours? check_temp->check_time Yes correct_temp Calibrate and monitor incubator temperature. check_temp->correct_temp No check_inoculum Is inoculum standardized to 0.5 McFarland? check_time->check_inoculum Yes correct_time Adjust incubation time to 24 hours. check_time->correct_time No check_qc Are QC strain MICs in acceptable range? check_inoculum->check_qc Yes correct_inoculum Re-standardize inoculum. check_inoculum->correct_inoculum No troubleshoot_qc Troubleshoot reagents (antibiotic, media) and review procedure. check_qc->troubleshoot_qc No end_success Clear and Reproducible MIC Results check_qc->end_success Yes correct_media->check_temp correct_temp->check_time correct_time->check_inoculum correct_inoculum->check_qc troubleshoot_qc->start

Caption: Troubleshooting workflow for inconsistent this compound (oxacillin) MIC results.

References

Navigating Borderline Oxacillin Susceptibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting borderline oxacillin (B1211168) susceptibility results for Staphylococcus species. The following information is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What does a "borderline" oxacillin susceptibility result indicate?

A borderline oxacillin susceptibility result, often referred to as Borderline Oxacillin-Resistant Staphylococcus aureus (BORSA), signifies a phenotype where the bacterium exhibits reduced susceptibility to oxacillin, with Minimum Inhibitory Concentrations (MICs) typically ranging from 1 to 8 µg/mL.[1] Unlike classical Methicillin-Resistant Staphylococcus aureus (MRSA), this resistance is not mediated by the mecA or mecC genes, which encode for the altered penicillin-binding protein 2a (PBP2a).[1]

Q2: What are the primary mechanisms behind borderline oxacillin resistance?

Borderline oxacillin resistance in Staphylococcus aureus is primarily attributed to two mechanisms that do not involve PBP2a:

  • Hyperproduction of β-lactamase: The bacterium produces an excessive amount of β-lactamase, an enzyme that can hydrolyze and inactivate oxacillin, leading to a higher MIC.

  • Point mutations in Penicillin-Binding Protein (PBP) genes: Alterations in the native PBP genes can reduce the binding affinity of β-lactam antibiotics to their targets, resulting in decreased susceptibility.

Q3: Why is the cefoxitin (B1668866) disk diffusion test preferred over the oxacillin disk test for detecting mecA-mediated resistance?

The Clinical and Laboratory Standards Institute (CLSI) and other regulatory bodies recommend the cefoxitin disk diffusion test as a more reliable surrogate for detecting mecA-mediated resistance in S. aureus. Cefoxitin is a better inducer of mecA gene expression, making the detection of resistance more straightforward and less prone to misinterpretation compared to the oxacillin disk test. Cefoxitin results are generally easier to read and demonstrate higher sensitivity for identifying MRSA.

Q4: When should confirmatory tests be performed for borderline oxacillin susceptibility?

Confirmatory tests are crucial when initial susceptibility testing yields borderline or equivocal results for oxacillin. These tests help to differentiate between mecA-mediated resistance (true MRSA) and other resistance mechanisms (BORSA). It is recommended to perform confirmatory tests in the following scenarios:

  • Discrepancies between oxacillin and cefoxitin susceptibility results.

  • Oxacillin MICs in the borderline range (e.g., 1-2 µg/mL for coagulase-negative staphylococci).[2]

  • Isolates from serious infections where accurate determination of methicillin (B1676495) resistance is critical for patient management.

Troubleshooting Guides

Issue 1: Discrepant results between oxacillin and cefoxitin susceptibility tests.

  • Possible Cause 1: Presence of a BORSA strain. The isolate may be hyperproducing β-lactamase or have mutations in its native PBPs, leading to borderline oxacillin resistance while remaining susceptible to cefoxitin.

  • Troubleshooting Step 1: Perform a PBP2a latex agglutination test. A negative result suggests a non-mecA-mediated resistance mechanism, characteristic of BORSA.

  • Troubleshooting Step 2: Perform PCR to detect the mecA gene. The absence of the mecA gene confirms that the resistance is not due to PBP2a and is likely due to other mechanisms.

  • Possible Cause 2: Technical error in testing. Inaccurate inoculum preparation, improper disk placement, or incorrect incubation conditions can lead to erroneous results.

  • Troubleshooting Step 3: Repeat the disk diffusion tests, ensuring adherence to standardized protocols such as those from CLSI. Pay close attention to inoculum density and incubation temperature (not to exceed 35°C).[3]

Issue 2: An isolate tests positive for the mecA gene by PCR but appears susceptible to oxacillin and/or cefoxitin phenotypically.

  • Possible Cause: Heteroresistance. The S. aureus population may contain a small subpopulation of resistant cells that are not easily detected by standard phenotypic methods.

  • Troubleshooting Step: Subculture the isolate and repeat susceptibility testing. Consider using a more sensitive method like an oxacillin screen agar (B569324) plate.

  • Possible Cause: Mutations in the mecA gene or its regulatory elements. These mutations might lead to a susceptible phenotype despite the presence of the gene.

  • Troubleshooting Step: If clinically warranted, sequencing of the mecA gene and its promoter region may provide further insight.

Data Presentation

Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin for Staphylococcus spp.

OrganismTestSusceptibleIntermediateResistant
S. aureus and S. lugdunensis Oxacillin MIC (µg/mL)≤ 2-≥ 4
Cefoxitin MIC (µg/mL)≤ 4-≥ 8
Cefoxitin Disk Diffusion (mm)≥ 22-≤ 21
Staphylococcus spp. (other than S. aureus and S. lugdunensis)Oxacillin MIC (µg/mL)≤ 0.5-≥ 1
Cefoxitin Disk Diffusion (mm)≥ 25-≤ 24

Source: Based on CLSI M100 guidelines.[4]

Table 2: EUCAST Interpretive Criteria for Oxacillin and Cefoxitin for Staphylococcus spp.

OrganismTestSusceptible (S)Resistant (R)
S. aureus Oxacillin MIC (µg/mL)≤ 2> 2
Cefoxitin MIC (µg/mL)≤ 4> 4
Cefoxitin Disk Diffusion (mm)≥ 22< 22
Coagulase-negative Staphylococci Oxacillin MIC (µg/mL)≤ 0.25> 0.25
Cefoxitin Disk Diffusion (mm)≥ 25< 25

Source: Based on EUCAST breakpoint tables.[5]

Experimental Protocols

Cefoxitin Disk Diffusion Test (CLSI Guideline)
  • Inoculum Preparation: Prepare a direct colony suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply a 30-µg cefoxitin disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (for S. aureus) or 24 hours (for coagulase-negative staphylococci).

  • Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter and interpret the results according to the breakpoints provided in Table 1.[6]

PBP2a Latex Agglutination Assay
  • Colony Suspension: From a fresh culture, suspend several colonies of the test isolate in the provided extraction reagent.

  • Extraction: Heat the suspension according to the manufacturer's instructions (e.g., in a boiling water bath) to extract the PBP2a protein.

  • Centrifugation: Centrifuge the tube to pellet the cellular debris.

  • Agglutination: Place a drop of the supernatant onto a test card and mix it with a drop of latex particles coated with an anti-PBP2a antibody.

  • Observation: Rock the card gently for the time specified by the manufacturer (typically up to 3 minutes) and observe for agglutination (clumping) of the latex particles. Agglutination indicates the presence of PBP2a.[7][8][9]

mecA Gene Detection by PCR
  • DNA Extraction: Extract genomic DNA from a pure culture of the staphylococcal isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers targeting a conserved region of the mecA gene.

    • Add the extracted DNA to the master mix.

    • Perform PCR using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).

  • Detection of Amplicon:

    • Analyze the PCR product by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the mecA gene.

    • Alternatively, use real-time PCR with fluorescent probes for detection.[10][11][12][13]

Mandatory Visualization

Below is a diagram illustrating the regulatory pathways of β-lactam resistance in Staphylococcus aureus.

Beta_Lactam_Resistance_Regulation cluster_bla β-lactamase Regulation (bla operon) cluster_mec PBP2a Regulation (mec operon) BlaR1 BlaR1 (Sensor) BlaI BlaI (Repressor) BlaR1->BlaI Cleaves blaZ blaZ (β-lactamase gene) BlaI->blaZ Represses mecA mecA (PBP2a gene) BlaI->mecA Cross-represses BetaLactamase β-lactamase blaZ->BetaLactamase Encodes BetaLactam_bla β-lactam Antibiotic BetaLactamase->BetaLactam_bla Hydrolyzes BetaLactam_bla->BlaR1 Binds & Activates MecR1 MecR1 (Sensor) MecI MecI (Repressor) MecR1->MecI Cleaves MecI->blaZ Cross-represses MecI->mecA Represses PBP2a PBP2a mecA->PBP2a Encodes BetaLactam_mec β-lactam Antibiotic PBP2a->BetaLactam_mec Bypasses (low affinity) BetaLactam_mec->MecR1 Binds & Activates

Regulation of β-lactam resistance in S. aureus.

This diagram illustrates the two primary inducible resistance mechanisms. In the absence of β-lactam antibiotics, the repressors BlaI and MecI inhibit the transcription of their respective resistance genes. Upon exposure to β-lactams, the sensor proteins BlaR1 and MecR1 are activated, leading to the cleavage of the repressors and subsequent expression of β-lactamase (blaZ) or PBP2a (mecA). There is also evidence of cross-regulation between these two systems.[14]

References

Technical Support Center: Understanding the Impact of NaCl on Prostaphlin (Oxacillin) MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals on the critical role of sodium chloride (NaCl) concentration in Minimum Inhibitory Concentration (MIC) testing of Prostaphlin (oxacillin/nafcillin) against Staphylococcus species. Accurate determination of oxacillin (B1211168) susceptibility is paramount for the correct identification of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant staphylococci.

Frequently Asked Questions (FAQs)

Q1: Why is the addition of NaCl crucial for this compound (oxacillin) MIC testing?

A: Supplementing the testing medium with 2% NaCl is essential for the accurate detection of oxacillin resistance in staphylococci.[1][2][3] This is because the expression of methicillin (B1676495) resistance, mediated by the mecA gene, can be heterogeneous, meaning not all cells in a population show the resistant phenotype under standard conditions.[4][5] The presence of 2% NaCl in the growth medium enhances the expression of this resistance, making it more readily detectable in laboratory tests.[5]

Q2: What is the recommended concentration of NaCl for oxacillin MIC testing?

A: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend supplementing cation-adjusted Mueller-Hinton broth (CAMHB) or Mueller-Hinton agar (B569324) (MHA) with 2% NaCl for oxacillin susceptibility testing against Staphylococcus spp.[1][6][7][8]

Q3: What happens if I use an incorrect NaCl concentration?

A: Using an incorrect NaCl concentration can lead to significant errors in MIC determination:

  • No NaCl or insufficient NaCl: This can lead to falsely low MIC values for MRSA, potentially misclassifying a resistant isolate as susceptible (a "very major error").[1][2][3]

  • NaCl concentration higher than 2% (e.g., 4-5%): This can lead to falsely high MIC values for some methicillin-susceptible S. aureus (MSSA) strains, potentially misclassifying a susceptible isolate as resistant (a "major error").[1][2][3]

Q4: My oxacillin MIC for a known MRSA strain is lower than expected. What could be the cause?

A: A common reason for unexpectedly low oxacillin MICs for MRSA is the omission of 2% NaCl from the test medium.[1][2] Other factors could include incubation temperatures above 35°C, which may not detect all methicillin-resistant staphylococci, or an incorrect inoculum density.[4][8] It is crucial to verify that the Mueller-Hinton medium was appropriately supplemented with 2% NaCl.

Q5: Does the NaCl requirement apply to all oxacillin susceptibility testing methods?

A: The recommendation for 2% NaCl supplementation specifically applies to agar dilution and broth microdilution methods.[1][2][9] It is not recommended for the disk diffusion method.[1][9] For disk diffusion, cefoxitin (B1668866) is the preferred agent for detecting mecA-mediated resistance in S. aureus.[10]

Q6: I am testing nafcillin (B1677895) susceptibility. Do these recommendations for oxacillin still apply?

A: Yes. Oxacillin is used as a surrogate for testing the susceptibility of Staphylococcus species to other penicillinase-stable penicillins, including nafcillin.[10][11] Therefore, the CLSI and EUCAST guidelines for oxacillin testing, including the requirement for 2% NaCl, should be followed when determining nafcillin susceptibility.[10][11]

Data Presentation: Effect of NaCl on Oxacillin MIC

The following table summarizes the impact of NaCl concentration on oxacillin MIC values for mecA-positive (MRSA) and mecA-negative (MSSA) staphylococci.

NaCl ConcentrationEffect on mecA-Positive Staphylococci (MRSA)Effect on mecA-Negative Staphylococci (MSSA)Reference
0% MIC values may be falsely low, leading to failure to detect resistance.MIC values are generally unaffected.[1][2][3]
2% (Recommended) Increases oxacillin MICs two- to fourfold, allowing for accurate detection of resistance. MIC values remain largely unchanged.[1][3]
4-5% MIC values are elevated.May cause falsely elevated MICs, leading to some susceptible strains being classified as resistant.[1][2][3]

Experimental Protocols

Standard Protocol for Oxacillin Broth Microdilution MIC Testing

This protocol is based on CLSI guidelines for determining the MIC of oxacillin against Staphylococcus species.

1. Media Preparation:

  • Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

  • Aseptically add sterile NaCl to the CAMHB to achieve a final concentration of 2% (w/v). For example, add 2 grams of NaCl to 100 mL of CAMHB.

  • Dispense the 2% NaCl-supplemented CAMHB into a 96-well microtiter plate for antibiotic dilution.

2. Antimicrobial Stock and Working Solutions:

  • Prepare a stock solution of oxacillin powder in a suitable solvent as per the manufacturer's instructions.

  • Perform serial two-fold dilutions of the oxacillin working solution in the 2% NaCl-supplemented CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).[10]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies of the Staphylococcus isolate.

  • Suspend the colonies in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of standardization, dilute the adjusted inoculum in the 2% NaCl-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

4. Incubation:

  • Cover the microtiter plate and incubate at 35°C ± 2°C in ambient air for a full 24 hours.[6][7] A 24-hour incubation is crucial for reliable detection of oxacillin resistance.[7][10]

5. Result Interpretation:

  • Following incubation, determine the MIC by visually identifying the lowest concentration of oxacillin that completely inhibits bacterial growth.

  • Interpret the MIC results according to the current CLSI M100 breakpoints for Staphylococcus spp. For S. aureus, an oxacillin MIC of ≤ 2 µg/mL is considered susceptible, and ≥ 4 µg/mL is considered resistant.[10]

Visualizations

Troubleshooting Inconsistent this compound (Oxacillin) MIC Results

G Start Inconsistent Oxacillin MIC Result Observed Check_NaCl Verify NaCl Concentration in Mueller-Hinton Medium Start->Check_NaCl NaCl_Correct NaCl is 2% Check_NaCl->NaCl_Correct Correct NaCl_Incorrect NaCl is Not 2% (e.g., 0% or >2%) Check_NaCl->NaCl_Incorrect Incorrect Check_Temp Verify Incubation Temperature NaCl_Correct->Check_Temp Correct_Medium Prepare fresh medium with 2% NaCl NaCl_Incorrect->Correct_Medium Re_Test Repeat MIC Assay Correct_Medium->Re_Test Final_Review Review Results and Consult Guidelines Re_Test->Final_Review Temp_Correct Incubation at 35°C Check_Temp->Temp_Correct Correct Temp_Incorrect Incubation > 35°C Check_Temp->Temp_Incorrect Incorrect Check_Inoculum Verify Inoculum Density (0.5 McFarland) Temp_Correct->Check_Inoculum Adjust_Temp Adjust incubator to 35°C Temp_Incorrect->Adjust_Temp Adjust_Temp->Re_Test Inoculum_Correct Density is Correct Check_Inoculum->Inoculum_Correct Correct Inoculum_Incorrect Density is Incorrect Check_Inoculum->Inoculum_Incorrect Incorrect Check_Inc_Time Verify Incubation Time Inoculum_Correct->Check_Inc_Time Adjust_Inoculum Re-standardize inoculum Inoculum_Incorrect->Adjust_Inoculum Adjust_Inoculum->Re_Test Time_Correct Incubation is 24h Check_Inc_Time->Time_Correct Correct Time_Incorrect Incubation < 24h Check_Inc_Time->Time_Incorrect Incorrect Time_Correct->Final_Review Adjust_Time Extend incubation to 24h Time_Incorrect->Adjust_Time Adjust_Time->Re_Test

Caption: Troubleshooting workflow for inconsistent oxacillin MIC results.

Proposed Mechanism of NaCl Action on Methicillin Resistance Expression

G MRSA Heterogeneous MRSA Population (mecA-positive) Subpop_S Susceptible Subpopulation MRSA->Subpop_S Subpop_R Resistant Subpopulation MRSA->Subpop_R Oxacillin Oxacillin Exposure Subpop_S->Oxacillin Subpop_R->Oxacillin No_NaCl Standard Medium (0% NaCl) Autolysis Oxacillin-Triggered Autolysis No_NaCl->Autolysis Permits With_NaCl Supplemented Medium (2% NaCl) Inhibition Inhibition of Autolysis With_NaCl->Inhibition Promotes Oxacillin->Autolysis Induces False_S False Susceptible Result (Low MIC) Autolysis->False_S Leads to Growth_R Growth of Resistant Subpopulation Inhibition->Growth_R Allows True_R True Resistant Result (High MIC) Growth_R->True_R Leads to

Caption: How NaCl enhances the detection of methicillin resistance.

References

Prostaphlin (Nafcillin) Activity in Complex Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Prostaphlin (nafcillin) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the brand name for nafcillin (B1677895), a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic.[1] It is primarily effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus species.[1][2] Nafcillin works by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[1][3] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][4]

Q2: My this compound (nafcillin) solution has turned yellow. What does this mean and can I still use it?

A yellow discoloration indicates chemical degradation of the nafcillin molecule, specifically the hydrolysis of the β-lactam ring.[5][6] This degradation leads to a loss of antibacterial potency.[5] While there isn't a precise color-to-potency correlation, a noticeable yellow tint suggests a significant loss of active nafcillin. For experiments requiring accurate concentrations, it is strongly recommended to use only freshly prepared, clear, and colorless solutions.[5]

Q3: What are the optimal storage conditions for reconstituted this compound (nafcillin) solutions?

To minimize degradation and maintain potency, reconstituted nafcillin solutions should be stored under specific conditions. Stability is highly dependent on temperature.[5][6]

Storage ConditionApproximate Stability
Room Temperature (~25°C)Up to 3 days[6] (Significant degradation can occur)
Refrigerated (2-8°C)Up to 7 days[6]
Frozen (-20°C or lower)Up to 90 days[5]

Note: Avoid repeated freeze-thaw cycles.[5]

Q4: How does pH affect the stability and activity of this compound (nafcillin)?

Nafcillin's stability is pH-dependent. The optimal pH range for stability is between 6.0 and 8.5.[5] Deviations outside this range, particularly in acidic conditions, can accelerate the degradation of the β-lactam ring, reducing its activity.[5][7] Conversely, some studies suggest that the activity of beta-lactam antibiotics against bacteria can be increased in acidic environments, such as within phagocytes.[7][8]

Q5: What is the significance of this compound (nafcillin) being highly protein-bound?

Nafcillin is approximately 90% bound to plasma proteins, primarily albumin.[1][9] In biological matrices like plasma or serum, only the unbound (free) fraction of the drug is microbiologically active. High protein binding can significantly reduce the effective concentration of nafcillin available to act on bacteria.[10] This is a critical consideration in experimental design, as variations in albumin concentration in media can impact the observed antimicrobial activity.[11]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antibacterial activity in vitro.

Potential Cause Troubleshooting Steps
Degradation of Nafcillin - Prepare fresh solutions for each experiment. - Ensure the pH of the experimental medium is between 6.0 and 8.5.[5] - For long-term experiments, consider replenishing the nafcillin-containing medium at regular intervals.[5]
High Protein Binding - If using serum-containing media, be aware that a significant portion of nafcillin will be inactive due to protein binding.[10] - Consider using serum-free media or account for the protein binding effect in your dose calculations.
High Bacterial Inoculum - A high initial concentration of bacteria (inoculum effect) can lead to reduced nafcillin efficacy.[12][13] - Standardize the inoculum size for your experiments, typically to a 0.5 McFarland standard.[14]
Bacterial Resistance - The bacterial strain may have developed resistance to nafcillin (e.g., MRSA).[15] - Perform susceptibility testing to confirm the minimum inhibitory concentration (MIC) for your specific strain.[14]
Biofilm Formation - Sub-inhibitory concentrations of nafcillin have been shown to sometimes promote biofilm formation in certain strains of MRSA, which can increase tolerance to the antibiotic.[16][17][18] - Visually inspect for biofilm growth and consider using biofilm-specific assays if suspected.

Issue 2: Precipitate forms in the this compound (nafcillin) solution upon refrigeration.

Potential Cause Troubleshooting Steps
Microprecipitation - While refrigerated solutions are more stable, microprecipitation can sometimes occur, especially after extended storage (e.g., beyond 14 days).[19] - Visually inspect the solution before use. If a precipitate is observed, the solution should be discarded to ensure accurate dosing.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound (nafcillin) or oxacillin (B1211168) powder (oxacillin is often used as a surrogate for nafcillin susceptibility testing)[14]

  • Bacterial isolate to be tested

  • Sterile saline

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Antimicrobial Stock Solution: Prepare a stock solution of nafcillin/oxacillin according to the manufacturer's instructions.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the nafcillin/oxacillin stock solution in CAMHB across the wells of the 96-well plate to achieve the desired concentration range.

    • Leave a well with no antibiotic as a positive growth control.

  • Inoculation: Add the diluted bacterial inoculum to each well.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours. For detecting oxacillin resistance, a full 24-hour incubation is recommended.[14]

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Nafcillin Quantification

This method allows for the precise measurement of nafcillin concentration in a solution, which is useful for stability studies.[5][20]

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 20mM potassium phosphate (B84403) buffer, pH 7.0[5]

  • Mobile Phase B: Acetonitrile[5]

  • Nafcillin reference standard

  • Your nafcillin solution samples

Procedure:

  • Prepare Mobile Phase: Prepare and filter the mobile phase components.

  • Prepare Standard Curve: Prepare a series of known concentrations of the nafcillin reference standard in the mobile phase.

  • Set HPLC Conditions:

    • Set the UV detector to 224 nm.[20]

    • Establish a suitable gradient elution program. A common starting point is a linear gradient from 80% A and 20% B to 40% A and 60% B over 15 minutes.[5]

  • Sample Analysis: Inject the standards and your nafcillin samples into the HPLC system.

  • Data Analysis:

    • Integrate the peak area corresponding to nafcillin for both standards and samples.

    • Create a standard curve by plotting the peak area against the concentration of the standards.

    • Use the standard curve to determine the concentration of nafcillin in your samples.[5]

Visualizations

Prostaphlin_Mechanism_of_Action This compound This compound (Nafcillin) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Synthesis Peptidoglycan Cross-linking PBP->Synthesis Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall (Peptidoglycan) CellWall->Lysis Weakened wall leads to Synthesis->CellWall Maintains Integrity Troubleshooting_Workflow Start Inconsistent/Low Nafcillin Activity CheckSolution Is the solution fresh and colorless? Start->CheckSolution CheckpH Is the medium pH within 6.0-8.5? CheckSolution->CheckpH Yes PrepareNew Prepare fresh solution. CheckSolution->PrepareNew No CheckProtein Is the medium protein-rich (e.g., serum)? CheckpH->CheckProtein Yes AdjustpH Adjust medium pH. CheckpH->AdjustpH No CheckInoculum Is the bacterial inoculum standardized? CheckProtein->CheckInoculum No AccountProtein Account for protein binding or use serum-free medium. CheckProtein->AccountProtein Yes StandardizeInoculum Standardize inoculum (e.g., 0.5 McFarland). CheckInoculum->StandardizeInoculum No PerformMIC Perform MIC/Susceptibility Testing CheckInoculum->PerformMIC Yes PrepareNew->CheckpH AdjustpH->CheckProtein AccountProtein->CheckInoculum StandardizeInoculum->PerformMIC MIC_Determination_Workflow Start Start: Obtain Bacterial Isolate PrepareInoculum Prepare Inoculum (0.5 McFarland Standard) Start->PrepareInoculum Inoculate Inoculate plate with diluted bacterial suspension PrepareInoculum->Inoculate PreparePlate Prepare 96-well plate with serial dilutions of Nafcillin PreparePlate->Inoculate Incubate Incubate at 35°C for 16-24 hours Inoculate->Incubate ReadResults Read plate for visible growth Incubate->ReadResults DetermineMIC Determine MIC: Lowest concentration with no growth ReadResults->DetermineMIC

References

Technical Support Center: Minimizing Prostaphlin® (Oxacillin) Inactivation in Mixed Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Prostaphlin® (oxacillin) inactivation by β-lactamases in mixed bacterial culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound® (oxacillin) inactivation in my mixed culture?

A1: this compound®, a penicillinase-resistant penicillin, is primarily inactivated by the enzymatic activity of β-lactamases.[1][2] These enzymes, produced by one or more bacterial strains in your mixed culture, hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it ineffective.[3][4] While this compound® was designed to be resistant to certain penicillinases, some classes of β-lactamases, particularly Class D oxacillinases (OXA), can efficiently hydrolyze it.[2][5]

Q2: How can I determine if β-lactamase is the cause of this compound® inactivation in my experiment?

A2: You can perform a β-lactamase activity assay on the supernatant of your bacterial culture. A common method uses the chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamases.[4] An increase in the red coloration indicates the presence of active β-lactamases. Additionally, you can perform susceptibility testing with and without a β-lactamase inhibitor like clavulanic acid. A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound® in the presence of the inhibitor suggests β-lactamase-mediated resistance.[6][7]

Q3: Can the presence of a β-lactamase-producing strain protect a susceptible strain from this compound® in a mixed culture?

A3: Yes, this phenomenon is known as cooperative resistance or cross-protection.[3] The β-lactamase-producing strain can secrete the enzyme into the extracellular environment, degrading the this compound® in the culture medium.[4] This reduction in the effective antibiotic concentration can allow a nearby susceptible strain to survive and grow.[3]

Q4: My this compound®-sensitive strain is not growing in the mixed culture, even at sub-MIC concentrations of the antibiotic for the resistant strain. What could be the issue?

A4: Several factors could be at play:

  • High β-lactamase activity: The resistant strain might be a hyper-producer of β-lactamases, rapidly depleting the antibiotic and allowing for its own unchecked growth, which in turn outcompetes the sensitive strain for resources.

  • Suboptimal growth conditions for the sensitive strain: Ensure the media, temperature, and aeration are suitable for the growth of the sensitive strain. Co-culture conditions can sometimes favor the growth of one strain over another.

  • Plasmid instability: If the resistance is plasmid-mediated in your β-lactamase-producing strain, there's a possibility of plasmid loss, leading to a heterogeneous population with varying levels of resistance.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible this compound® inactivation results.
Possible Cause Recommended Solution
Variation in inoculum size Standardize the initial cell density of both the β-lactamase-producing and susceptible strains for each experiment. Use spectrophotometry (OD600) to ensure consistent starting cultures.
Plasmid instability in the resistant strain If the β-lactamase gene is on a plasmid, ensure continuous selective pressure by including a suitable antibiotic (other than a β-lactam) in the culture medium if the plasmid carries multiple resistance markers. Periodically verify the presence of the plasmid in the resistant population.
Degradation of this compound® Prepare fresh stock solutions of this compound® regularly and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
Contamination of cultures Check for contamination in your stock cultures and media. Aseptic techniques are crucial. If contamination is suspected, streak the cultures on selective agar (B569324) plates to isolate the correct strains.[1]
Problem 2: The this compound®-susceptible strain is being outcompeted by the β-lactamase-producing strain before inactivation can be effectively studied.
Possible Cause Recommended Solution
Disparity in growth rates Characterize the growth kinetics of each strain individually to understand their doubling times. Adjust the initial inoculum ratio to favor the susceptible strain or to ensure both populations are at a desired ratio at the start of the antibiotic challenge.
Nutrient limitation Ensure the culture medium is not a limiting factor for the growth of the susceptible strain. Consider using a richer medium if necessary.
Experimental setup Consider a trans-well or dialysis membrane setup where the two strains share the same medium (and thus the secreted β-lactamase and antibiotic) but are physically separated. This can help in studying the effect of the secreted enzyme without direct cell-to-cell competition.

Quantitative Data

Table 1: Relative Hydrolysis Rates of Different β-Lactamase Classes Against Oxacillin (B1211168)

β-Lactamase ClassExample EnzymesRelative Hydrolysis Rate of OxacillinReference
Class A TEM-1, SHV-1Low[8]
Class C AmpCLow[5]
Class D (Oxacillinases) OXA-1, OXA-2, OXA-10High (defining characteristic)[2][5][8]
Class B (Metallo-β-lactamases) VIM, NDMVariable, generally low[5]

Note: Hydrolysis rates are generally compared to that of benzylpenicillin, which is set as a standard of 100.

Experimental Protocols

Protocol 1: Mixed Culture Assay for this compound® Inactivation

This protocol is designed to assess the ability of a β-lactamase-producing strain to protect a this compound®-susceptible strain.

Materials:

  • β-lactamase-producing bacterial strain

  • This compound®-susceptible bacterial strain

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound® (Oxacillin) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare overnight cultures: Inoculate separate tubes of LB broth with the β-lactamase-producing and susceptible strains. Incubate overnight at 37°C with shaking.

  • Standardize cultures: The next day, measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute the cultures in fresh LB broth to a standardized OD600 (e.g., 0.1).

  • Set up the mixed culture: In the wells of a 96-well plate, create a mixed culture by combining the standardized suspensions of the producer and susceptible strains at a desired ratio (e.g., 1:1). Include monoculture controls for each strain.

  • Introduce the antibiotic: Add this compound® to the wells at various concentrations, including a no-antibiotic control.

  • Incubate and monitor growth: Incubate the plate at 37°C, and monitor bacterial growth over time by measuring the OD600 at regular intervals (e.g., every hour for 24 hours) using a microplate reader.

  • Analyze results: Compare the growth of the susceptible strain in monoculture versus the mixed culture in the presence of this compound®. Increased growth of the susceptible strain in the mixed culture indicates cross-protection.

Protocol 2: Quantification of this compound® (Oxacillin) by HPLC

This protocol allows for the direct measurement of the remaining this compound® concentration in the culture medium over time.

Materials:

  • Culture supernatant samples

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid or other suitable buffer for the mobile phase

  • This compound® standard for calibration curve

Methodology:

  • Sample preparation: At various time points during the mixed culture experiment, collect aliquots of the culture. Centrifuge the samples to pellet the bacteria and collect the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • HPLC analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can consist of a gradient of acetonitrile and a phosphoric acid solution (pH adjusted to 2).[9]

    • Set the UV detector to the appropriate wavelength for oxacillin detection (e.g., 210 nm).[9]

    • Inject a known volume of the prepared supernatant onto the column.

  • Quantification:

    • Generate a standard curve by running known concentrations of this compound®.

    • Determine the concentration of this compound® in the experimental samples by comparing their peak areas to the standard curve.

  • Data analysis: Plot the concentration of this compound® over time to determine the rate of inactivation.

Visualizations

Prostaphlin_Inactivation_Pathway cluster_bacteria β-Lactamase Producing Bacterium cluster_environment Extracellular Environment Beta_Lactamase_Gene bla Gene (on plasmid/chromosome) Transcription_Translation Transcription & Translation Beta_Lactamase_Gene->Transcription_Translation Beta_Lactamase_Enzyme β-Lactamase Enzyme Transcription_Translation->Beta_Lactamase_Enzyme Secretion Secretion Beta_Lactamase_Enzyme->Secretion Hydrolysis Hydrolysis of β-Lactam Ring Secretion->Hydrolysis Enzyme Action This compound This compound® (Active) This compound->Hydrolysis Inactive_this compound Inactive this compound Hydrolysis->Inactive_this compound

Caption: Mechanism of this compound® inactivation by a β-lactamase-producing bacterium.

Experimental_Workflow cluster_prep Culture Preparation cluster_assay Mixed Culture Assay cluster_analysis Data Analysis Overnight_Cultures 1. Grow overnight cultures (Producer & Susceptible) Standardize_OD 2. Standardize OD600 Overnight_Cultures->Standardize_OD Setup_Plate 3. Set up 96-well plate (Monocultures & Co-cultures) Standardize_OD->Setup_Plate Add_this compound 4. Add this compound® Setup_Plate->Add_this compound Incubate_Monitor 5. Incubate & Monitor Growth (OD600 readings) Add_this compound->Incubate_Monitor Growth_Curves 6. Plot Growth Curves Incubate_Monitor->Growth_Curves Compare_Cultures 7. Compare Susceptible Growth (Monoculture vs. Co-culture) Growth_Curves->Compare_Cultures Conclusion 8. Assess Cross-Protection Compare_Cultures->Conclusion

Caption: Workflow for a mixed culture experiment to study this compound® inactivation.

References

Technical Support Center: Prostaphlin (Oxacillin) Dosage in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the refinement of Prostaphlin (oxacillin) dosage in animal infection models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for oxacillin (B1211168) in a mouse model of Staphylococcus aureus infection?

A typical starting point for oxacillin dosage can vary significantly depending on the infection model. For a neutropenic mouse thigh infection model, total daily doses have ranged from approximately 3 mg/kg to 750 mg/kg, administered frequently (e.g., every hour) to maintain drug concentrations above the Minimum Inhibitory Concentration (MIC).[1] In a murine pneumonia model, single doses of 7.5 mg/kg or 75 mg/kg have been used.[2] For skin infection models, a high dose of 400 mg/kg has been administered as a single intraperitoneal injection.[3][4]

Q2: How does the dosing regimen (e.g., constant vs. pulse-dosing) affect the efficacy of oxacillin against S. aureus biofilms?

Pulse-dosing of oxacillin, which mimics a half-life of 1.3 hours in mice and is administered every 12 hours, has been shown to be more effective at clearing S. aureus biofilms on catheters than a constant infusion.[5] This approach allows for a periodic break where the oxacillin concentration drops below the MIC, which can be more effective than continuous exposure.[5]

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for oxacillin?

Oxacillin is a time-dependent antibiotic, meaning its bactericidal activity is primarily related to the duration of time the drug concentration at the site of infection remains above the MIC of the target organism.[6] Therefore, maintaining a sustained concentration above the MIC is crucial for efficacy. The half-life of oxacillin in mice has been reported to be approximately 1.3 hours.[5]

Q4: I am seeing high variability in my experimental results. What could be the cause?

High variability can stem from several factors. One study highlighted that different generic formulations of oxacillin, despite being pharmaceutically equivalent to the innovator product, showed significantly lower therapeutic efficacy in a neutropenic mouse thigh model.[1] Additionally, the immune status of the animal model can impact results; immunocompetent mice may show a better response to treatment compared to neutropenic mice.[7] The specific strain of S. aureus used can also be a significant factor, as some strains may possess resistance mechanisms, such as the vraSR operon, that can reduce oxacillin's effectiveness.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Lower than expected efficacy Sub-optimal dosing regimen.For time-dependent antibiotics like oxacillin, ensure the dosing frequency is sufficient to maintain drug levels above the MIC for a significant portion of the dosing interval. Consider more frequent administration (e.g., every 1-4 hours).[1][6]
Inactive or low-potency drug product.Verify the potency and quality of your oxacillin supply. As research has shown, not all generic formulations perform equally in vivo.[1]
Presence of resistant bacterial subpopulations.Characterize the MIC of your S. aureus strain to oxacillin. Consider screening for resistance determinants if unexpected failures occur.
Inconsistent results between experiments Variability in animal immune status.Ensure consistent use of either immunocompetent or neutropenic models. If using neutropenic models, verify the level of neutropenia with blood counts.[7]
Inconsistent bacterial inoculum.Standardize the preparation of the bacterial inoculum to ensure a consistent number of colony-forming units (CFU) is administered to each animal.[8]
High mortality in control group Overly aggressive infection model.Titrate the bacterial inoculum to achieve a non-lethal infection in the untreated control group over the desired experimental timeframe, allowing for a therapeutic window to be observed.

Quantitative Data Summary

Table 1: Oxacillin Dosage and Efficacy in Murine Infection Models

Infection ModelAnimal StrainS. aureus StrainOxacillin DoseDosing RegimenOutcomeReference
Neutropenic ThighICRClinical Isolate2.93 to 750 mg/kg/dayq1hDose-dependent reduction in CFU/thigh[1]
PneumoniaC57BL/6USA300 LAC7.5 or 75 mg/kgSingle dose 3.5h post-infectionIncreased survival from 20% to 60%[2]
Skin InfectionC57BL/6USA300 (923)400 mg/kgSingle IP dose 20-30 min post-infectionDecreased bacterial burden in vraSR mutant[3][4]
Biofilm (Catheter)In vitro model simulating mouse PKS. aureus12.5 µg/ml peakq12h (t1/2 = 1.3h)3-5 log more clearance than constant infusion[5]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Oxacillin and Related Compounds

ParameterValueAnimal ModelNotesReference
Oxacillin Half-life (t1/2) 1.3 hoursMouseSimulated in an in vitro model based on in vivo data.[5]
Dicloxacillin ED50 28.2 ± 1.6 mg/kgImmunosuppressed Mouse Thigh ModelEffective dose for 50% of maximal effect.[7]
Dicloxacillin ED50 20.6 ± 1.3 mg/kgImmunocompetent Mouse Thigh ModelDemonstrates the contribution of the immune system.[7]
Oxacillin Bacteriostatic Dose (BD) Not explicitly stated, but higher for generic productsNeutropenic Mouse Thigh ModelDose required to prevent bacterial growth.[1]
Oxacillin 1-log Kill Dose (1LKD) Not explicitly stated, but higher for generic productsNeutropenic Mouse Thigh ModelDose required to kill 90% of the bacteria.[1]

Experimental Protocols

Detailed Protocol: Neutropenic Mouse Thigh Infection Model

This protocol is a synthesized representation based on common practices in the cited literature.[1][9][10][11]

  • Induction of Neutropenia:

    • Administer cyclophosphamide (B585) intraperitoneally (IP) to mice (e.g., ICR or Swiss Webster).

    • A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[9][10]

    • This renders the mice neutropenic (polymorphonuclear leukocyte count <100/mm³), minimizing the influence of the innate immune system on bacterial clearance.

  • Bacterial Inoculum Preparation:

    • Culture S. aureus overnight in a suitable broth (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase (A600 ≈ 0.5).[8]

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/ml).[8][10]

    • Verify the inoculum concentration by plating serial dilutions.

  • Infection:

    • Two hours before initiating treatment, inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh of each mouse.[10]

    • This should result in a starting bacterial load of approximately 10⁶ CFU/thigh.

  • Treatment:

    • Initiate oxacillin treatment at the desired doses and schedules. Administration can be subcutaneous (SC) or intraperitoneal (IP).

    • A control group should receive the vehicle (e.g., saline) using the same administration route and schedule.

  • Assessment of Efficacy:

    • At a predetermined time point (e.g., 24 hours after treatment initiation), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile PBS.

    • Plate serial dilutions of the tissue homogenate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep blood).[9]

    • Incubate the plates overnight at 37°C and enumerate the colonies to determine the CFU per gram of thigh tissue.

Visualizations

Experimental_Workflow_Thigh_Infection_Model cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (Intramuscular) Neutropenia->Infection Inoculum Prepare S. aureus Inoculum Inoculum->Infection Treatment Administer Oxacillin (or Vehicle) Infection->Treatment 2 hours Euthanasia Euthanize Mice Treatment->Euthanasia 24 hours Dissection Dissect Thigh Muscle Euthanasia->Dissection Homogenization Homogenize Tissue Dissection->Homogenization Plating Plate Serial Dilutions Homogenization->Plating Enumeration Enumerate CFU Plating->Enumeration

Caption: Workflow for a neutropenic mouse thigh infection model.

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Oxacillin Dosage Regimen (Dose, Frequency) Concentration Drug Concentration in Plasma/Tissue Dose->Concentration Absorption, Distribution, Metabolism, Excretion Time_Above_MIC Time > MIC Concentration->Time_Above_MIC MIC Minimum Inhibitory Concentration (MIC) of S. aureus MIC->Time_Above_MIC Efficacy Bacterial Killing / Inhibition Time_Above_MIC->Efficacy Primary Driver of Efficacy for Time-Dependent Antibiotics

Caption: PK/PD relationship for time-dependent antibiotics like oxacillin.

References

Technical Support Center: Prostaphlin (Oxacillin)-Induced Hepatotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing common challenges encountered during animal studies of Prostaphlin (oxacillin)-induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced hepatotoxicity and what pattern of liver injury is typically observed?

A1: this compound (oxacillin) is an anti-staphylococcal penicillin that can cause drug-induced liver injury (DILI).[1][2] In animal and human studies, oxacillin (B1211168) has been linked to two main forms of hepatotoxicity:

  • Transient Aminotransferase Elevations: High doses of intravenous oxacillin can lead to asymptomatic elevations in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), typically 2 to 20 times the upper limit of normal.[3] These changes usually appear 1 to 3 weeks into therapy and resolve quickly after stopping the drug.[3]

  • Idiosyncratic Cholestatic Hepatitis: A rarer, more prolonged form of liver injury can occur, presenting as cholestatic hepatitis.[2][3] This form appears 1 to 6 weeks after starting therapy and can persist for weeks or months.[3] The injury pattern can also be hepatocellular or mixed.[1][3]

Q2: What are the proposed mechanisms behind this compound-induced liver injury?

A2: The exact mechanisms are not fully understood but are thought to involve two primary pathways:

  • Direct Toxicity: The transient rise in liver enzymes with high doses may be due to a mild, direct toxic effect of the drug on hepatocytes.[3]

  • Immune-Mediated Hypersensitivity: The more severe, idiosyncratic reactions are believed to be immune-mediated.[1][3] Penicillins can act as haptens, forming adducts with proteins that trigger an immune response, leading to liver damage. Genetic susceptibility, particularly related to the human leukocyte antigen (HLA) system, is a known risk factor in humans, suggesting an immunological basis.[1]

Q3: Which animal models are most appropriate for studying this compound-induced hepatotoxicity?

A3: Rodent models, particularly mice and rats, are commonly used for DILI studies.[4][5] However, creating a consistent model for idiosyncratic DILI, like that caused by this compound, is challenging. While direct, high-dose toxicity can be reproduced, the immune-mediated component is harder to model. Researchers may need to use immune-sensitized animals or specific strains known to be susceptible to DILI. For general DILI studies, mice are often preferred for their genetic tractability and cost-effectiveness.[5][6]

Q4: What are the key biomarkers to measure in these studies?

A4: A combination of serum and tissue biomarkers should be used for a comprehensive assessment.

  • Traditional Serum Biomarkers: ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) (TBIL) are standard indicators of liver injury.[7][8]

  • Emerging Serum Biomarkers: For more specific insights, consider measuring Glutamate Dehydrogenase (GLDH) for mitochondrial injury and microRNA-122 (miR-122) as a sensitive and liver-specific marker.[8][9][10]

  • Tissue Biomarkers (Oxidative Stress): Measurement of malondialdehyde (MDA) for lipid peroxidation and glutathione (B108866) (GSH) levels for antioxidant capacity in liver tissue can provide mechanistic information.[11][12]

  • Histopathology: Microscopic examination of liver tissue is crucial to characterize the nature of the injury (e.g., necrosis, apoptosis, inflammation, cholestasis).[13]

Troubleshooting Guide for Experiments

Problem/Issue Encountered Potential Causes Recommended Solutions & Troubleshooting Steps
High variability in serum liver enzyme (ALT/AST) levels between animals in the same treatment group. 1. Inconsistent drug administration (e.g., incorrect volume, leakage from injection site).2. Variation in animal age, weight, or genetic background.3. Stress induced by handling or housing conditions.4. Underlying, subclinical infections in the animal colony.1. Ensure precise dosing technique and verify administration route. For oral gavage, ensure proper placement. For IP injections, avoid puncturing organs.2. Use animals from a single supplier, within a narrow age and weight range. Consider using specific inbred strains to reduce genetic variability.3. Allow for a sufficient acclimatization period (at least one week). Handle animals consistently and minimize environmental stressors.4. Monitor animal health closely and consult with veterinary staff about colony health status.
No significant elevation in liver enzymes or observable hepatotoxicity after this compound administration. 1. The dose or duration of treatment is insufficient to induce toxicity in the chosen animal model.2. The chosen animal model/strain is resistant to this compound-induced toxicity.3. Rapid metabolism and clearance of the drug.4. Issues with the drug formulation (e.g., poor solubility, degradation).1. Conduct a dose-ranging study to determine an effective dose. Review literature for doses of similar penicillins used in comparable models.[14]2. Test different rodent strains. Some strains may be more susceptible to DILI.[5]3. Consider co-administration with an inhibitor of drug metabolism if mechanistically justified, though this can complicate interpretation.[15]4. Prepare fresh drug solutions for each administration. Verify the stability and solubility of your this compound formulation.
Unexpectedly high animal mortality, not correlated with liver injury markers. 1. Acute systemic toxicity (e.g., nephrotoxicity, neurotoxicity) rather than hepatotoxicity.2. Anaphylactic or severe hypersensitivity reaction.3. Errors in dose calculation leading to an overdose.4. Complications from the administration procedure (e.g., esophageal rupture from gavage).1. Perform a full necropsy and histopathological analysis of other major organs (kidneys, heart, lungs).2. Observe animals closely immediately after dosing for signs of anaphylaxis. Consider using a different animal strain if hypersensitivity is suspected.3. Double-check all dose calculations, stock solution concentrations, and dilution factors.4. Ensure all personnel are thoroughly trained in animal handling and dosing techniques.
Histopathological findings do not correlate with biochemical markers (e.g., high ALT but minimal tissue damage). 1. Timing of sample collection. Biochemical markers may peak earlier than the full development of histological changes.2. The injury is primarily mitochondrial dysfunction or apoptosis, which may not cause dramatic necrotic changes initially.3. Subjectivity in histopathological scoring.1. Conduct a time-course study, collecting samples at multiple time points (e.g., 6, 12, 24, 48 hours) after the final dose to align biochemical and histological peaks.2. Use special stains (e.g., TUNEL for apoptosis) or electron microscopy to investigate subcellular damage.3. Have slides evaluated by a board-certified veterinary pathologist, preferably blinded to the treatment groups, using a standardized scoring system.

Experimental Protocols

Protocol 1: Induction of this compound (Oxacillin) Hepatotoxicity in Mice
  • Animal Selection: Use male C57BL/6 or BALB/c mice, 8-10 weeks old, weighing 20-25g.

  • Acclimatization: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Drug Preparation: Prepare this compound (Oxacillin Sodium) fresh daily by dissolving it in sterile 0.9% saline.

  • Dosing Regimen: Administer this compound via intraperitoneal (IP) injection. A starting point for a high-dose regimen to elicit direct toxicity could be in the range of 200-500 mg/kg, administered once daily for 7-14 days. A pilot study is essential to determine the optimal dose and duration.

  • Groups:

    • Control Group: Receives an equivalent volume of sterile saline IP daily.

    • Treatment Group(s): Receive the selected dose(s) of this compound IP daily.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Sample Collection: At the end of the treatment period (e.g., 24 hours after the last dose), euthanize animals. Collect blood via cardiac puncture for biochemical analysis and perfuse the liver with cold saline before collecting tissue for histology and oxidative stress analysis.

Protocol 2: Biochemical Analysis of Liver Function
  • Blood Processing: Collect whole blood into serum separator tubes. Allow it to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • Serum Analysis: Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Assays: Use commercially available colorimetric or enzymatic assay kits to measure serum levels of ALT, AST, ALP, and Total Bilirubin according to the manufacturer's instructions.

Protocol 3: Histopathological Examination of Liver Tissue
  • Tissue Fixation: Immediately fix a portion of the largest liver lobe in 10% neutral buffered formalin for 24-48 hours.[13]

  • Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[13]

  • Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation: Examine the stained sections under a light microscope. Look for key pathological changes such as hepatocellular necrosis, apoptosis, inflammatory cell infiltration, sinusoidal dilatation, and signs of cholestasis (bile plugs).[14]

Protocol 4: Assessment of Oxidative Stress Markers
  • Tissue Homogenization: Weigh a portion of the frozen liver tissue and homogenize it in ice-cold potassium phosphate (B84403) buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain the post-mitochondrial supernatant.

  • Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

  • Reduced Glutathione (GSH) Assay: Measure the levels of GSH using an assay based on the reaction with DTNB (Ellman's reagent).

  • Data Normalization: Normalize MDA and GSH levels to the total protein content of the supernatant, determined by a Bradford or BCA protein assay.

Key Mechanisms and Pathways

The hepatotoxicity of this compound and related penicillins is complex. The workflow below outlines the typical experimental process, while the subsequent pathway diagram illustrates the proposed mechanism of injury.

G Experimental Workflow for Animal Studies A Animal Acclimatization (1 week) B Group Allocation (Control & this compound) A->B C Daily Dosing Regimen (e.g., 7-14 days) B->C D Daily Clinical Monitoring (Weight, Behavior) C->D E Euthanasia & Sample Collection C->E D->E F Blood Collection (Cardiac Puncture) E->F G Liver Tissue Collection E->G H Serum Preparation F->H J Histopathology (H&E Staining) G->J K Oxidative Stress Assays (MDA, GSH) G->K I Biochemical Analysis (ALT, AST, ALP) H->I L Data Analysis & Interpretation I->L J->L K->L

Caption: General experimental workflow for assessing this compound hepatotoxicity.

G Proposed Mechanism of this compound-Induced Hepatotoxicity cluster_0 Initiation Phase cluster_1 Immune Response cluster_2 Hepatocellular Injury cluster_3 Clinical Manifestation A This compound (Oxacillin) B Hapten Formation (Drug-Protein Adducts) A->B Covalent Binding C Antigen Presenting Cell (APC) Activation B->C D T-Cell Activation & Cytokine Release (e.g., TNF-α, IFN-γ) C->D E Mitochondrial Dysfunction D->E F Oxidative Stress (↑ ROS, ↓ GSH) D->F G Hepatocyte Apoptosis & Necrosis D->G E->F F->G H Release of Liver Enzymes (↑ ALT, ↑ AST) G->H I Liver Injury H->I

References

How to differentiate contamination from resistance in Prostaphlin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostaphlin® (nafcillin/oxacillin) susceptibility testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals differentiate between microbial contamination and true antibiotic resistance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for unexpected oxacillin (B1211168) resistance in a Staphylococcus aureus isolate presumed to be susceptible?

Unexpected resistance can stem from two main sources: the presence of a contaminating organism that is intrinsically resistant to oxacillin, or the emergence of a resistant subpopulation within your S. aureus culture (heteroresistance). It is crucial to first rule out contamination before concluding true resistance.

Q2: What are the most common contaminants in S. aureus cultures?

The most frequent contaminants are coagulase-negative staphylococci (CoNS), such as Staphylococcus epidermidis, and Micrococcus species. These are common inhabitants of the skin and laboratory environments.[1][2] While S. aureus is coagulase-positive, these contaminants are coagulase-negative.

Q3: How can I quickly check my culture for purity?

The first steps to check for culture purity are to observe the colony morphology on your agar (B569324) plates and perform a Gram stain.[3][4] A pure S. aureus culture should exhibit uniform colonies and, under the microscope, show Gram-positive cocci arranged in grape-like clusters.[4][5][6]

Q4: My Gram stain shows only Gram-positive cocci in clusters, but my susceptibility test result is still ambiguous. What's next?

This could indicate one of three scenarios:

  • Contamination with CoNS: Many CoNS species also appear as Gram-positive cocci in clusters, making them difficult to distinguish from S. aureus by Gram stain alone.[7]

  • Heteroresistance: Your S. aureus culture may be heteroresistant, meaning it contains a small subpopulation of resistant cells that are difficult to detect under standard conditions.[8][9]

  • mecA-independent resistance: Less commonly, resistance can be due to mechanisms other than the mecA gene, such as hyperproduction of β-lactamase.[10]

The next step is to perform biochemical tests and subculture onto selective media to confirm the identity of the organism.

Q5: What is the role of cefoxitin (B1668866) in these assays?

Cefoxitin is a better inducer of the mecA gene, which is the primary mediator of oxacillin resistance in staphylococci.[8] Therefore, cefoxitin disk diffusion or MIC testing is often more reliable than oxacillin for detecting this type of resistance, especially in cases of heteroresistance.[8]

Troubleshooting Guide: Contamination vs. Resistance

If you encounter unexpected oxacillin resistance, follow this step-by-step guide to determine the cause.

Step 1: Initial Purity Check

The first line of investigation involves basic microbiological techniques to assess if your culture is pure.

1.1 Visual Inspection of Colony Morphology Examine the colonies on your primary culture plate (e.g., Blood Agar). A pure culture of S. aureus should appear uniform. Look for inconsistencies.

FeatureStaphylococcus aureusCommon Contaminants (e.g., S. epidermidis, Micrococcus luteus)
Size Medium to large (2-4 mm)[4]Small to medium (1-2 mm)[7]
Color Typically golden-yellow or creamy-white[4][6]White, non-pigmented[7] (Micrococcus can be yellow)
Hemolysis Often beta-hemolytic (clear zone)[4][6]Usually non-hemolytic (gamma-hemolysis)[7]
Opacity Opaque[3]Opaque to translucent[3]

1.2 Gram Stain Perform a Gram stain on a single, well-isolated colony. This helps identify bacterial shape, arrangement, and Gram reaction.

OrganismGram Reaction & ShapeArrangement
Staphylococcus Gram-positive cocciGrape-like clusters[4][5]
Micrococcus Gram-positive cocciTetrads (groups of four) or pairs[5]
Bacillus Gram-positive rodsChains or single cells
E. coli Gram-negative rodsSingle cells or small groups

If you observe anything other than Gram-positive cocci in clusters, your culture is likely contaminated.

Step 2: Isolate and Identify

If the initial checks are inconclusive (e.g., you see only Gram-positive cocci in clusters but suspect contamination with CoNS), you must isolate and definitively identify the organism.

2.1 Subculturing for a Pure Culture Perform a quadrant streak on a new agar plate to obtain well-isolated colonies. This is a critical step to ensure you are testing a single bacterial species.[11][12]

Experimental Protocol: Quadrant Streak for Isolation

  • Sterilize Loop: Sterilize an inoculating loop in a flame or using a bacti-cinerator until it is red-hot. Allow it to cool completely.

  • Pick Colony: Aseptically pick a single, well-defined colony from your master plate.

  • Streak Quadrant 1: Gently streak the loop back and forth over a small area (about one-quarter) of the new agar plate.

  • Sterilize Loop Again: Re-sterilize the loop and let it cool.

  • Streak Quadrant 2: Rotate the plate 90 degrees. Pass the loop through the edge of the first quadrant 2-3 times and then streak into the second quadrant.[12]

  • Repeat: Repeat the process for the third and fourth quadrants, sterilizing the loop between each step.

  • Incubate: Incubate the plate under appropriate conditions (typically 35°C for 18-24 hours). After incubation, you should see individual colonies in the final quadrants.

2.2 Use of Selective & Differential Media Inoculate a Mannitol (B672) Salt Agar (MSA) plate. MSA is both selective and differential. Its high salt concentration (7.5% NaCl) inhibits the growth of most bacteria except staphylococci, and it contains mannitol and a pH indicator (phenol red).[13]

  • S. aureus typically ferments mannitol, producing acid that turns the surrounding medium yellow.[14]

  • Most CoNS (like S. epidermidis) do not ferment mannitol and will grow as red or pink colonies with no color change to the medium.[13]

Step 3: Confirmatory Susceptibility Testing

Once you have a confirmed pure culture of S. aureus, proceed with standardized susceptibility testing.

3.1 Standardized Antimicrobial Susceptibility Testing (AST) Use a standardized method like broth microdilution or disk diffusion (Kirby-Bauer test) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][15][16]

Experimental Protocol: Oxacillin/Cefoxitin Disk Diffusion

  • Prepare Inoculum: From a pure culture, prepare a bacterial suspension in saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculate Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Apply Disks: Aseptically place an oxacillin (1 µg) disk and a cefoxitin (30 µg) disk onto the agar surface, pressing gently to ensure contact.

  • Incubate: Incubate the plate at 35°C for a full 24 hours.[17] Temperatures above 35°C may not detect all methicillin-resistant staphylococci.[8]

  • Measure Zones: Measure the diameter of the zones of inhibition in millimeters (mm).

  • Interpret Results: Compare the zone diameters to the CLSI interpretive criteria to determine if the isolate is susceptible, intermediate, or resistant.

3.2 Interpretation of Results Compare your results to the established breakpoints. Note that interpretive criteria can differ between S. aureus and other staphylococci (CoNS).

Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin

Organism Antimicrobial Method Susceptible Intermediate Resistant
S. aureus OxacillinMIC (µg/mL)≤ 2-≥ 4
CefoxitinMIC (µg/mL)≤ 4-≥ 8
CefoxitinDisk Diffusion (mm)≥ 22-≤ 21
CoNS (e.g., S. epidermidis) OxacillinMIC (µg/mL)≤ 0.25-≥ 0.5
CefoxitinDisk Diffusion (mm)≥ 25-≤ 24

Data sourced from CLSI M100 guidelines.[8][18]

3.3 Molecular Confirmation If phenotypic results remain ambiguous, the gold standard for confirming oxacillin resistance is the detection of the mecA gene via Polymerase Chain Reaction (PCR).[10] This test directly identifies the genetic basis for resistance.

Visual Workflow and Logic Diagrams

Contamination_vs_Resistance_Workflow start Unexpected Oxacillin Resistance Observed purity_check Step 1: Purity Check - Observe Colony Morphology - Perform Gram Stain start->purity_check subculture Step 2: Isolate & Identify - Subculture for Isolation - Plate on Mannitol Salt Agar purity_check->subculture Results ambiguous contamination Result: Contamination - Mixed colonies observed - Inconsistent Gram stain - No growth or pink colonies on MSA purity_check->contamination Obvious contamination subculture->contamination Contamination confirmed pure_culture Pure Culture of S. aureus - Uniform colonies - Gram-positive cocci in clusters - Yellow colonies on MSA subculture->pure_culture Purity confirmed ast Step 3: Confirmatory AST - Perform Disk Diffusion or MIC on Pure Isolate resistance Result: True Resistance - Isolate is resistant by CLSI criteria ast->resistance susceptible Result: Susceptible - Isolate is susceptible by CLSI criteria ast->susceptible pure_culture->ast Initial_Purity_Check_Logic start Start Purity Check observe_colonies Observe Colony Morphology on Primary Plate start->observe_colonies is_uniform Are colonies uniform in size, color, and shape? observe_colonies->is_uniform gram_stain Perform Gram Stain on an isolated colony is_uniform->gram_stain Yes contaminated Culture is Contaminated. Re-isolate S. aureus. is_uniform->contaminated No is_gpcc Gram-positive cocci in clusters observed? gram_stain->is_gpcc is_gpcc->contaminated No proceed Culture is likely pure. Proceed to Step 2 for confirmation. is_gpcc->proceed Yes

References

Validation & Comparative

The Seesaw Effect: Prostaphlin and Vancomycin Combination Outperforms Vancomycin Monotherapy Against hVISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, emerging evidence suggests a combination of Prostaphlin (nafcillin or oxacillin) and vancomycin (B549263) demonstrates superior efficacy against heteroresistant vancomycin-intermediate Staphylococcus aureus (hVISA) compared to vancomycin alone. This synergistic relationship presents a promising therapeutic strategy for infections that often lead to clinical failure with standard vancomycin treatment.

Vancomycin has long been the primary therapeutic agent for serious methicillin-resistant Staphylococcus aureus (MRSA) infections. However, the rise of strains with reduced susceptibility, such as hVISA, has been linked to high rates of treatment failure, including persistent bacteremia and recurrent infections.[1][2][3][4] In vitro studies have consistently revealed that the addition of a beta-lactam antibiotic like nafcillin (B1677895) or oxacillin (B1211168) to vancomycin significantly enhances its antibacterial activity against these challenging pathogens.[5][6]

This guide provides a comparative analysis of the efficacy of this compound and vancomycin against hVISA, focusing on the benefits of combination therapy and supported by experimental data.

In Vitro Synergy: A Quantitative Look

Numerous studies have quantified the synergistic effect of combining vancomycin with an anti-staphylococcal penicillin. This combination has been shown to lower the minimum inhibitory concentration (MIC) of vancomycin and result in more potent bactericidal activity.

ParameterVancomycin MonotherapyVancomycin + Oxacillin/NafcillinReference
Vancomycin MIC against hVISA 1–2 µg/ml0.06–0.5 µg/ml[7][8]
Synergy in Time-Kill Assays Not ApplicableSynergy observed in 92% of hVISA isolates[5]
Synergy in Checkerboard Assay (FIC ≤ 0.5) Not ApplicableObserved in 15/29 hVISA isolates[7][8]
Bactericidal Activity Often fails to produce bactericidal activitySynergistic and bactericidal[5][6]

FIC: Fractional Inhibitory Concentration. A value of ≤ 0.5 is indicative of synergy.

Clinical Outcomes: The Impact of hVISA on Vancomycin Efficacy

Retrospective clinical studies highlight the significant challenges of treating hVISA bloodstream infections with vancomycin monotherapy. The data consistently show higher rates of treatment failure in patients with hVISA compared to those with vancomycin-susceptible S. aureus (VSSA).

Clinical OutcomehVISA Patients Treated with VancomycinVSSA Patients Treated with VancomycinReference
Overall Vancomycin Treatment Failure 82%33%[1]
Persistent Bacteremia (≥7 days) 59%21%[1][2]
Recurrence of Bloodstream Infection 26%2%[1][2]
Change in MRSA Therapy 54%25%[1][2]
Microbiological Eradication (Vancomycin Monotherapy) 80%Not Applicable[9]
Microbiological Eradication (Vancomycin + Beta-Lactam) 96%Not Applicable[9]

Experimental Protocols

The following are summaries of key experimental methodologies used to determine the comparative efficacy of these antimicrobial agents against hVISA.

Synergy Testing: Checkerboard and Time-Kill Assays

Checkerboard Assay: This method is used to assess the interaction between two antimicrobial agents. A series of microdilution trays are prepared with decreasing concentrations of vancomycin in one dimension and oxacillin/nafcillin in the other. The fractional inhibitory concentration (FIC) index is calculated to determine synergy, indifference, or antagonism.[7][8]

Time-Kill Assay: This dynamic assay measures the rate of bacterial killing over time. Bacterial isolates are exposed to vancomycin alone, oxacillin/nafcillin alone, and the combination of both at specific concentrations. The change in bacterial count (log10 CFU/ml) is measured at various time points over 24 hours to assess bactericidal activity and synergy.[5][6][7][8]

G cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Isolate hVISA Isolate Vanc Vancomycin Alone Isolate->Vanc expose Prost This compound Alone Isolate->Prost expose Combo Combination Therapy Isolate->Combo expose Incubate Incubate and Sample (0, 4, 8, 12, 24 hrs) Vanc->Incubate Prost->Incubate Combo->Incubate CFU Colony Forming Unit (CFU) Quantification Incubate->CFU Plot Plot log10 CFU/ml vs. Time CFU->Plot Result Determine Synergy and Bactericidal Activity Plot->Result

Time-Kill Assay Workflow
hVISA Confirmation: Population Analysis Profile (PAP-AUC)

The gold standard for identifying hVISA is the population analysis profile-area under the curve (PAP-AUC) method. This involves plating a high-density bacterial inoculum onto agar (B569324) plates containing a range of vancomycin concentrations. The number of colonies that grow at each concentration is counted, and the ratio of the AUC for the test isolate to the AUC of a reference hVISA strain is calculated.[7][8]

G Start High Inoculum Bacterial Suspension Plating Spiral Plate onto Vancomycin Gradient Agar Start->Plating Incubation Incubate for 48h Plating->Incubation Counting Count Colonies at Each Vancomycin Concentration Incubation->Counting Plotting Plot log10 CFU/ml vs. Vancomycin Concentration Counting->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC Comparison Compare AUC Ratio to Reference hVISA Strain AUC->Comparison hVISA hVISA Confirmed Comparison->hVISA Ratio ≥ 0.9 Not_hVISA Not hVISA Comparison->Not_hVISA Ratio < 0.9

PAP-AUC Method for hVISA Confirmation

The "Seesaw Effect": A Proposed Mechanism of Synergy

The enhanced activity of the vancomycin and beta-lactam combination is often attributed to the "seesaw effect." It is hypothesized that as staphylococcal resistance to vancomycin increases (often through cell wall thickening), susceptibility to beta-lactams paradoxically increases. Beta-lactams may inhibit penicillin-binding proteins (PBPs) in a way that facilitates vancomycin's access to its target in the thickened cell wall, leading to a synergistic bactericidal effect.[10]

G hVISA hVISA Strain Vanc_Res Increased Vancomycin Resistance (Thickened Cell Wall) hVISA->Vanc_Res BL_Sus Increased Beta-Lactam Susceptibility Vanc_Res->BL_Sus Seesaw Effect Combo Combination Therapy (Vancomycin + this compound) BL_Sus->Combo Prost_Action This compound inhibits PBPs, altering cell wall structure Combo->Prost_Action Vanc_Action Enhanced Vancomycin binding to peptidoglycan precursors Prost_Action->Vanc_Action Outcome Synergistic Bactericidal Effect Vanc_Action->Outcome

Logical Flow of the Seesaw Effect

Conclusion

The available in vitro and clinical data strongly suggest that vancomycin monotherapy is suboptimal for treating hVISA infections. The combination of vancomycin with an anti-staphylococcal penicillin, such as nafcillin or oxacillin (this compound), demonstrates significant synergy, leading to improved bacterial killing and higher rates of microbiological eradication.[9] These findings warrant further clinical investigation to establish the role of this combination therapy in managing complicated MRSA and hVISA infections. For drug development professionals, this synergistic interaction offers a compelling area for the exploration of novel combination therapies and fixed-dose products to combat antimicrobial resistance.

References

The Gold Standard vs. The Clinical Workhorse: A Comparative Guide to Validating Prostaphlin (Oxacillin) MIC with mecA Gene PCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial susceptibility testing, the accurate determination of methicillin (B1676495) resistance in Staphylococcus aureus is paramount. This guide provides a comprehensive comparison of the genotypic gold standard, mecA gene PCR, and the widely used phenotypic method, Prostaphlin (oxacillin) Minimum Inhibitory Concentration (MIC) testing. Understanding the strengths and limitations of each is crucial for interpreting results, guiding therapeutic strategies, and developing novel anti-staphylococcal agents.

Methicillin resistance in Staphylococcus species is primarily mediated by the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a).[1] This altered protein has a low affinity for beta-lactam antibiotics like oxacillin (B1211168), rendering the bacteria resistant. While the detection of the mecA gene by Polymerase Chain Reaction (PCR) is considered the definitive method for identifying methicillin-resistant Staphylococcus aureus (MRSA), phenotypic tests such as oxacillin MIC determination remain a cornerstone in clinical microbiology laboratories.[2][3][4] This guide delves into the experimental protocols of both methods, presents comparative data, and illustrates the validation workflow.

Performance Comparison: mecA PCR vs. Oxacillin MIC

The correlation between the presence of the mecA gene and oxacillin resistance is generally high, but discrepancies can occur.[5] Factors such as heterogeneous expression of resistance and the presence of other resistance mechanisms can lead to variations in oxacillin MIC values for mecA-positive strains.[6][7] The following tables summarize the performance characteristics of each method based on published studies.

Method Principle Advantages Disadvantages Turnaround Time
mecA Gene PCR Detects the genetic determinant of methicillin resistance.High sensitivity and specificity ("Gold Standard").[2] Not affected by phenotypic expression variables. Rapid results possible with real-time PCR.[4]Higher cost and requirement for specialized equipment and expertise. May not detect novel resistance mechanisms.1-4 hours (real-time PCR) to >24 hours (conventional PCR with sequencing)
Oxacillin MIC (Broth Microdilution) Determines the lowest concentration of oxacillin that inhibits visible bacterial growth.Lower cost and widely available. Provides a quantitative measure of resistance. Directly measures the phenotypic expression of resistance.Can be affected by testing conditions (e.g., incubation time, temperature, salt concentration).[8] Heterogeneous resistance can lead to misinterpretation.[1] Longer turnaround time.18-24 hours[1]
Oxacillin Disk Diffusion Measures the zone of inhibition of bacterial growth around an oxacillin-impregnated disk.Simple, low-cost, and easy to perform.Less precise than MIC methods. Not reliable for all Staphylococcus species.[9] Results can be difficult to interpret with heteroresistant strains.18-24 hours[10]

Concordance Between Genotype and Phenotype

Several studies have evaluated the agreement between mecA gene detection and phenotypic oxacillin susceptibility testing. The data highlights the high sensitivity of PCR and the potential for false susceptibility with phenotypic methods, particularly at lower MIC values.

Study Reference Number of Isolates Phenotypic Method Sensitivity of Phenotypic Method (%) Specificity of Phenotypic Method (%) Key Findings
[11]110 S. aureusOxacillin Broth Microdilution10096.15Oxacillin broth microdilution showed higher specificity than cefoxitin (B1668866) disk diffusion when compared to mecA PCR.
[8]99 StaphylococciAgar (B569324) Dilution97.6 (CoNS)Not specifiedLowering the oxacillin susceptibility breakpoint improved the detection of mecA-positive coagulase-negative staphylococci (CoNS).
[7]271 S. aureusBroth MicrodilutionNot specifiedNot specifiedA significant percentage of mecA-positive isolates showed oxacillin MICs in the susceptible range.
[12]395 MRSAVitek 2 SystemNot specifiedNot specified4.06% of mecA-positive isolates were identified as oxacillin-susceptible by the automated system.
[2]133 S. aureusOxacillin Disk DiffusionNot specifiedNot specified7 S. aureus isolates identified as MRSA by disk diffusion were mecA-negative.

Experimental Protocols

Accurate and reproducible results are contingent on standardized laboratory procedures. The following are summarized protocols for mecA gene PCR and oxacillin broth microdilution.

Protocol 1: mecA Gene Detection by Conventional PCR

This protocol outlines the essential steps for identifying the mecA gene in staphylococcal isolates.

1. DNA Extraction:

  • Isolate bacterial DNA from overnight cultures grown on a non-selective agar plate.[2]

  • Commercial DNA extraction kits or methods like boiling lysates can be used.[13] For instance, suspend 3-5 colonies in a lysis buffer, incubate, and centrifuge to obtain the DNA template.[13]

2. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the mecA gene.[2] An example of a primer set for a 533 bp fragment is:

    • Forward: 5′-AAAATCGATGGTAAAGGTTGGC-3′

    • Reverse: 5′-AGTTCTGGAGTACCGGATTTGC-3′[2]

  • Add the extracted DNA to the master mix.

  • Perform thermal cycling with an initial denaturation, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[2] A typical protocol might be: 95°C for 3 min, followed by 33 cycles of 94°C for 1 min, 53°C for 30 s, and 72°C for 1 min, with a final extension at 72°C for 6 min.[2]

3. Gel Electrophoresis:

  • Analyze the PCR products by electrophoresis on an agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide).[2]

  • Visualize the DNA fragments under UV light. The presence of a band of the expected size (e.g., 533 bp) indicates a positive result for the mecA gene.

Protocol 2: Oxacillin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of oxacillin that inhibits the growth of the bacteria, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.[1]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

2. Preparation of Oxacillin Dilutions:

  • Prepare serial two-fold dilutions of oxacillin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[1] The concentration range should typically span from 0.125 to 64 µg/mL or higher.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the oxacillin dilutions with the prepared bacterial suspension.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C for a full 24 hours.[1]

4. Interpretation of Results:

  • The MIC is the lowest concentration of oxacillin at which there is no visible growth of the bacteria.[1]

  • Interpret the MIC values according to CLSI breakpoints to categorize the isolate as susceptible, intermediate, or resistant to oxacillin.

Workflow for Validation

The following diagram illustrates the logical workflow for validating oxacillin MIC results with mecA gene PCR, a crucial process for ensuring accurate characterization of staphylococcal isolates.

G cluster_0 Start: Staphylococcal Isolate cluster_1 Phenotypic Testing cluster_2 Genotypic Confirmation cluster_3 Result Interpretation cluster_4 Final Classification cluster_5 Actionable Outcome start Clinical Isolate pheno_test Oxacillin MIC Determination (e.g., Broth Microdilution) start->pheno_test geno_test mecA Gene PCR start->geno_test interpretation Compare Results pheno_test->interpretation geno_test->interpretation concordant Concordant Results (e.g., MIC Resistant & mecA+) (e.g., MIC Susceptible & mecA-) interpretation->concordant Agree discordant Discordant Results (e.g., MIC Susceptible & mecA+) interpretation->discordant Disagree report_mrsa Report as MRSA concordant->report_mrsa Resistant/Positive report_mssa Report as MSSA concordant->report_mssa Susceptible/Negative further_investigation Further Investigation (e.g., Sequencing, PBP2a testing) discordant->further_investigation

Caption: Workflow for validating oxacillin MIC with mecA PCR.

Conclusion

Both mecA gene PCR and oxacillin MIC testing are indispensable tools in the fight against staphylococcal infections. While PCR provides a definitive genotypic confirmation of methicillin resistance, phenotypic methods like oxacillin MIC determination offer crucial information about the expressed level of resistance and are more readily accessible in many clinical settings. For research and drug development, a combined approach is often the most robust. The validation of phenotypic results with the genotypic gold standard ensures the highest level of accuracy in characterizing bacterial isolates, which is fundamental for advancing our understanding of antibiotic resistance and developing effective countermeasures. Researchers should be aware of the potential for discordant results and have strategies in place for further investigation when they arise.

References

Prostaphlin (Oxacillin) vs. Nafcillin: A Comparative Guide to In Vitro Activity Against MSSA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro activity of Prostaphlin (oxacillin) and nafcillin (B1677895) against Methicillin-Susceptible Staphylococcus aureus (MSSA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental protocols, and visualizes complex biological and procedural information to support further research and development in antimicrobial therapies.

Introduction

This compound (oxacillin) and nafcillin are penicillinase-resistant penicillins that have long been cornerstones in the treatment of infections caused by MSSA. Both antibiotics function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. Due to their similar mechanisms of action and spectrum of activity, they are often used interchangeably in clinical practice. However, a closer examination of their in vitro performance reveals subtle but important distinctions. For the purposes of in vitro susceptibility testing, oxacillin (B1211168) is frequently used as a surrogate for the entire class of penicillinase-resistant penicillins, including nafcillin.[1][2]

Quantitative Data Summary

The in vitro potency of this compound (oxacillin) and nafcillin against MSSA is primarily evaluated through Minimum Inhibitory Concentration (MIC) and disk diffusion assays. The following tables summarize key quantitative data from representative studies.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution Against MSSA
Antimicrobial AgentNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Oxacillin*3,0510.250.5≤0.06 - >8

*Data from a European SENTRY surveillance study, where oxacillin serves as a reliable proxy for nafcillin. The wide MIC range often reflects testing against both methicillin-susceptible and methicillin-resistant strains; for MSSA, MICs are expected to be at the lower end of this range.[1][2] The MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[1]

Table 2: Disk Diffusion Interpretive Criteria for Staphylococcus aureus
Antimicrobial AgentDisk PotencyZone Diameter (mm) - ResistantZone Diameter (mm) - Susceptible
Oxacillin4 µg≤ 12≥ 16
Nafcillin4 µg≤ 12≥ 16

These recommendations are based on a study reevaluating the agar (B569324) disk diffusion susceptibility test for methicillin-resistant staphylococci.[3][4]

Mechanism of Action

Both oxacillin and nafcillin are β-lactam antibiotics that target penicillin-binding proteins (PBPs) in MSSA. PBPs are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these proteins, oxacillin and nafcillin disrupt cell wall synthesis, leading to a compromised cell structure and eventual lysis.

Mechanism_of_Action Mechanism of Action of Penicillinase-Resistant Penicillins cluster_0 Staphylococcus aureus (MSSA) Cell cluster_1 Antibiotic Intervention PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes WeakWall Weakened Cell Wall CellWall Stable Cell Wall Peptidoglycan->CellWall Antibiotics This compound (Oxacillin) Nafcillin Inhibition Inhibition of PBPs Antibiotics->Inhibition Inhibition->PBPs Lysis Cell Lysis & Death WeakWall->Lysis

Mechanism of action for oxacillin and nafcillin.

Experimental Protocols

The following are generalized protocols for key in vitro susceptibility tests based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic (oxacillin or nafcillin) is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[1]

  • Inoculum Preparation: Colonies of MSSA from a fresh culture are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: The prepared microtiter plate is inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1]

MIC_Workflow Broth Microdilution MIC Determination Workflow Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare MSSA Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the MSSA isolate is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile swab is dipped into the inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[5]

  • Application of Disks: Paper disks impregnated with a standard concentration of oxacillin or nafcillin are placed on the agar surface.[5]

  • Incubation: The plates are incubated at 35°C ± 2°C for a full 24 hours for Staphylococcus aureus to detect potential resistance.[6]

  • Reading Results: The diameter of the zone of complete growth inhibition is measured to the nearest millimeter, and the result is interpreted as susceptible or resistant based on established criteria.[3][4]

Disk_Diffusion_Workflow Kirby-Bauer Disk Diffusion Workflow Start Start Prepare_Inoculum Prepare MSSA Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Place_Disks Apply Antibiotic Disks to Agar Surface Inoculate_Plate->Place_Disks Incubate Incubate at 35°C for 24 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret as Susceptible or Resistant Measure_Zones->Interpret_Results End End Interpret_Results->End

Workflow for disk diffusion testing.
Time-Kill Kinetic Assays

Time-kill assays provide insights into the pharmacodynamics of an antibiotic by measuring the rate of bacterial killing over time.

  • Inoculum Preparation: A standardized starting inoculum of the MSSA isolate (e.g., 10⁵ to 10⁶ CFU/mL) is prepared in a suitable broth medium.[2]

  • Exposure to Antibiotics: The bacterial suspension is exposed to various concentrations of nafcillin and oxacillin, typically at multiples of the MIC. A growth control without any antibiotic is also included.[2]

  • Sampling and Plating: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).[2]

  • Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.[2]

Conclusion

Both this compound (oxacillin) and nafcillin demonstrate potent in vitro activity against Methicillin-Susceptible Staphylococcus aureus. Standardized susceptibility testing methods, such as broth microdilution and disk diffusion, are crucial for determining the effectiveness of these agents against specific clinical isolates. While oxacillin is commonly used as a surrogate for nafcillin in MIC testing, direct disk diffusion comparisons show identical interpretive criteria. For researchers and drug development professionals, understanding the nuances of these testing methodologies and the comparative in vitro data is essential for the continued development of effective anti-staphylococcal therapies. While in vitro data suggests a high degree of similarity, in vivo studies have suggested potential differences in overall efficacy, which may be attributed to pharmacokinetic properties.[7]

References

Prostaphlin (Oxacillin) and Cross-Resistance with Other Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance between Prostaphlin (oxacillin) and other beta-lactam antibiotics, with a focus on Staphylococcus aureus. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts aimed at combating antimicrobial resistance.

Cross-Resistance Data

The primary mechanism of resistance to oxacillin (B1211168) in Staphylococcus aureus is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2] This protein has a low affinity for most beta-lactam antibiotics, leading to broad cross-resistance.[1][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of oxacillin and other beta-lactams against representative strains of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).

AntibioticClassMSSA (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)General Cross-Resistance Profile in MRSA
This compound (Oxacillin) Penicillinase-resistant Penicillin≤0.25 - 0.5[4]>4[4]High-level resistance is the defining characteristic.
Ampicillin Aminopenicillin≤0.25>32High-level cross-resistance is consistently observed.
Cefazolin 1st Gen. Cephalosporin≤1>16Generally high-level cross-resistance.
Cefoxitin 2nd Gen. Cephalosporin1 - 4[4]>4[4]Often used as a surrogate marker for mecA-mediated resistance.[5]
Ceftriaxone 3rd Gen. Cephalosporin≤1>64High-level cross-resistance is typical.
Ceftaroline 5th Gen. Cephalosporin≤0.50.25 - 1Exception to the general rule; often retains activity against MRSA.[3]
Imipenem Carbapenem≤0.06>16High-level cross-resistance is common.
Meropenem Carbapenem≤0.12>16Similar to imipenem, high-level cross-resistance is expected.

Note: MIC values can vary between studies and specific strains. The data presented here are representative values for commonly used quality control strains.

Experimental Protocols

The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

Broth Microdilution Method for MIC Determination (CLSI Guideline)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6]

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the Staphylococcus aureus strain to be tested, grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
  • Antimicrobial Stock Solutions: Prepare stock solutions of each beta-lactam antibiotic at a high concentration in a suitable solvent. Sterilize by filtration.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Select several colonies from the fresh agar plate and suspend them in sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. The typical final volume in each well is 100 µL.
  • The range of concentrations should encompass the expected MIC of the organism.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.

Visualizations

Experimental Workflow for Cross-Resistance Analysis

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis strain Bacterial Strain (e.g., S. aureus) inoculum Prepare Standardized Inoculum (0.5 McFarland) strain->inoculum antibiotics Beta-Lactam Antibiotics (Oxacillin, Cephalosporins, etc.) dilution Serial Dilution of Antibiotics in 96-well plate antibiotics->dilution media Growth Media (e.g., CAMHB) media->inoculum media->dilution inoculate Inoculate Plates inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MICs incubate->read_mic table Tabulate MIC Data read_mic->table compare Compare MICs of Oxacillin vs. Other Beta-Lactams table->compare interpret Determine Cross-Resistance Profile compare->interpret

Caption: Workflow for determining cross-resistance using broth microdilution.

Signaling Pathway of mecA-Mediated Beta-Lactam Resistance

mecA_pathway cluster_cell Staphylococcus aureus Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm blar1 BlaR1/MecR1 (Sensor) blai BlaI/MecI (Repressor) blar1->blai Induces proteolytic cleavage mecA_operon mecA operon blai->mecA_operon Represses transcription pbp2a PBP2a mecA_operon->pbp2a Transcription & Translation cell_wall Cell Wall Synthesis (Peptidoglycan Cross-linking) pbp2a->cell_wall Catalyzes cross-linking in presence of beta-lactams beta_lactam Beta-Lactam Antibiotic beta_lactam->blar1 Binds to sensor domain

Caption: Simplified signaling pathway for mecA-mediated resistance.

References

The Double-Edged Sword: Synergistic and Antagonistic Effects of Prostaphlin (Oxacillin) and Rifampin against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), combination therapies are a cornerstone of clinical strategy. This guide provides a comparative analysis of the in vitro and in vivo interactions between Prostaphlin (oxacillin), a penicillinase-resistant penicillin, and rifampin, a potent bactericidal antibiotic. The combination of these two agents exhibits a complex relationship, ranging from synergistic to antagonistic, a critical consideration for researchers and drug development professionals.

The interaction between oxacillin (B1211168) and rifampin is multifaceted and appears to be dependent on the concentrations of both agents.[1] In vitro studies have demonstrated that a low oxacillin to rifampin ratio is more likely to result in a synergistic effect, leading to an increased rate of bacterial killing.[1] Conversely, a high ratio of oxacillin to rifampin has been associated with antagonism.[1] This complex interplay underscores the importance of careful dose consideration in clinical applications.

In Vitro Efficacy: A Tale of Two Outcomes

The in vitro activity of the oxacillin-rifampin combination against S. aureus has been extensively studied using various methods, primarily checkerboard assays and time-kill studies. The results often present a conflicting picture, highlighting the nuanced interaction between these two antibiotics.

A study evaluating 75 S. aureus strains (64 oxacillin-susceptible and 11 oxacillin-resistant) found that for oxacillin-susceptible strains, checkerboard analysis of minimal inhibitory concentrations (MICs) showed an additive or indifferent effect in 55% of strains, while antagonism was observed in 45%.[2] However, when evaluating minimal bactericidal concentrations (MBCs), antagonism was more prevalent.[2] Time-kill studies, in contrast, tended to show indifference rather than antagonism.[2] For oxacillin-resistant strains, the addition of rifampin did not significantly improve oxacillin's inhibitory or bactericidal activity.[2]

These findings are corroborated by other studies that have reported antagonism between oxacillin and rifampin against S. aureus using the time-kill method.[3] The unpredictable nature of this combination in vitro suggests that its clinical application should be approached with caution and ideally guided by synergy testing for individual isolates.[4]

Quantitative Analysis of In Vitro Studies
MetricOrganismOxacillin ConcentrationRifampin ConcentrationOutcomeReference
Checkerboard (MIC) Oxacillin-Susceptible S. aureusVariedVariedAdditive/Indifferent (55%), Antagonism (45%)[2]
Checkerboard (MBC) Oxacillin-Susceptible S. aureusVariedVariedAntagonism (prevalent)[2]
Time-Kill Study Oxacillin-Susceptible S. aureusVariedVariedIndifference[2]
Time-Kill Study S. aureusVariedVariedAntagonism[3]
Biophotometric S. aureusVariedVariedOccasional Synergism, Mostly Antagonism or Indifference[4]

Comparison with Alternative Combination Therapies

The inconsistent performance of the oxacillin-rifampin combination has led to the investigation of other rifampin-based combinations for the treatment of S. aureus infections.

  • Vancomycin (B549263) and Rifampin: This combination is often considered for the treatment of serious MRSA infections, particularly those involving biofilms. Some in vitro studies have demonstrated synergy against MRSA growing in biofilms.[5] However, similar to the oxacillin combination, the interaction can be variable, with other studies reporting antagonism.[6] A mouse model of prosthetic joint infection showed a marked therapeutic benefit when vancomycin was combined with rifampin compared to vancomycin alone.[7]

  • Daptomycin (B549167) and Rifampin: Daptomycin, a cyclic lipopeptide antibiotic, in combination with rifampin has shown promise. In an experimental model of MRSA osteomyelitis, the combination of daptomycin and rifampin was significantly more effective than monotherapy.[8] This combination may also prevent the emergence of daptomycin resistance.[9] However, in vitro synergy is not always observed, with some studies showing indifference or even antagonism against rifampin-resistant MRSA.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of synergy studies. Below are outlines of the key experimental protocols used to evaluate the interaction between oxacillin and rifampin.

Broth Microdilution for MIC and MBC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

  • Inoculum Preparation: S. aureus isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of oxacillin and rifampin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of oxacillin along the x-axis and serial dilutions of rifampin along the y-axis. This creates a matrix of wells containing various combinations of the two drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized S. aureus suspension (as described for MIC testing) and incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well that shows no visible growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Culture Preparation: A standardized inoculum of S. aureus is prepared in a suitable broth medium.

  • Exposure: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or multiples of their MICs). A growth control (no antibiotic) is always included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating on agar plates.

  • Interpretation:

    • Synergy: A ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A <2-log10 increase or decrease in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥2-log10 increase in CFU/mL between the combination and the most active single agent.

Visualizing the Interaction and Workflow

To better understand the complex relationship and the experimental evaluation process, the following diagrams are provided.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation S_aureus_Isolate S. aureus Isolate Standardized_Inoculum Standardized Inoculum (0.5 McFarland) S_aureus_Isolate->Standardized_Inoculum MIC_MBC Broth Microdilution (MIC/MBC Determination) Standardized_Inoculum->MIC_MBC Checkerboard Checkerboard Assay Standardized_Inoculum->Checkerboard Time_Kill Time-Kill Assay Standardized_Inoculum->Time_Kill Drug_Dilutions Serial Dilutions of Oxacillin & Rifampin Drug_Dilutions->MIC_MBC Drug_Dilutions->Checkerboard Drug_Dilutions->Time_Kill FICI Calculate FICI Checkerboard->FICI Log_Reduction Calculate log10 CFU/mL Reduction Time_Kill->Log_Reduction Outcome Determine Outcome: Synergy, Indifference, or Antagonism FICI->Outcome Log_Reduction->Outcome

Experimental workflow for in vitro synergy testing.

Mechanism_of_Action cluster_drugs Antibiotic Action cluster_targets Bacterial Targets in S. aureus cluster_outcome Observed Interaction Oxacillin Oxacillin CellWall Peptidoglycan Synthesis (Cell Wall Integrity) Oxacillin->CellWall Inhibits Rifampin Rifampin RNAPolymerase RNA Polymerase (RNA Synthesis) Rifampin->RNAPolymerase Inhibits Synergy Synergistic Effect (Enhanced Killing) CellWall->Synergy Low Oxacillin/ Rifampin Ratio Antagonism Antagonistic Effect (Reduced Efficacy) CellWall->Antagonism High Oxacillin/ Rifampin Ratio RNAPolymerase->Synergy RNAPolymerase->Antagonism

Proposed interaction of oxacillin and rifampin.

Conclusion

The combination of this compound (oxacillin) and rifampin against S. aureus presents a complex pharmacological interaction that is not consistently synergistic. While synergy can be observed, particularly with specific concentration ratios, the potential for indifference and antagonism is significant. Clinical decisions regarding the use of this combination should be made with caution, and ideally, be supported by in vitro synergy testing of the specific infecting isolate. Further research into the underlying mechanisms of this variable interaction is warranted to better predict clinical outcomes. The exploration of alternative rifampin combinations, such as with vancomycin or daptomycin, continues to be an important area of investigation for the treatment of challenging S. aureus infections.

References

Prostaphlin's Diminished Efficacy Against Biofilm Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals a significant disparity in the efficacy of Prostaphlin (nafcillin/oxacillin) against Staphylococcus aureus in its free-floating, planktonic state versus its highly resistant biofilm communities. While this compound remains a potent agent against individual bacterial cells, its effectiveness is dramatically reduced when confronted with the protective slime matrix of a biofilm. This guide provides an objective comparison of this compound's performance in these two states, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Planktonic vs. Biofilm: A Tale of Two Susceptibilities

This compound, a penicillinase-resistant penicillin, functions by inhibiting the synthesis of the bacterial cell wall, a mechanism highly effective against actively dividing planktonic bacteria. However, within a biofilm, S. aureus undergoes physiological changes and is encased in a self-produced extracellular matrix, rendering it significantly less susceptible to antibiotic attack.

The standard measure of antibiotic efficacy against planktonic bacteria is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth. For biofilms, the analogous measure is the Minimum Biofilm Eradication Concentration (MBEC), the concentration required to kill the bacteria within a mature biofilm.

Experimental data consistently demonstrates that the MBEC of this compound for S. aureus is substantially higher than its MIC. Studies have shown that the MBEC for oxacillin (B1211168) in Methicillin-Susceptible Staphylococcus aureus (MSSA) biofilms can be 4 to 100 times greater than the MIC.[1] For instance, an MSSA strain with an oxacillin MIC of 0.25 mg/L required an MBEC of 128 mg/L to be eradicated once it formed a biofilm, showcasing a stark decrease in susceptibility.[1] This dramatic increase in required antibiotic concentration highlights the challenge of treating biofilm-associated infections.

Quantitative Comparison of this compound Efficacy

The following table summarizes the disparity in susceptibility of Staphylococcus aureus to oxacillin (a therapeutic equivalent of nafcillin) in its planktonic and biofilm forms.

Bacterial StateMetricOxacillin Concentration (µg/mL)Fold Increase (MBEC/MIC)Reference
Planktonic (MSSA)MIC0.25-[1]
Biofilm (MSSA)MBEC128512[1]
Planktonic (MRSA/VRSA)MBIC*166 - 181-[2]
Biofilm (MRSA/VRSA)MBEC470 - 689~2.8 - 3.6[2]

Note: MBIC (Minimum Biofilm Inhibitory Concentration) values from this study were used as a proxy for planktonic MIC for comparative purposes, as the tested strains were multidrug-resistant.[2]

The Underlying Mechanisms of Biofilm Resistance

The heightened resistance of S. aureus biofilms to this compound is multifactorial. The extracellular matrix can act as a physical barrier, limiting antibiotic penetration. Furthermore, bacteria within a biofilm exhibit altered metabolic states and slower growth rates, making them less susceptible to antibiotics that target cell division. The complex, three-dimensional structure of biofilms also allows for the development of persister cells, a dormant subpopulation of bacteria that can survive high antibiotic concentrations.

One of the key regulatory networks governing biofilm formation in S. aureus is the accessory gene regulator (agr) quorum-sensing system. This system is involved in the expression of virulence factors and has been shown to play a role in biofilm development and dispersal. Interestingly, some studies have indicated that sub-inhibitory concentrations of nafcillin (B1677895) can, in some cases, even promote biofilm formation in certain MRSA strains, further complicating treatment strategies.[3][4][5]

Experimental Protocols

Accurate determination of MIC and MBEC values is crucial for understanding antibiotic efficacy. The following are standardized methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

  • Preparation of Antibiotic Solutions: A stock solution of oxacillin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: S. aureus colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours. For detecting oxacillin resistance, a full 24-hour incubation is recommended.

  • Result Interpretation: The MIC is recorded as the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol outlines a common method for determining the MBEC.[7][8]

  • Biofilm Formation: A standardized suspension of S. aureus is added to the wells of a specialized 96-well plate containing pegs on the lid. The plate is incubated for a sufficient period (e.g., 24-48 hours) to allow for biofilm formation on the pegs.

  • Antibiotic Challenge: The peg lid is removed, rinsed with a sterile saline solution to remove planktonic bacteria, and then placed into a new 96-well plate containing serial dilutions of oxacillin in fresh growth medium. This "challenge plate" is incubated for a specified time (e.g., 24 hours).

  • Biofilm Disruption and Recovery: After the antibiotic exposure, the peg lid is removed from the challenge plate, rinsed again, and placed into a "recovery plate" containing fresh, antibiotic-free broth. The pegs are then sonicated or vigorously vortexed to dislodge the biofilm bacteria into the broth.

  • Incubation and Interpretation: The recovery plate is incubated for 24 hours. The MBEC is determined as the lowest concentration of the antibiotic that results in no bacterial growth in the recovery plate wells.

Visualizing Experimental and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for determining MIC and MBEC, as well as a simplified representation of the S. aureus biofilm formation signaling pathway.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result prep_antibiotic Prepare Serial Dilutions of this compound in 96-well Plate inoculation Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 35°C for 16-24 hours inoculation->incubation read_mic Read Plate for Visible Growth (Turbidity) incubation->read_mic determine_mic MIC = Lowest Concentration with No Growth read_mic->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBEC_Workflow cluster_formation Biofilm Formation cluster_challenge Antibiotic Challenge cluster_recovery Recovery & Reading inoculate_pegs Inoculate Peg Lid Device with S. aureus incubate_formation Incubate to Allow Biofilm Growth on Pegs inoculate_pegs->incubate_formation rinse1 Rinse Pegs to Remove Planktonic Cells incubate_formation->rinse1 expose_antibiotic Transfer Pegs to Plate with Serial Dilutions of this compound rinse1->expose_antibiotic incubate_challenge Incubate for 24 hours expose_antibiotic->incubate_challenge rinse2 Rinse Pegs incubate_challenge->rinse2 disrupt_biofilm Place Pegs in Recovery Plate and Disrupt Biofilm (Sonication) rinse2->disrupt_biofilm incubate_recovery Incubate Recovery Plate disrupt_biofilm->incubate_recovery read_mbec Check for Growth in Recovery Wells incubate_recovery->read_mbec determine_mbec MBEC = Lowest Concentration with No Recovery Growth read_mbec->determine_mbec

Workflow for Minimum Biofilm Eradication Concentration (MBEC) Assay.

Biofilm_Signaling cluster_planktonic Planktonic State cluster_biofilm Biofilm Formation agr_active agr Quorum Sensing System Active rnaIII RNAIII High agr_active->rnaIII activates virulence Expression of Dispersal Factors rnaIII->virulence agr_inactive agr System Repressed virulence->agr_inactive suppresses biofilm adhesion Increased Adhesion (e.g., PIA, eDNA) agr_inactive->adhesion promotes biofilm_matrix Extracellular Matrix Production adhesion->biofilm_matrix mature_biofilm Mature Biofilm biofilm_matrix->mature_biofilm environmental_cue Environmental Cues (e.g., Glucose, Stress) environmental_cue->agr_inactive can lead to

Simplified S. aureus Biofilm Formation Signaling Pathway.

Conclusion

The data unequivocally demonstrates that while this compound is effective against planktonic S. aureus, its efficacy is severely compromised against bacteria within a biofilm. The concentrations required to eradicate a biofilm are often clinically unachievable, underscoring the urgent need for novel anti-biofilm strategies. For researchers and drug development professionals, this highlights the importance of utilizing biofilm-specific susceptibility testing methods, such as the MBEC assay, in the evaluation of new antimicrobial agents. Future research should focus on therapies that can disrupt the biofilm matrix, interfere with biofilm formation signaling, or target persister cells to effectively combat these resilient bacterial communities.

References

In vitro comparison of Prostaphlin and ceftaroline against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro Efficacy and Mechanisms of Action

For researchers and drug development professionals navigating the landscape of anti-MRSA (Methicillin-resistant Staphylococcus aureus) therapies, a clear understanding of the in vitro performance of novel agents compared to established but often ineffective antibiotics is crucial. This guide provides a direct comparison of the in vitro activity of ceftaroline (B109729), a fifth-generation cephalosporin, and Prostaphlin (oxacillin/nafcillin), a penicillinase-stable penicillin, against MRSA. While this compound is clinically ineffective against MRSA, its inclusion provides a baseline for understanding the profound resistance mechanisms that newer agents like ceftaroline are designed to overcome.

Executive Summary

Ceftaroline demonstrates potent in vitro activity against MRSA, an organism defined by its resistance to oxacillin (B1211168) (a surrogate for this compound). This efficacy is attributed to ceftaroline's high affinity for Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance in S. aureus. In contrast, oxacillin exhibits exceedingly high Minimum Inhibitory Concentrations (MICs) against MRSA, rendering it ineffective. This guide summarizes the quantitative differences in their in vitro activity, details the experimental protocols for susceptibility testing, and visualizes the underlying mechanisms of action.

Data Presentation: Quantitative In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for ceftaroline and oxacillin against MRSA, compiled from multiple in vitro studies. The data clearly illustrates the significant difference in potency between the two agents.

Antimicrobial AgentMRSA Isolates (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ceftaroline 35,8370.015–640.52
152 (CA-MRSA)0.25–10.50.5
960.25–2--
Oxacillin 312–256--
12 (Persistent Bacteremia)64–≥128--

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. CA-MRSA: Community-Associated MRSA. Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

The in vitro data presented is primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method (as per CLSI M07):

  • Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of ceftaroline and oxacillin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For oxacillin testing against S. aureus, the broth is supplemented with 2% NaCl.

  • Incubation: Microdilution trays are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air. For oxacillin, a full 24-hour incubation is required to ensure the detection of resistance.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. E-test Method:

  • Inoculum and Plating: A standardized suspension of the MRSA isolate is swabbed onto a Mueller-Hinton agar (B569324) plate. For oxacillin, the agar is supplemented with 2% NaCl.

  • Strip Application: An E-test strip, which contains a predefined gradient of the antimicrobial agent, is placed on the agar surface.

  • Incubation: Plates are incubated under the same conditions as the broth microdilution method.

  • Interpretation: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Time-Kill Assay
  • Methodology: MRSA isolates are exposed to various concentrations of the antimicrobial agent (e.g., 0.5x, 1x, 2x, and 4x the MIC) in broth.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: Viable bacterial counts (CFU/mL) are determined by serial dilution and plating.

  • Analysis: The change in log₁₀ CFU/mL over time is plotted to assess the rate and extent of bactericidal activity. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental Workflow for In Vitro Comparison

G cluster_prep Isolate Preparation cluster_mic MIC Determination cluster_tka Time-Kill Assay cluster_results Data Analysis isolate MRSA Isolate suspension Standardized Inoculum (0.5 McFarland) isolate->suspension mic_this compound Broth Microdilution (Oxacillin + 2% NaCl) suspension->mic_this compound mic_ceftaroline Broth Microdilution (Ceftaroline) suspension->mic_ceftaroline tka_this compound Time-Kill Kinetics (Oxacillin) suspension->tka_this compound tka_ceftaroline Time-Kill Kinetics (Ceftaroline) suspension->tka_ceftaroline compare Compare MICs and Bactericidal Activity mic_this compound->compare mic_ceftaroline->compare tka_this compound->compare tka_ceftaroline->compare G cluster_this compound This compound (Oxacillin) cluster_ceftaroline Ceftaroline cluster_outcome Outcome This compound Oxacillin pbp2a_closed PBP2a (Closed Conformation) This compound->pbp2a_closed Low Affinity no_binding No Significant Binding pbp2a_closed->no_binding resistance Resistance: Cell Wall Synthesis Continues no_binding->resistance ceftaroline Ceftaroline pbp2a_open PBP2a (Allosteric Binding) ceftaroline->pbp2a_open High Affinity binding High Affinity Binding & Inhibition of Transpeptidation pbp2a_open->binding susceptibility Susceptibility: Cell Lysis binding->susceptibility

References

Navigating the Nuance: A Comparative Guide to In Vitro Prostaphlin (Oxacillin) Susceptibility and In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the correlation between in vitro antibiotic susceptibility and in vivo clinical efficacy is a cornerstone of antimicrobial therapy. This guide provides a comparative analysis of in vitro Prostaphlin (oxacillin) susceptibility testing for Staphylococcus aureus and its correlation with in vivo outcomes, supported by experimental data and detailed methodologies.

The predictive power of in vitro minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus in determining clinical success remains a subject of ongoing investigation. While in vitro tests are fundamental for guiding initial therapeutic choices, a direct and consistent correlation with patient outcomes is not always observed. This guide delves into the complexities of this relationship, presenting data from clinical and preclinical studies to illuminate the factors that can influence treatment success.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the link between in vitro oxacillin (B1211168) susceptibility and in vivo outcomes.

Table 1: Clinical Outcomes in Methicillin-Susceptible Staphylococcus aureus (MSSA) Bacteremia Stratified by Oxacillin MIC

Oxacillin MIC (μg/mL)Number of PatientsPrimary Unfavorable Outcome Rate (%)*p-value
< 117615.90.90[1][2]
≥ 122616.40.90[1][2]

*Primary unfavorable outcome was a composite of all-cause mortality, failure to clear blood cultures within 72 hours, and change in therapy due to perceived lack of efficacy.[1][2]

Table 2: In Vivo Efficacy of Oxacillin (Dicloxacillin) in an Experimental Thigh Infection Model with mecA-Positive, Oxacillin-Susceptible S. aureus

Isolate TypeInitial Bacterial Load (log10 CFU/thigh)Bacterial Load after Dicloxacillin Treatment (log10 CFU/thigh)Reduction in Bacterial Load (log10 CFU/thigh)
mecA-positive, Oxacillin-SusceptibleNot SpecifiedSignificant ReductionNot Quantified, but noted as significant[3][4]
mecA-negative, Oxacillin-Susceptible (Control)Not SpecifiedSignificant ReductionNot Quantified, but noted as significant[3][4]

Table 3: Comparison of Innovator vs. Generic Oxacillin In Vitro and In Vivo

Product TypeIn Vitro MIC (Geometric Mean)In Vivo Maximum Effect (Emax)
Innovator OxacillinIndistinguishable from genericsSignificantly higher bactericidal efficacy
Generic OxacillinIndistinguishable from innovatorSignificantly lower Emax[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing research findings. The following are outlines of key experimental protocols cited in the studies.

In Vitro Susceptibility Testing: Broth Microdilution

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

  • Bacterial Isolate Preparation: S. aureus colonies are grown overnight on an appropriate agar (B569324) medium. A suspension is then prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Antibiotic Preparation: A stock solution of oxacillin is prepared and serially diluted in CAMHB to create a range of concentrations.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to microtiter plate wells containing the various concentrations of oxacillin. The plates are incubated at 35°C for 16-20 hours.[9]

  • MIC Determination: The MIC is read as the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

This animal model is frequently used to assess the in vivo efficacy of antimicrobial agents.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[5][6]

  • Bacterial Inoculation: A log-phase culture of S. aureus is injected into the thigh muscles of the neutropenic mice.[5][6]

  • Antimicrobial Administration: At a predetermined time post-infection, treatment with oxacillin (or a comparator) is initiated. The dosage and frequency of administration can be varied to simulate human pharmacokinetic profiles.[5][6]

  • Assessment of Bacterial Burden: After a specified treatment period, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the number of viable bacteria (CFU/thigh).[5]

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the treated group to that of an untreated control group.

Visualizing the Workflow and Concepts

The following diagrams illustrate the experimental workflow and the conceptual relationship between in vitro and in vivo assessments.

Experimental_Workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Efficacy Testing prep_isolate Prepare S. aureus Isolate inoculate Inoculate Microtiter Plate prep_isolate->inoculate prep_antibiotic Prepare Oxacillin Dilutions prep_antibiotic->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic administer_drug Administer Oxacillin read_mic->administer_drug Guides Dosing Strategy correlation_analysis correlation_analysis read_mic->correlation_analysis induce_neutropenia Induce Neutropenia in Mice inoculate_thigh Inoculate Thigh with S. aureus induce_neutropenia->inoculate_thigh inoculate_thigh->administer_drug assess_burden Assess Bacterial Burden administer_drug->assess_burden assess_burden->correlation_analysis Correlate with In Vitro Data Logical_Relationship cluster_factors Influencing Factors host_factors Host Factors (Immune Status, Site of Infection) in_vivo In Vivo Outcome (Clinical Cure, Bacterial Eradication) host_factors->in_vivo bacterial_factors Bacterial Factors (Inoculum Size, Biofilm) bacterial_factors->in_vivo drug_factors Drug Factors (Pharmacokinetics, Pharmacodynamics) drug_factors->in_vivo in_vitro In Vitro Susceptibility (e.g., MIC) in_vitro->in_vivo Predicts

References

Prostaphlin (Oxacillin) in Combination Therapy: A Guide to Antagonistic and Synergistic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaphlin (oxacillin), a penicillinase-resistant penicillin, is a cornerstone in the treatment of infections caused by susceptible Staphylococcus aureus. However, in clinical practice and drug development, it is often considered for use in combination with other antimicrobials to broaden the spectrum of activity, prevent the emergence of resistance, or enhance efficacy. Understanding the nature of these interactions—be they synergistic, antagonistic, or indifferent—is critical for optimizing therapeutic outcomes and guiding future research. This guide provides an objective comparison of this compound's interactions with other key antimicrobials, supported by experimental data and detailed methodologies.

Key Interactions at a Glance

The interaction of oxacillin (B1211168) with other antimicrobials is complex and highly dependent on the specific drug combination and the target organism, particularly its resistance profile. Here, we delve into the evidence for interactions with rifampin, vancomycin, and tetracycline.

Oxacillin and Rifampin: A Complex Relationship

The combination of oxacillin and rifampin against Staphylococcus aureus has been a subject of study with varied results, often pointing towards antagonism, but with nuances that suggest a more complex interaction.

Quantitative Data Summary
StrainsMethodKey FindingsReference
20 strains of S. aureusTime-kill methodAntagonism observed[1]
75 strains of S. aureus (64 oxacillin-susceptible)MIC/MBC CheckerboardAntagonism in 45% of strains by MIC; antagonism for nearly all by MBC at 24h.[2][2]
Methicillin-susceptible S. aureusSerum Bactericidal Rate (SBR)Frequent antagonistic interaction observed.[3][3]
S. aureusIn vitro studyHigh oxacillin/rifampin ratio associated with antagonism; low ratio with synergy.[4][4]

Table 1: Summary of In Vitro Interactions between Oxacillin and Rifampin against Staphylococcus aureus

Experimental Protocols

Time-Kill Assay: The bactericidal activity of oxacillin and rifampin, alone and in combination, is assessed over time against a standardized bacterial inoculum.

  • A logarithmic-phase culture of S. aureus is diluted to a starting concentration of approximately 10^5 to 10^6 CFU/mL in Mueller-Hinton broth.

  • The antibiotics are added at specified concentrations (e.g., multiples of the Minimum Inhibitory Concentration - MIC).

  • The cultures are incubated at 37°C with shaking.

  • At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar (B569324) plates.

  • Colony counts are performed after 24-48 hours of incubation.

  • The change in log10 CFU/mL over time is plotted. Antagonism is typically defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.[1][5]

Checkerboard Assay: This method is used to systematically test a range of concentrations of two drugs to determine their combined effect.

  • Twofold serial dilutions of oxacillin and rifampin are prepared.

  • In a 96-well microtiter plate, 50 µL of each dilution of oxacillin is added to the wells of the y-axis, and 50 µL of each dilution of rifampin is added to the wells of the x-axis. This creates a matrix of drug combinations.

  • Each well is inoculated with 100 µL of a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • The plate is incubated at 35°C for 18-24 hours.

  • The MIC of each drug alone and in combination is determined by visual inspection for turbidity.

  • The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of >4.0 is typically defined as antagonism.[6][7]

Visualizing the Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Logarithmic Phase) Standardization Standardize Inoculum (~10^6 CFU/mL) Bacterial_Culture->Standardization Inoculation Inoculate Broth with Bacteria & Add Antibiotics (Alone & Combo) Standardization->Inoculation Antibiotics Prepare Antibiotic Solutions (Oxacillin & Rifampin) Antibiotics->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Sampling Sample at 0, 4, 8, 12, 24h Incubation->Sampling Time Points Plating Serial Dilution & Plating Sampling->Plating Colony_Count Colony Counting (CFU/mL) Plating->Colony_Count Plotting Plot log10 CFU/mL vs. Time Colony_Count->Plotting Interpretation Interpret Interaction (Synergy, Indifference, Antagonism) Plotting->Interpretation Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis DrugA Serial Dilutions of Drug A (e.g., Oxacillin) DispenseA Dispense Drug A Dilutions (along y-axis) DrugA->DispenseA DrugB Serial Dilutions of Drug B (e.g., Vancomycin) DispenseB Dispense Drug B Dilutions (along x-axis) DrugB->DispenseB Inoculum Standardize Bacterial Inoculum Inoculate Inoculate All Wells with Bacteria Inoculum->Inoculate Plate 96-Well Microtiter Plate Plate->Inoculate DispenseA->Plate DispenseB->Plate Incubate Incubate at 35°C for 18-24h Inoculate->Incubate ReadMIC Determine MICs (visual inspection) Incubate->ReadMIC CalculateFIC Calculate FIC Index ReadMIC->CalculateFIC Interpret Interpret Interaction (Synergy, Indifference, Antagonism) CalculateFIC->Interpret Interaction_Logic cluster_ox_rif Oxacillin + Rifampin cluster_ox_van Oxacillin + Vancomycin cluster_ox_tet Oxacillin + Tetracycline Antagonism Antagonism Complex Complex Interaction (Ratio-Dependent) MSSA MSSA Indifference Indifference MSSA->Indifference MRSA_hVISA MRSA / hVISA Synergy Synergy MRSA_hVISA->Synergy Planktonic Planktonic Bacteria (General View) Antagonism_Planktonic Antagonism (Expected) Planktonic->Antagonism_Planktonic Biofilm Biofilm Synergy_Biofilm Synergy (Observed) Biofilm->Synergy_Biofilm This compound This compound (Oxacillin) This compound->Antagonism vs. S. aureus This compound->MSSA This compound->MRSA_hVISA This compound->Planktonic This compound->Biofilm

References

Prostaphlin (Oxacillin) Etest vs. Agar Dilution: A Head-to-Head Comparison for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of an antibiotic's potency is paramount. This guide provides a comprehensive comparison of two widely used methods for determining the Minimum Inhibitory Concentration (MIC) of Prostaphlin (oxacillin), a key anti-staphylococcal agent: the Etest® and the gold standard agar (B569324) dilution method.

This comparison delves into the experimental protocols for each method, presents quantitative data based on established standards, and visualizes the workflows to aid in understanding the nuances of each technique. The data and protocols are grounded in the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), the primary reference for antimicrobial susceptibility testing.

Data Presentation: Oxacillin (B1211168) MIC Breakpoints

The performance of any susceptibility testing method is ultimately judged by its ability to correctly categorize a bacterial isolate as susceptible, intermediate, or resistant. The following table outlines the CLSI-established MIC breakpoints for oxacillin against Staphylococcus aureus.

MethodSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Agar Dilution ≤ 2-≥ 4
Etest® ≤ 2-≥ 4

Note: For coagulase-negative staphylococci, different breakpoints may apply. The absence of an intermediate category for oxacillin against S. aureus means that isolates are categorized as either susceptible or resistant.

While direct comparative studies providing extensive quantitative data for oxacillin Etest versus agar dilution on a large panel of recent clinical isolates are limited in publicly available literature, the essential agreement between the two methods for other anti-staphylococcal agents is often high. Studies comparing Etest to the reference CLSI agar dilution method for antibiotics like vancomycin (B549263) and linezolid (B1675486) have shown essential agreement rates (MIC values within ±1 log₂ dilution) to be generally above 90% for Staphylococcus species.[1][2] However, discrepancies can occur, and microbiologists should be aware of the potential for variation between methods.[1]

Experimental Protocols

The accuracy and reproducibility of MIC determination are heavily reliant on strict adherence to standardized protocols. The methodologies for both agar dilution and Etest are detailed below, based on CLSI guidelines.[3][4][5]

Agar Dilution Method (Reference Method)

The agar dilution method is the internationally recognized gold standard for MIC determination. It involves challenging a standardized bacterial inoculum with various concentrations of an antimicrobial agent incorporated into an agar medium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of oxacillin is prepared at a known concentration according to CLSI guidelines.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and sterilized. For oxacillin testing against Staphylococcus spp., the agar is supplemented with 2% NaCl.[6] The molten agar is cooled to 45-50°C, and serial twofold dilutions of the oxacillin stock solution are added to individual aliquots of agar to achieve the desired final concentrations. These are then poured into petri dishes and allowed to solidify. A growth control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: A standardized inoculum of the S. aureus isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for a full 24 hours.[6] Incubation at temperatures above 35°C may fail to detect some methicillin-resistant strains.[3]

  • Reading and Interpretation: The MIC is recorded as the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

Etest® Method

The Etest® is a gradient diffusion method that utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.

Protocol:

  • Preparation of Agar Plates: A Mueller-Hinton agar plate (supplemented with 2% NaCl for oxacillin testing of staphylococci) is prepared.[6]

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 morphologically similar colonies and adjusted to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of the agar plate is then swabbed evenly in three directions to ensure confluent growth.

  • Application of Etest® Strip: The Etest® strip containing the oxacillin gradient is aseptically applied to the center of the inoculated agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for a full 24 hours.

  • Reading and Interpretation: After incubation, an elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip.

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for the agar dilution and Etest® methods.

AgarDilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result prep_stock Prepare Oxacillin Stock Solution prep_plates Prepare Serial Dilutions of Oxacillin in Agar prep_stock->prep_plates inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC as Lowest Concentration with No Growth incubate->read_mic

Agar Dilution Method Workflow

EtestWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result prep_plate Prepare Mueller-Hinton Agar Plate swab_plate Swab Plate for Confluent Growth prep_plate->swab_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->swab_plate apply_strip Apply Oxacillin Etest® Strip swab_plate->apply_strip incubate Incubate at 35°C for 24 hours apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic

Etest® Method Workflow

References

Prostaphlin's Activity Against MRSA: A Comparative Analysis of Community-Associated versus Hospital-Associated Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro activity of Prostaphlin (nafcillin and oxacillin) against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) and hospital-associated MRSA (HA-MRSA). The data presented is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Methicillin (B1676495) resistance in Staphylococcus aureus is a significant global health concern, with CA-MRSA and HA-MRSA strains exhibiting distinct epidemiological and molecular characteristics that can influence their susceptibility to antimicrobial agents.[1][2] this compound, a penicillinase-resistant penicillin, is a key beta-lactam antibiotic. However, its efficacy against MRSA is compromised by the presence of the mecA gene, which encodes for the modified penicillin-binding protein 2a (PBP2a).[3][4][5] This protein has a low affinity for beta-lactam antibiotics, enabling bacterial cell wall synthesis to proceed even in the presence of the drug.[3][5]

Comparative In Vitro Susceptibility

The in vitro activity of this compound against MRSA is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. According to the Clinical and Laboratory Standards Institute (CLSI), S. aureus is considered methicillin-resistant if the oxacillin (B1211168) MIC is ≥ 4 µg/mL.[1]

While both CA-MRSA and HA-MRSA are generally resistant to this compound, studies suggest that the level of resistance can vary. Some research indicates that a subset of CA-MRSA strains may exhibit lower oxacillin MICs compared to HA-MRSA strains, even when positive for the mecA gene.[1][6] Conversely, other studies report 100% resistance to oxacillin in both CA-MRSA and HA-MRSA isolates.[2]

The following tables summarize available quantitative data on the susceptibility of CA-MRSA and HA-MRSA to nafcillin (B1677895) and oxacillin.

Table 1: Comparative Nafcillin Activity against HA-MRSA and CA-MRSA
Strain TypeNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
HA-MRSA (ST5)63256512
CA-MRSA (ST72)44256512

Data from a study on biofilm induction by sub-inhibitory concentrations of various antibiotics.[7]

Table 2: Summary of Oxacillin Activity against HA-MRSA and CA-MRSA from Various Studies
Study FocusStrain TypeKey Findings on Oxacillin MICs
Misidentification by Automated SystemsCA-MRSA vs. HA-MRSAAmong 143 mecA-positive isolates misidentified as oxacillin-susceptible, CA-MRSA outnumbered HA-MRSA (99 vs. 34).[1] 38 CA-MRSA isolates had an oxacillin MIC ≤ 2 mg/L.[1]
Isolates from a Nepalese HospitalMRSAThe MIC of oxacillin for S. aureus isolates ranged from 0.032 µg/mL to 256 µg/mL.[8] 31.43% of MRSA isolates had high-level resistance (MIC >128 µg/mL).[8]
Chinese Tertiary Hospital StudyCA-MRSA and HA-MRSABoth CA-MRSA and HA-MRSA isolates were reported to be 100% resistant to oxacillin.[2]

Experimental Protocols

The determination of MIC values is critical for assessing antibiotic susceptibility. The following is a representative protocol for determining oxacillin MICs for S. aureus using the broth microdilution method, based on CLSI guidelines.[9][10][11]

Broth Microdilution Susceptibility Testing Protocol
  • Preparation of Inoculum:

    • Select three to five well-isolated colonies of the S. aureus strain from a non-selective agar (B569324) plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Preparation of Microdilution Trays:

    • Use sterile 96-well microdilution trays.

    • Prepare serial twofold dilutions of oxacillin in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range should typically span from 0.12 to 256 µg/mL to capture the potential MIC values for both susceptible and resistant isolates.

    • Dispense 100 µL of each antibiotic dilution into the appropriate wells. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial suspension.[11]

    • Seal the trays to prevent evaporation.

    • Incubate the trays at 33-35°C for a full 24 hours.[10][12] Incubation at temperatures above 35°C may fail to detect some methicillin-resistant strains.[10]

  • Interpretation of Results:

    • After incubation, examine the trays for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

    • Interpret the results based on CLSI breakpoints for S. aureus:

      • Susceptible: ≤ 2 µg/mL

      • Resistant: ≥ 4 µg/mL

Mechanism of Resistance: The mecA Regulatory Pathway

The expression of PBP2a, the primary determinant of methicillin resistance, is encoded by the mecA gene.[4] The transcription of mecA is controlled by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[3][5][13]

mecA_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1_inactive MecR1 MecR1_active MecR1* MecR1_inactive->MecR1_active Activates MecI MecI (Repressor) MecR1_active->MecI Induces cleavage mecA_promoter mecA promoter MecI->mecA_promoter Represses transcription mecA_gene mecA gene PBP2a PBP2a mecA_gene->PBP2a Transcription & Translation CellWall Cell Wall Synthesis (Resistance) PBP2a->CellWall Enables BetaLactam β-Lactam (e.g., Oxacillin) BetaLactam->MecR1_inactive Binds

Caption: Regulation of mecA gene expression in MRSA.

In the absence of a beta-lactam antibiotic, the MecI repressor binds to the promoter of the mecA gene, preventing its transcription.[13] When a beta-lactam is present, it is sensed by the transmembrane protein MecR1.[3][5] This activates MecR1, which in turn leads to the inactivation or cleavage of MecI.[14][15] With the repressor removed, the mecA gene is transcribed, leading to the production of PBP2a and the expression of resistance.[14][16]

References

Safety Operating Guide

Proper Disposal of Prostaphlin (Oxacillin): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of Prostaphlin (oxacillin), a penicillinase-resistant beta-lactam antibiotic, is crucial for maintaining laboratory safety and mitigating the environmental risk of antibiotic resistance. Improper disposal can lead to the contamination of water systems and the proliferation of antibiotic-resistant bacteria, a significant public health concern.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound in research and drug development settings.

Core Principles of Antibiotic Waste Management

All waste contaminated with this compound, including expired or unused drug product, stock solutions, and contaminated labware, should be treated as hazardous chemical waste.[1][2] A fundamental principle of laboratory safety is to have a comprehensive disposal plan in place before beginning any experiment.[1]

Key considerations for the disposal of this compound and other beta-lactam antibiotics include:

  • Segregation: All antibiotic waste must be segregated from general laboratory waste at the point of generation.[1][3]

  • Containment: Waste should be collected in clearly labeled, leak-proof containers designated for pharmaceutical or antibiotic waste.[1][4]

  • Decontamination: While autoclaving can destroy pathogens in used cell culture media, it may not be effective in degrading all antibiotics. Therefore, media containing antibiotics should generally be treated as chemical waste.[2]

  • Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations for hazardous waste.[4][5][6]

Procedural Steps for this compound Disposal

The following steps outline the recommended procedure for the safe disposal of this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including gloves, safety glasses, and a lab coat.[4]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a designated, clearly labeled, leak-proof container for hazardous pharmaceutical waste.[1] These containers are often color-coded; for example, black containers are frequently used for hazardous pharmaceutical waste.[5]

    • Liquid Waste: Collect stock solutions and other liquid waste containing this compound in a separate, sealed, and clearly labeled container for hazardous chemical waste.[2] Avoid mixing with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any sharps, such as needles or syringes used for reconstituting or transferring this compound solutions, must be disposed of in a designated, puncture-resistant sharps container labeled as "Medical Waste" or with the biohazard symbol.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound/oxacillin), and the date.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup for disposal.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[7] The most common and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration.[5][8] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][5]

Summary of this compound Disposal Practices

Do'sDon'ts
Segregate this compound waste from general lab waste at the point of generation.[1][3]Do not dispose of this compound down the sink or drain.[2][5]
Use designated, clearly labeled, leak-proof containers for all this compound waste.[1][4]Do not mix this compound waste with other chemical waste unless approved by your EHS office.
Wear appropriate Personal Protective Equipment (PPE) when handling this compound waste.[4]Do not place sharps contaminated with this compound in regular trash or standard waste containers.[3]
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4][5]Do not attempt to decontaminate this compound waste through methods other than those approved by EHS.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[2]Do not allow contaminated work clothing to be taken out of the workplace.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Prostaphlin_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., unused powder, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (e.g., stock solutions) start->liquid_waste sharps_waste Sharps Waste (e.g., needles, syringes) start->sharps_waste hw_container Hazardous Pharmaceutical Waste Container (Labeled) solid_waste->hw_container lw_container Hazardous Liquid Waste Container (Labeled) liquid_waste->lw_container sharps_container Puncture-Resistant Sharps Container (Labeled) sharps_waste->sharps_container storage_area Designated Secure Storage Area hw_container->storage_area lw_container->storage_area sharps_container->storage_area disposal_pickup Arrange Pickup with EHS or Licensed Vendor storage_area->disposal_pickup incineration High-Temperature Incineration disposal_pickup->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Prostaphlin (Oxacillin Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Prostaphlin (oxacillin sodium). Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental contamination.

This compound, a penicillinase-resistant beta-lactam antibiotic, is classified as a hazardous drug.[1][2] It may cause allergic skin reactions and, if inhaled, can lead to allergy or asthma-like symptoms or breathing difficulties.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the final and a critical barrier against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant gloves (double gloving recommended)Tested according to EN 374, ASTM F1001 or equivalentTo prevent skin contact and allergic reactions.[1][2]
Eye/Face Protection Safety goggles with side protection or a face shieldConforming to EN 166, ANSI Z87.1 or equivalentTo protect eyes from dust and splashes.[1][2]
Respiratory Protection Particulate respirator (e.g., P3 filter half mask)In accordance with EN140, EN143, ASTM F2704-10 or equivalentRequired when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[1][2]
Body Protection Disposable gown with a solid front, long sleeves, and tight-fitting cuffsLint-free, low-permeability fabric (EN13982, ANSI 103 or equivalent)To protect skin and clothing from contamination.[1]

Occupational Exposure Limits

This compound is categorized under an Occupational Exposure Band (OEB), which dictates the necessary level of containment and control to protect worker health.

SubstanceOccupational Exposure Band (OEB)Exposure Control Range
Oxacillin SodiumOEB 2 - Sensitizer100 µg/m³ to < 1000 µg/m³
Oxacillin SodiumE≤ 0.01 mg/m³

Engineering controls, such as process containment and local exhaust ventilation, should be the primary means of controlling airborne levels within the OEB range.[3]

Procedural Guidance: From Handling to Disposal

The following workflow outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Use cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_area Prepare a Designated Handling Area prep_ppe->prep_area prep_weigh Weigh/Handle this compound in a Ventilated Enclosure prep_area->prep_weigh handle_use Perform Experimental Procedures prep_weigh->handle_use disp_ppe Doff PPE Correctly (Outer gloves first) handle_use->disp_ppe Post-Experiment handle_spill Spill Management (Isolate, Clean, Decontaminate) disp_waste Segregate Waste (Sharps, Contaminated PPE, Chemical Waste) handle_spill->disp_waste If Spill Occurs disp_ppe->disp_waste disp_container Place in Labeled, Leak-Proof Hazardous Waste Containers disp_waste->disp_container disp_final Dispose via Licensed Waste Management Service disp_container->disp_final

Caption: Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Protocols

1. Preparation and Handling:

  • Area Preparation: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation and accumulation.[1]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above. Double gloving is recommended.

  • Weighing and Reconstitution: Weigh the powdered form of this compound carefully to avoid creating dust. When reconstituting, add the diluent slowly to the vial to prevent frothing and potential aerosolization.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Hand Washing: Always wash hands thoroughly after removing PPE, even if no direct contact is suspected.[1]

2. Spill Management:

  • Evacuation: Non-essential personnel should be evacuated from the affected area.[1]

  • Containment: Safely contain the source of the spill.

  • Cleanup: For dry spills, use a damp cloth or a HEPA-filtered vacuum to collect the material, avoiding methods that generate dust.[1] For liquid spills, absorb the material with inert, absorbent pads.

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

  • Waste Disposal: Place all cleanup materials into a sealed, appropriately labeled container for hazardous waste disposal.[1]

3. Disposal Plan:

A disposal plan should be in place before any experiment begins. All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with general laboratory trash. Segregate waste into designated, clearly labeled, and leak-proof containers for "pharmaceutical waste" or "hazardous drug waste".

    • Sharps: Needles and syringes must be placed directly into a designated sharps container labeled for hazardous drug waste.

    • Contaminated PPE: Gloves, gowns, and other disposable items should be collected in thick, leak-proof plastic bags, clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".

    • Unused/Expired this compound: Collect in its original vial or a designated chemical waste container.

  • Final Disposal: All this compound-contaminated waste must be disposed of through a licensed biomedical or hazardous waste disposal company. Never flush pharmaceuticals down the drain or discard them in regular trash, as this can lead to environmental contamination and the development of antibiotic-resistant bacteria.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.